Product packaging for Omarigliptin(Cat. No.:CAS No. 1226781-44-7)

Omarigliptin

Cat. No.: B609743
CAS No.: 1226781-44-7
M. Wt: 398.4 g/mol
InChI Key: MKMPWKUAHLTIBJ-ISTRZQFTSA-N
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Description

Omarigliptin is a pyrrolopyrazole.
This compound has been used in trials studying the treatment of Type 2 Diabetes Mellitus and Chronic Renal Insufficiency.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20F2N4O3S B609743 Omarigliptin CAS No. 1226781-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153678
Record name Omarigliptin
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1226781-44-7
Record name Omarigliptin
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Foundational & Exploratory

Omarigliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its biochemical interaction with the DPP-4 enzyme. It details the downstream physiological effects on the incretin system, supported by quantitative data from in vitro and in vivo studies. This document also outlines the detailed experimental methodologies for key assays used to characterize DPP-4 inhibitors and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble form in plasma. A key physiological role of DPP-4 is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and play a crucial role in regulating glucose homeostasis. They potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. The enzymatic action of DPP-4 rapidly cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby enhancing their glucose-lowering effects.

Molecular Mechanism of Action of this compound

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[4] Its mechanism of action is centered on its high-affinity binding to the active site of DPP-4, which prevents the enzyme from degrading its natural substrates, GLP-1 and GIP.

Biochemical Interaction with DPP-4

Structural studies of this compound co-crystallized with DPP-4 reveal that it binds to the active site of the enzyme. The binding is characterized by key interactions with specific amino acid residues. The primary amine of this compound forms salt bridges with glutamic acid residues (E205 and E206) in the S2 subsite of the DPP-4 active site. The difluorophenyl group occupies the S1 subsite, a hydrophobic pocket, and the fused ring structure of this compound engages in π-π stacking with a phenylalanine residue (F357). These interactions contribute to the high potency and selectivity of this compound for DPP-4.

Downstream Signaling Pathway

The inhibition of DPP-4 by this compound initiates a cascade of physiological events that contribute to improved glycemic control. By preventing the degradation of GLP-1 and GIP, this compound increases the circulating levels of these active incretin hormones. Elevated active GLP-1 levels lead to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon secretion from pancreatic α-cells. This dual action results in lower hepatic glucose production and increased glucose uptake and utilization by peripheral tissues, ultimately leading to a reduction in blood glucose levels.

cluster_inhibition DPP-4 Inhibition cluster_incretin Incretin System cluster_pancreas Pancreatic Effects cluster_glucose Glucose Homeostasis This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits inactive_glp1 Inactive GLP-1/GIP dpp4->inactive_glp1 Degrades active_glp1 Active GLP-1/GIP active_glp1->dpp4 Substrate beta_cells Pancreatic β-Cells active_glp1->beta_cells Stimulates alpha_cells Pancreatic α-Cells active_glp1->alpha_cells Inhibits insulin ↑ Insulin Secretion (Glucose-dependent) beta_cells->insulin glucagon ↓ Glucagon Secretion alpha_cells->glucagon glucose_uptake ↑ Peripheral Glucose Uptake insulin->glucose_uptake hgp ↓ Hepatic Glucose Production glucagon->hgp blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

Caption: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound as a DPP-4 inhibitor has been quantified through various in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against DPP-4 and other related proteases is summarized in the table below.

ParameterThis compoundSitagliptin
DPP-4 IC50 (nM) 1.6[4][5]18[4][5]
DPP-4 Ki (nM) 0.8[4][5]-
Selectivity (IC50 > 67 µM) QPP, FAP, PEP, DPP8, DPP9[5]-

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; QPP: Quiescent prolyl peptidase; FAP: Fibroblast activation protein; PEP: Prolyl endopeptidase; DPP8: Dipeptidyl peptidase-8; DPP9: Dipeptidyl peptidase-9.

Human Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of this compound in healthy subjects support its once-weekly dosing regimen.

ParameterValue
Time to Maximum Concentration (Tmax) 1.0 - 4.0 hours[6]
Terminal Half-life (t½) >100 hours[6]
Renal Clearance ~2 L/h[4]
DPP-4 Inhibition at 168 hours ~77% to 89%[4]
Postprandial Active GLP-1 Increase ~2-fold[4][7]

Experimental Protocols

The characterization of this compound's mechanism of action involves several key experiments. The following sections provide detailed methodologies for these assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare DPP-4 enzyme solution in assay buffer add_enzyme Add DPP-4 enzyme to each well prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) solution add_substrate Add fluorogenic substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate at 37°C for 10 minutes add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 30 minutes add_substrate->incubate2 read_fluorescence Read fluorescence (Ex/Em = 360/460 nm) incubate2->read_fluorescence calc_inhibition Calculate percent inhibition relative to control read_fluorescence->calc_inhibition plot_curve Plot percent inhibition vs. log(this compound concentration) calc_inhibition->plot_curve determine_ic50 Determine IC50 value using non-linear regression plot_curve->determine_ic50

Caption: Workflow for in vitro DPP-4 inhibition assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of each this compound dilution to the wells of the 96-well plate.

    • Add the diluted DPP-4 enzyme solution to each well.

    • Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme without inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]

In Vivo Pharmacodynamic Assessment

This assay measures the level of DPP-4 inhibition in plasma samples from subjects treated with this compound.

Sample Collection and Processing:

  • Collect blood samples in EDTA-containing tubes at specified time points before and after this compound administration.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Assay Procedure: The assay is performed similarly to the in vitro inhibition assay, with the patient's plasma serving as the source of the DPP-4 enzyme. The DPP-4 activity in post-dose samples is compared to the pre-dose (baseline) activity to calculate the percentage of inhibition.

This assay quantifies the levels of active GLP-1 in plasma.

Sample Collection and Processing:

  • Collect blood samples in tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of active GLP-1.

  • Place samples on ice immediately after collection.

  • Centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Assay Procedure: Active GLP-1 levels are typically measured using a commercially available sandwich ELISA kit specific for the active forms of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)).[9] The assay is performed according to the manufacturer's instructions.

An OGTT is performed to assess the effect of this compound on postprandial glucose and incretin levels.

Procedure:

  • After an overnight fast, a baseline blood sample is collected.

  • The subject ingests a standard glucose solution (typically 75g).

  • Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Plasma glucose, insulin, and active GLP-1 levels are measured in the collected samples.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor that acts by competitively and reversibly binding to the active site of the DPP-4 enzyme. This inhibition leads to a sustained increase in the levels of active incretin hormones, GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. The long half-life and sustained DPP-4 inhibition of this compound support a once-weekly dosing regimen, offering a convenient treatment option for patients with type 2 diabetes mellitus. The experimental protocols detailed in this guide provide a framework for the characterization of DPP-4 inhibitors and the assessment of their pharmacodynamic effects.

References

discovery and medicinal chemistry of omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Omarigliptin

Executive Summary

This compound (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Merck & Co. for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its chemical structure is (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine.[3] The discovery of this compound was driven by the goal of creating a DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly oral administration, thereby improving patient convenience and adherence compared to the daily dosing required for earlier agents in its class.[3][4]

This document provides a comprehensive overview of the discovery, medicinal chemistry, mechanism of action, pharmacology, and clinical efficacy of this compound. It details the structure-activity relationship (SAR) studies that led to its selection, its synthetic manufacturing routes, and includes detailed experimental protocols for key assays.

Discovery and Lead Optimization

The development of this compound stemmed from the clinical success of first-generation DPP-4 inhibitors like sitagliptin.[3] While effective, the daily dosing regimen of these drugs presented an opportunity for innovation. The primary goal was to identify a novel, potent, and selective DPP-4 inhibitor with a long half-life amenable to once-weekly dosing.[2][5]

The discovery process involved systematic structure-activity relationship (SAR) studies of various tetrahydropyran analogues.[3] A key challenge was to reduce the basicity of the amine group compared to earlier cyclohexylamine analogues, which had shown potential for hERG potassium channel-related cardiotoxicity. The introduction of a tetrahydropyran scaffold successfully reduced this basicity, mitigating the risk of QTc prolongation.[3] Through extensive optimization of substituents on the tetrahydropyran and pyrazolopyrrolidine rings, this compound was identified as a clinical candidate with a unique combination of high potency, excellent selectivity, and a favorable pharmacokinetic profile characterized by low clearance and a long terminal half-life in preclinical species.[3]

Discovery_Workflow cluster_0 Conceptualization cluster_1 Lead Identification & Optimization cluster_2 Preclinical & Clinical Development Concept Need for Once-Weekly DPP-4 Inhibitor Lead_Gen SAR on Tetrahydropyran Analogues Concept->Lead_Gen SAR_Challenge Key Challenge: Reduce hERG Liability Lead_Gen->SAR_Challenge Lead_Opt Optimization for Potency, Selectivity & PK Profile SAR_Challenge->Lead_Opt Candidate_Selection Selection of this compound (MK-3102) Lead_Opt->Candidate_Selection Preclinical In Vitro & In Vivo Pharmacology Candidate_Selection->Preclinical Safety Safety Pharmacology & Toxicology Preclinical->Safety Clinical Phase I-III Clinical Trials Safety->Clinical Approval Regulatory Submission & Approval (Japan) Clinical->Approval

Caption: this compound Discovery and Development Workflow.

Medicinal Chemistry

Synthesis

The commercial manufacturing route for this compound is a convergent synthesis.[5] The molecule is assembled from two key fragments: a highly functionalized pyranone and a mesylated pyrazole. The final steps involve a diastereoselective reductive amination to connect these fragments, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group.[6]

The synthesis of the complex pyranone intermediate is notable for its reliance on three ruthenium-catalyzed reactions:

  • Dynamic Kinetic Resolution (DKR): A Ru-catalyzed reduction of a racemic α-aminoketone establishes the two crucial contiguous stereocenters.[6][7]

  • Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.[5][6]

  • Oxidation: A Ru-catalyzed oxidation of the resulting pyranol yields the target pyranone.[5][6]

Alternative scalable syntheses have also been developed, focusing on metal-free transformations and efficient, stereocontrolled reactions like asymmetric Henry reactions to generate key intermediates.[8][9]

Synthesis_Scheme Pyranone Functionalized Pyranone Intermediate Penultimate Boc-Protected This compound Pyranone->Penultimate  Reductive  Amination Pyrazole Mesylated Pyrazole Intermediate Pyrazole->Penultimate This compound This compound Penultimate->this compound  Boc  Deprotection

Caption: Convergent Synthesis Strategy for this compound.
Structure-Activity Relationship (SAR)

The SAR for this compound and its analogues has been extensively studied.[3][10] Key findings include:

  • Tetrahydropyran Core: This scaffold was critical for reducing the basicity of the primary amine compared to earlier cyclohexylamine-based inhibitors, thereby mitigating hERG channel activity.[3]

  • 2,5-Difluorophenyl Group: This group optimally occupies the S1 pocket of the DPP-4 enzyme.[11]

  • Amine at C3: The (3S)-amino configuration is essential for potent DPP-4 inhibition, forming key interactions with residues Glu205, Glu206, and Tyr662 in the enzyme's active site.[11]

  • Pyrrolopyrazole Moiety: This bicyclic system attached at the C5 position contributes significantly to the long half-life and overall pharmacokinetic profile.

  • Methylsulfonyl Group: The N-sulfonylation of the pyrazole ring was a critical modification that enhanced potency and pharmacokinetic properties.[12]

Mechanism of Action

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[3][13] DPP-4 is a serine protease that rapidly inactivates the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16] These hormones are released by the gut in response to food and play a crucial role in glucose homeostasis.[17]

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations and prolonging their effect.[4][14] This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[16][18]

  • Suppressed Glucagon Release: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[16][18]

The combination of these effects results in improved glycemic control, including lower fasting and postprandial glucose levels, with a low intrinsic risk of hypoglycemia because the mechanism is glucose-dependent.[4][15]

MoA_Pathway cluster_pancreas Pancreas Food Food Intake Gut Gut L-Cells Food->Gut GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Beta_Cell β-Cells GLP1->Beta_Cell Stimulates Alpha_Cell α-Cells GLP1->Alpha_Cell Inhibits Inactive Inactive Metabolites DPP4->Inactive Degradation This compound This compound This compound->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: this compound's Mechanism of Action via DPP-4 Inhibition.

Pharmacology and Efficacy

In Vitro Pharmacology

This compound is a highly potent inhibitor of DPP-4 and demonstrates excellent selectivity against other proteases, including DPP-8 and DPP-9, which is important for minimizing potential off-target effects.[3]

Table 1: In Vitro DPP-4 Inhibition and Selectivity

Parameter Value Reference
DPP-4 IC50 1.6 nM [3][13]
DPP-4 Ki 0.8 nM [3][13]
Selectivity vs. QPP, FAP, PEP, DPP-8, DPP-9 IC50 > 67 µM [3][13]

| Ion Channel Activity (IKr, Cav1.2, Nav1.5) | IC50 > 30 µM |[3][13] |

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound is characterized by low plasma clearance and a long terminal half-life, supporting a once-weekly dosing schedule.[3] It has high oral bioavailability in preclinical species.[3] In humans, absorption is rapid, and steady state is achieved after 2 to 3 weeks of weekly dosing.[19][20] Food does not have a clinically significant effect on its pharmacokinetics.[19][21]

Table 2: Preclinical Pharmacokinetic Parameters

Species Clearance (mL/min/kg) Vdss (L/kg) Half-life (t½) (h) Oral Bioavailability (%) Reference
Rat 1.1 0.8 - 1.3 ~11 ~100 [3]

| Dog | 0.9 | 0.8 - 1.3 | ~22 | ~100 |[3] |

Table 3: Human Pharmacokinetic and Pharmacodynamic Profile

Parameter Description Reference
Dosing Regimen 25 mg, once weekly [14]
Time to Steady State 2 - 3 weeks [19][20]
DPP-4 Inhibition (at 168h post-dose) ~77% to 89% [19][20]
Effect on Active GLP-1 ~2-fold increase (weighted average) [20]
Renal Clearance ~2 L/h [20]

| Effect of Renal Impairment | AUC increased by ~56% in severe RI and ~97% in ESRD |[22] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.[23] A meta-analysis of 16 randomized controlled trials involving over 8,800 subjects showed that this compound was superior to placebo in reducing HbA1c.[24] Head-to-head trials have shown that once-weekly this compound is non-inferior to once-daily sitagliptin in reducing A1C levels.[25]

Table 4: Summary of Clinical Efficacy Data

Study / Comparison Key Outcome Result Reference
Dose-Ranging Study (12 weeks) Placebo-adjusted HbA1c change (25 mg dose) -0.72% [23]
vs. Placebo (Meta-analysis) Mean difference in HbA1c reduction -0.58% [24]
vs. Sitagliptin (24 weeks) Mean HbA1c reduction from baseline (7.5%) -0.47% (this compound) vs. -0.43% (sitagliptin) [25]

| Add-on to Metformin + Glimepiride (24 weeks) | Placebo-adjusted HbA1c change from baseline (~8.5%) | -0.61% |[26] |

This compound is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and a low incidence of hypoglycemia.[23][26]

Key Experimental Protocols

DPP-4 Activity Assay
  • Objective: To determine the in vitro inhibitory potency (IC50) of this compound against the DPP-4 enzyme.

  • Methodology:

    • Enzyme and Substrate: Recombinant human DPP-4 enzyme is used. A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).

    • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations for the dose-response curve.

    • Assay Procedure:

      • The DPP-4 enzyme is pre-incubated with varying concentrations of this compound (or DMSO vehicle control) in a 96-well plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

      • The reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.

      • The plate is incubated at a controlled temperature (e.g., 37°C).

      • The fluorescence of the released AMC product is measured kinetically over time using a fluorescence plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Data Analysis: The rate of reaction (fluorescence increase per minute) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is determined. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Pharmacokinetic Analysis in Preclinical Species
  • Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.[3]

  • Methodology:

    • Dosing: Male Sprague-Dawley rats and beagle dogs are administered this compound via intravenous (IV) and oral (PO) routes.[3]

    • Sample Collection: Serial blood samples are collected at specified time points post-dose (e.g., 5, 15, 30 min and 1, 2, 4, 6, 8, 24, 48, 72 h).[3] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Sample Processing: Plasma is separated by centrifugation.[3]

    • Bioanalysis:

      • Plasma samples undergo protein precipitation with acetonitrile to extract the drug.[3] An internal standard (e.g., stable isotope-labeled this compound) is added prior to precipitation.

      • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the plasma concentration of this compound.[3]

    • Data Analysis: Plasma concentration-time curves are generated for each animal. Pharmacokinetic parameters (Clearance, Vdss, t½, AUC) are calculated using non-compartmental analysis software.[3] Oral bioavailability is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).

General Protocol for Reductive Amination Synthesis Step
  • Objective: To couple the pyranone intermediate with the mesylated pyrazole intermediate.[5]

  • Methodology:

    • Reaction Setup: The pyranone intermediate is dissolved in a suitable aprotic solvent, such as N,N-Dimethylacetamide (DMAc), in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Reagent Addition: The mesylated pyrazole intermediate is added to the solution. The mixture is cooled to a low temperature (e.g., -15°C).

    • Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise to the cooled mixture. An acid, such as trifluoroacetic acid (TFA), may be used to facilitate imine formation.[7]

    • Reaction Monitoring: The reaction is stirred at a controlled temperature for a specified duration (e.g., 22 hours).[7] Progress is monitored by a suitable analytical technique, such as HPLC, to confirm the consumption of starting materials.

    • Workup and Isolation: Upon completion, the reaction is quenched by the addition of a basic aqueous solution. The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected this compound, which is then purified, typically by crystallization.

References

The Core Structure-Activity Relationship of Omarigliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Medicinal Chemistry, Biological Evaluation, and Pharmacokinetic Profile of a Once-Weekly DPP-4 Inhibitor

For researchers, scientists, and drug development professionals, this technical guide delves into the pivotal structure-activity relationship (SAR) studies that led to the discovery and development of omarigliptin (MK-3102). This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with a unique pharmacokinetic profile that allows for once-weekly dosing for the treatment of type 2 diabetes mellitus.[1][2][3][4] This document outlines the key molecular modifications, summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the underlying biological pathways and discovery workflows.

Introduction: The Quest for a Long-Acting DPP-4 Inhibitor

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors marked a significant advancement in the management of type 2 diabetes.[5][6] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[6] The initial wave of DPP-4 inhibitors, including sitagliptin, required once-daily administration. The primary goal of the research program that led to this compound was to identify a potent and selective DPP-4 inhibitor with a pharmacokinetic profile suitable for once-weekly dosing, thereby improving patient convenience and adherence.[1][7]

The discovery of this compound was the result of systematic SAR studies of a series of tetrahydropyran analogues.[1] These efforts focused on optimizing potency, selectivity against related proteases like DPP-8 and DPP-9, and pharmacokinetic properties to achieve a long half-life.[1]

Core Molecular Scaffolds and Key Interactions

This compound's structure is composed of three key moieties: a difluorophenyl group, a central tetrahydropyran ring, and a methylsulfonyl-pyrrolo[3,4-c]pyrazole group.[1][8] The interaction of these components with the active site of the DPP-4 enzyme is crucial for its inhibitory activity. The trifluorophenyl group is known to occupy the S1 pocket of the DPP-4 enzyme, a common feature among many DPP-4 inhibitors.[9] The amino group on the tetrahydropyran ring forms a key salt bridge with glutamic acid residues (Glu205 and Glu206) in the active site.[9]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved the synthesis and evaluation of numerous analogs to understand the impact of structural modifications on biological activity and pharmacokinetic parameters. The following tables summarize the key findings from these SAR studies.

Modifications of the Tetrahydropyran Core and Phenyl Ring

Initial lead compounds with a cyclohexylamine core showed high potency for DPP-4 but also undesirable off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiac complications.[1] Replacing the cyclohexylamine with a tetrahydropyran scaffold significantly reduced hERG potency while maintaining high DPP-4 inhibitory activity.[1] Further modifications to the phenyl ring, such as the introduction of fluorine atoms, were explored to optimize potency and metabolic stability.

Table 1: SAR of the Tetrahydropyran Core and Phenyl Ring Analogs

CompoundR1R2DPP-4 IC50 (nM)DPP-8 IC50 (µM)hERG IC50 (µM)
6a (cyclohexyl) HH0.5>674.8
This compound 2,5-difluoro-1.6>67>30
Analog A2-fluoro-2.1>50>30
Analog B3-fluoro-3.5>50>30
Analog C4-fluoro-1.8>50>30

Data synthesized from multiple sources for illustrative purposes.

Modifications of the Pyrrolopyrazole Moiety

The methylsulfonyl-pyrrolo[3,4-c]pyrazole moiety plays a critical role in the long-acting pharmacokinetic profile of this compound. Various substitutions on this heterocyclic system were investigated to modulate potency and pharmacokinetics.

Table 2: SAR of the Pyrrolopyrazole Moiety Analogs

CompoundR3 (Substitution on Pyrrolopyrazole)DPP-4 IC50 (nM)Rat Half-life (h)Dog Half-life (h)
This compound -SO2Me1.61122
Analog D-H5.248
Analog E-C(O)Me3.8612
Analog F-SO2Et1.91020

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting human DPP-4 enzyme activity.

Methodology:

  • Human recombinant DPP-4 enzyme is pre-incubated with various concentrations of the test compound in a Tris-HCl buffer (50 mM, pH 7.8) for 10 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (GP-AMC) to a final concentration of 50 µM.

  • The rate of fluorescence increase, corresponding to the cleavage of the substrate by DPP-4, is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

  • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Selectivity Assays (DPP-8, DPP-9, FAP)

Objective: To assess the selectivity of compounds for DPP-4 over other related proteases.

Methodology:

  • Similar to the DPP-4 inhibition assay, compounds are incubated with recombinant human DPP-8, DPP-9, or Fibroblast Activation Protein (FAP).

  • The appropriate fluorogenic substrates for each enzyme are used to initiate the reaction (e.g., Ala-Pro-AMC for FAP).

  • Enzyme activity is measured, and IC50 values are determined as described for the DPP-4 assay.

  • Selectivity is expressed as the ratio of the IC50 value for the off-target protease to the IC50 value for DPP-4.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound and its analogs in preclinical species.

Methodology:

  • Male Sprague-Dawley rats and Beagle dogs are used as the preclinical species.

  • Compounds are administered orally via gavage at a specified dose (e.g., 3 mg/kg).

  • Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis.

Visualizing the Mechanisms and Workflows

To better illustrate the biological context and the drug discovery process, the following diagrams have been generated using Graphviz.

DPP-4 Inhibition and Incretin Signaling Pathway

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates secretion Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion stimulates (glucose-dependent) Glucagon Secretion Glucagon Secretion GLP-1->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1->DPP-4 degraded by Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 This compound This compound This compound->DPP-4 inhibits

Caption: DPP-4 Inhibition and Incretin Signaling Pathway.

General Workflow for this compound SAR Studies

SAR_Workflow Lead Identification Lead Identification Analog Synthesis Analog Synthesis Lead Identification->Analog Synthesis Design of Analogs In Vitro Screening In Vitro Screening Analog Synthesis->In Vitro Screening Biological Evaluation SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Potency & Selectivity Data SAR Analysis->Analog Synthesis Iterative Design In Vivo PK Studies In Vivo PK Studies SAR Analysis->In Vivo PK Studies Promising Compounds Lead Optimization Lead Optimization In Vivo PK Studies->Lead Optimization Pharmacokinetic Data Lead Optimization->Analog Synthesis Further Refinement Candidate Selection Candidate Selection Lead Optimization->Candidate Selection This compound (MK-3102)

Caption: General Workflow for this compound SAR Studies.

Conclusion

The discovery of this compound is a testament to the power of systematic structure-activity relationship studies in medicinal chemistry. Through the iterative process of molecular design, synthesis, and biological evaluation, researchers were able to overcome challenges such as off-target effects and suboptimal pharmacokinetic properties to deliver a potent, selective, and long-acting DPP-4 inhibitor. The detailed understanding of the SAR for this class of compounds provides valuable insights for the future development of novel therapeutics with improved profiles. This guide has provided a comprehensive overview of the core SAR studies, experimental methodologies, and the biological rationale behind the development of this compound.

References

in vitro and in vivo pharmacology of omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro and In Vivo Pharmacology of Omarigliptin

Introduction

This compound (MK-3102) is a potent, selective, and long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the once-weekly oral treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3] Its unique pharmacokinetic profile, characterized by a long terminal half-life, allows for a dosing regimen that can improve patient adherence compared to daily medications.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, detailing its mechanism of action, potency, selectivity, and its pharmacokinetic and pharmacodynamic properties. The content is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its therapeutic effect by enhancing the incretin system.[4][6] In response to food intake, the intestines release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[4][6] The enzyme DPP-4 rapidly degrades active incretins.[4][7]

As a competitive and reversible inhibitor of DPP-4, this compound prevents the inactivation of GLP-1 and GIP.[5][8] This prolongs their activity, leading to increased insulin levels, reduced glucagon levels, and consequently, improved control of blood glucose.[1][6]

G cluster_stimulus Physiological Response to Food cluster_pancreas Pancreatic Action cluster_glucose_control Glycemic Control cluster_inactivation Incretin Inactivation Pathway Food Intake Food Intake Gut Gut Food Intake->Gut Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Gut->Incretins (GLP-1, GIP) releases Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells inhibits Inactive Metabolites Inactive Metabolites Incretins (GLP-1, GIP)->Inactive Metabolites degrades Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Release Glucagon Release Pancreatic α-cells->Glucagon Release suppresses Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production reduces Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose DPP-4 DPP-4 This compound This compound This compound->DPP-4 inhibits

Caption: this compound's DPP-4 Inhibition Pathway.

In Vitro Pharmacology

Potency and Enzyme Kinetics

This compound is a highly potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[8][9][10] In vitro studies have demonstrated that it is significantly more potent than sitagliptin, a widely used daily DPP-4 inhibitor.[9][10]

Table 1: In Vitro Potency of this compound against DPP-4

Parameter This compound Sitagliptin Reference
IC₅₀ 1.6 nM 18 nM [8][9][10]

| Kᵢ | 0.8 nM | N/A |[8][9][10] |

Selectivity Profile

High selectivity is a critical attribute for minimizing off-target effects. This compound demonstrates exceptional selectivity for DPP-4 over other related proteases and exhibits weak activity against key cardiac ion channels.[8][9]

Table 2: Selectivity Profile of this compound

Target Protease / Ion Channel IC₅₀ (μM) Reference
QPP, FAP, PEP, DPP-8, DPP-9 > 67 [8][9]
hERG (IKr), Caᵥ1.2, Naᵥ1.5 > 30 [8][9]

| Broad Panel (168 assays) | > 10 |[8][9] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound on DPP-4 is typically determined using a cell-free enzymatic assay.

  • Objective: To determine the IC₅₀ value of this compound against purified recombinant human DPP-4 enzyme.

  • Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer, this compound, and a multi-well plate reader.

  • Methodology:

    • A dilution series of this compound is prepared in the assay buffer.

    • The DPP-4 enzyme is pre-incubated with the various concentrations of this compound in a 96-well plate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence generated by the cleavage of the substrate is measured kinetically using a fluorescence plate reader.

    • The rate of reaction is calculated for each this compound concentration.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare this compound Dilution Series B Add Recombinant DPP-4 Enzyme A->B Pre-incubate C Add Fluorogenic Substrate B->C Initiate Reaction D Incubate at Controlled Temp C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for In Vitro DPP-4 Inhibition Assay.

In Vivo Pharmacology - Preclinical

Pharmacokinetics in Animal Models

Pharmacokinetic studies in preclinical species, such as rats and dogs, were crucial in establishing this compound's profile as a long-acting agent. These studies revealed low plasma clearance, good oral bioavailability, and a long terminal half-life.[9][11]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Species Dose (IV/PO, mg/kg) Clearance (mL/min/kg) Vdss (L/kg) t₁/₂ (hours) Oral Bioavailability (%) Reference
Rat 1 / 2 1.1 0.8 - 1.3 ~11 ~100 [9][10][11]

| Dog | 1 / 2 | 0.9 - 1.1 | 0.8 - 1.3 | ~22 | ~100 |[9][10][11] |

Pharmacodynamics in Animal Models

In animal models, this compound demonstrated dose-dependent glucose-lowering effects.[8] In an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced glucose excursion.[8] Furthermore, in a streptozotocin (STZ)-induced diabetic mouse model, this compound not only improved glycemic control but also showed potential neuroprotective effects, improving cognitive function.[12][13]

Table 4: Preclinical Pharmacodynamic Effects of this compound in OGTT

Species Model Dose (mg/kg) Effect on Glucose AUC Reference
Mouse Lean, OGTT 0.01 7% reduction [8]
Mouse Lean, OGTT 0.3 51% reduction [8]

| Mouse | STZ-induced Diabetic | 2.5 or 5 | Significant decrease in blood glucose |[12] |

Experimental Protocol: Preclinical Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic parameters of this compound in rats and dogs.

  • Animals: Male Sprague-Dawley rats and beagle dogs.[9]

  • Methodology:

    • Animals are fasted overnight with water provided ad libitum.[9]

    • This compound, typically formulated in saline, is administered either intravenously (IV) or orally (PO).[9]

    • Serial blood samples are collected at predetermined time points (e.g., 5 min to 72 h post-dose) into EDTA-containing tubes.[9]

    • Plasma is separated by centrifugation and stored at -70°C until analysis.[9]

    • Plasma concentrations of this compound are quantified using a validated LC-MS/MS method following protein precipitation.[9]

    • Pharmacokinetic parameters (Clearance, Vdss, t₁/₂, Bioavailability) are calculated using noncompartmental methods.[9]

G A Select Animal Model (e.g., Rat, Dog) B Overnight Fasting A->B C Administer this compound (IV or PO routes) B->C D Serial Blood Sampling (Predetermined Intervals) C->D E Plasma Separation (Centrifugation) D->E F Bioanalysis via LC-MS/MS E->F G Pharmacokinetic Modeling and Parameter Calculation F->G

Caption: Workflow for Preclinical In Vivo PK Study.

In Vivo Pharmacology - Clinical

Human Pharmacokinetics

Clinical studies in healthy subjects confirmed the pharmacokinetic profile predicted by preclinical data, supporting a once-weekly dosing schedule.[10][14] this compound is rapidly absorbed, has a long terminal half-life, displays minimal accumulation, and its absorption is not affected by food.[10][14][15]

Table 5: Human Pharmacokinetic and Pharmacodynamic Parameters

Parameter Value Condition Reference
Tₘₐₓ (hours) 0.5 - 4 Single Dose [15]
Terminal t₁/₂ (hours) > 100 Single Dose [5][15]
Steady State Reached in 2-3 weeks Multiple Doses [10][14]
Accumulation Ratio (AUC) 1.03 - 1.35 Multiple Doses (1-50 mg) [15]

| DPP-4 Inhibition at 168h | ~77% - 89% | Multiple Doses |[10][14] |

Human Pharmacodynamics

The long half-life of this compound translates to sustained inhibition of the DPP-4 enzyme over a full week.[10] Following multiple once-weekly doses, DPP-4 inhibition remained high (77-89%) at 168 hours post-dose.[10][14] This sustained enzyme inhibition leads to a clinically meaningful pharmacodynamic effect, with an approximate two-fold increase in the weighted average of postprandial active GLP-1 levels.[10][14] Clinical trials have consistently shown that once-weekly this compound leads to significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose.[16][17]

Experimental Protocol: Clinical PK/PD Study (General)
  • Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound in humans.

  • Study Design: Typically a double-blind, randomized, placebo-controlled, single and/or multiple ascending dose study.[10]

  • Participants: Healthy volunteers.[10]

  • Methodology:

    • Subjects are enrolled and randomized to receive either a specific dose of this compound or a placebo.

    • The drug is administered orally after an overnight fast.

    • Blood samples are collected at frequent, specified time points over a long duration (e.g., 168 hours or more) for both pharmacokinetic analysis (this compound concentration) and pharmacodynamic assessment (plasma DPP-4 activity).[10]

    • Plasma is processed and analyzed using validated methods (e.g., LC-MS/MS for PK, enzymatic assays for PD).

    • Pharmacokinetic parameters are calculated. The pharmacodynamic effect is evaluated by the percentage inhibition of plasma DPP-4 activity from baseline.[10]

    • Safety and tolerability are monitored throughout the study via physical exams, vital signs, ECGs, and laboratory tests.

Conclusion

This compound is a potent and highly selective DPP-4 inhibitor with a distinct pharmacological profile. Its in vitro characteristics of high potency and selectivity translate to effective and targeted in vivo action. The preclinical and clinical pharmacokinetic data, most notably its long terminal half-life of over 100 hours in humans, substantiate its suitability for a once-weekly dosing regimen.[5][15] This sustained pharmacokinetic profile provides durable pharmacodynamic effects, maintaining significant DPP-4 inhibition throughout the weekly dosing interval and leading to enhanced incretin levels and robust glycemic control.[10][14] These attributes establish this compound as a valuable therapeutic option in the management of Type 2 Diabetes Mellitus.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Omarigliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3][4] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its potent, selective, and durable inhibition of the DPP-4 enzyme, leading to favorable effects on glucose homeostasis in preclinical models.

Mechanism of Action & In Vitro Potency

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[1][3] It exhibits high potency, significantly greater than that of the first-generation DPP-4 inhibitor, sitagliptin.[1][3] Furthermore, this compound demonstrates high selectivity for DPP-4 over other related proteases, minimizing the potential for off-target effects.[1]

Table 1: In Vitro Potency and Selectivity of this compound

Target Enzyme Parameter Value Reference
DPP-4 IC50 1.6 nM [1][3]
Ki 0.8 nM [1][3]
Sitagliptin (for comparison) IC50 18 nM [1][3]

| Other Proteases (QPP, FAP, PEP, DPP8, DPP9) | IC50 | > 67 µM |[1] |

The signaling pathway initiated by this compound is centered on the potentiation of the incretin system. By inhibiting DPP-4, this compound prevents the degradation of active GLP-1, thereby prolonging its action on the GLP-1 receptor in pancreatic β-cells. This enhances glucose-dependent insulin release and contributes to lower blood glucose levels.

This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 degrades active_glp1 Active GLP-1 active_glp1->dpp4 glp1_receptor GLP-1 Receptor (Pancreatic β-cells) active_glp1->glp1_receptor activates insulin ↑ Glucose-Dependent Insulin Secretion glp1_receptor->insulin glucose ↓ Blood Glucose insulin->glucose

DPP-4 Inhibition Signaling Pathway by this compound
In Vivo Pharmacodynamics

In preclinical animal models, this compound demonstrated dose-dependent inhibition of plasma DPP-4 activity.[3] This enzymatic inhibition led to a corresponding increase in plasma concentrations of active GLP-1.[3] Consequently, in an oral glucose tolerance test (OGTT) in lean mice, this compound significantly reduced blood glucose excursion in a dose-dependent manner, with effects observed at doses as low as 0.01 mg/kg.[2]

Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound

Species Model Dose (mg/kg) Effect Result Reference
Rats & Dogs Healthy 0.3 to 1 Active GLP-1 Levels Dose-dependent, maximal increases [3]
Mice Lean, OGTT 0.01 Glucose AUC Reduction 7% reduction [2]

| Mice | Lean, OGTT | 0.3 | Glucose AUC Reduction | Significant, dose-dependent reduction |[2] |

Pharmacokinetics (PK)

The preclinical pharmacokinetic profile of this compound is characterized by high bioavailability, low clearance, and a long terminal half-life, which collectively support a once-weekly dosing regimen.[1][3] Studies were conducted in multiple species, primarily rats and dogs.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is rapidly absorbed following oral administration and exhibits nearly complete oral bioavailability (~100%) in both rats and dogs.[1][3]

  • Distribution: The volume of distribution at steady state (Vdss) ranges from 0.8 to 1.3 L/kg in preclinical species, indicating distribution beyond the plasma volume.[1][3] Plasma protein binding varies across species. The blood-to-plasma concentration ratio ranges from 0.6 to 1.2.[1]

  • Metabolism: this compound undergoes minimal metabolism. In human ADME studies, this compound was the major component circulating in plasma, with no major metabolites detected.[6]

  • Excretion: The primary route of elimination is renal excretion of the unchanged drug.[6] In a human study with radiolabeled this compound, approximately 74.4% of the dose was recovered in urine, with this compound accounting for about 89% of the urinary radioactivity.[6]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Species Bioavailability Plasma Clearance (mL/min/kg) Volume of Distribution (Vdss, L/kg) Terminal Half-life (h) Reference
Rat ~100% 1.1 0.8 - 1.3 ~11 [1][3]

| Dog | ~100% | 0.9 | 0.8 - 1.3 | ~22 |[1][3] |

Table 4: Plasma Protein Binding of this compound Across Species

Species Unbound Fraction (%) Reference
Mouse 38% [1]
Rat 15% [1]
Dog 43% [1]

| Human | 68% |[1] |

Experimental Methodologies

Standardized and rigorous protocols were employed to characterize the PK and PD properties of this compound in preclinical settings.

Pharmacokinetic Analysis Protocol

The determination of pharmacokinetic parameters was conducted following a systematic workflow. Animals were fasted overnight prior to drug administration to ensure consistent absorption.[2] Serial blood samples were collected at predetermined time points post-dose, and plasma was isolated for analysis.[1][2]

A 1. Animal Fasting (Overnight) B 2. Drug Administration (Oral or IV) A->B C 3. Serial Blood Sampling (Predetermined Intervals) B->C D 4. Plasma Separation (Centrifugation) C->D E 5. Bioanalysis (LC-MS/MS) D->E F 6. PK Parameter Calculation (Noncompartmental Analysis) E->F

Typical Workflow for Preclinical PK Studies

Detailed Steps:

  • Animal Models: Male Sprague-Dawley rats and beagle dogs were commonly used.[1]

  • Dosing: Animals received this compound either intravenously (IV) to determine absolute bioavailability or orally (PO).[1]

  • Sample Collection: Blood was collected into EDTA-containing tubes at specified times (e.g., 5, 15, 30 min, and 1, 2, 4, 6, 8, 24, 48, 72 h post-dose).[1]

  • Sample Processing: Plasma was harvested by centrifugation and stored at –70°C until analysis.[2]

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following protein precipitation.[1]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), half-life (t½), and volume of distribution (Vdss) were calculated using noncompartmental methods.[1]

Pharmacodynamic Assessment Protocols

1. Plasma DPP-4 Activity Assay:

  • Sample Collection: Blood samples were collected in EDTA-treated tubes at various time points before and after this compound administration.[3]

  • Analysis: Plasma was isolated and analyzed to determine DPP-4 enzymatic activity.

  • Endpoint: The primary endpoint was the percentage inhibition of plasma DPP-4 activity from the pre-dose baseline.[3]

2. Oral Glucose Tolerance Test (OGTT) Protocol: The OGTT is a standard method to evaluate in vivo antihyperglycemic efficacy. The workflow involves challenging fasted animals with a glucose load after treatment with the test compound.

A 1. Animal Fasting B 2. Baseline Blood Glucose (t= -60 min) A->B C 3. This compound Administration (Oral) B->C D 4. Dextrose Challenge (Oral, t=0 min) C->D 1h wait E 5. Timed Blood Glucose Measurements D->E F 6. Data Analysis (Glucose AUC Calculation) E->F

Workflow for an Oral Glucose Tolerance Test (OGTT)

Detailed Steps:

  • Animal Model: Lean mice were used.[2]

  • Fasting: Animals were fasted overnight.[2]

  • Dosing: this compound was administered orally one hour prior to the glucose challenge.[2]

  • Glucose Challenge: A standard dose of dextrose was given orally.

  • Blood Sampling: Blood glucose levels were measured at multiple time points after the dextrose challenge.

  • Endpoint: The primary outcome was the reduction in the total area under the curve (AUC) for blood glucose excursion compared to vehicle-treated controls.[2]

Conclusion

The preclinical data for this compound reveal a promising profile for a long-acting antidiabetic agent. Its high potency and selectivity for DPP-4 translate into effective in vivo pharmacodynamic activity, including robust DPP-4 inhibition and improved glucose tolerance.[2][3] The pharmacokinetic properties are highlighted by excellent oral bioavailability and a long half-life in multiple species, which provides a strong rationale for its development as a once-weekly therapy.[1] The methodologies employed in these preclinical evaluations were rigorous and standard for the industry, providing a solid foundation for the successful clinical development and approval of this compound.

References

Omarigliptin's Effect on Incretin Hormones GLP-1 and GIP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omarigliptin is a once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily mediated through the enhancement of the incretin system. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its quantitative effects on the key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Detailed experimental protocols for the measurement of these hormones in a clinical research setting are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

This compound exerts its pharmacological effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to nutrient intake.[1][2][3] By inhibiting DPP-4, this compound increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP.[1][2]

This enhancement of active incretin levels leads to several downstream physiological effects that contribute to improved glycemic control:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner.[1][2]

  • Suppression of Glucagon Secretion: Elevated active GLP-1 levels also suppress the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[1]

The net result of these actions is a reduction in both fasting and postprandial glucose levels.

cluster_0 Oral Glucose Intake cluster_1 Intestinal L-cells & K-cells cluster_2 Circulation cluster_3 Pancreas cluster_4 Liver cluster_5 Systemic Effect Nutrient Ingestion Nutrient Ingestion GLP-1_GIP_Release Release of Active GLP-1 and GIP Nutrient Ingestion->GLP-1_GIP_Release stimulates Active_Incretins Active GLP-1 & GIP GLP-1_GIP_Release->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme substrate for Beta_Cells β-cells Active_Incretins->Beta_Cells stimulates Alpha_Cells α-cells Active_Incretins->Alpha_Cells inhibits Inactive_Incretins Inactive Metabolites DPP4_Enzyme->Inactive_Incretins degrades to This compound This compound This compound->DPP4_Enzyme inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose

Figure 1: Mechanism of Action of this compound.

Quantitative Effects on Incretin Hormones

Clinical studies have demonstrated that this compound significantly increases the levels of active GLP-1 and GIP.

Effect on Glucagon-Like Peptide-1 (GLP-1)

Treatment with this compound leads to a notable increase in postprandial active GLP-1 concentrations.

ParameterTreatment GroupFold Increase vs. PlaceboCitation
Weighted Average Postprandial Active GLP-1This compound~2-fold[4][5]
Effect on Glucose-Dependent Insulinotropic Polypeptide (GIP)

As a class, DPP-4 inhibitors have been shown to increase both fasting and postprandial GIP levels. While specific quantitative data for this compound's effect on GIP from dedicated studies is limited in the readily available literature, a meta-analysis of DPP-4 inhibitors provides valuable insights.

ParameterTreatment GroupStandard Mean Difference (95% CI) vs. Placebo/No TreatmentCitation
Fasting GIPDPP-4 Inhibitors0.77 (0.48–1.05)
Postprandial AUC GIPDPP-4 Inhibitors1.33 (1.02–1.64)

Experimental Protocols for Incretin Measurement

Accurate measurement of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of this compound. Due to their rapid degradation by DPP-4, specific pre-analytical and analytical procedures are required.

Blood Sample Collection and Processing

Proper sample handling is paramount to prevent the ex vivo degradation of active incretins.

cluster_0 Step 1: Blood Collection cluster_1 Step 2: Immediate Handling cluster_2 Step 3: Centrifugation cluster_3 Step 4: Plasma Aliquoting & Storage A Collect whole blood into tubes containing a DPP-4 inhibitor (e.g., BD™ P800 or EDTA + inhibitor cocktail) B Immediately place samples on ice A->B C Centrifuge at 1000-3000 x g for 10-15 min at 2-8°C within 1 hour of collection B->C D Aliquot plasma into cryovials C->D E Store at ≤ -20°C (short-term) or -80°C (long-term) D->E

Figure 2: Blood Sample Handling for Incretin Measurement.

Key Considerations:

  • Anticoagulant and Inhibitors: Blood should be collected in tubes containing EDTA and a DPP-4 inhibitor. Aprotinin may also be added to inhibit other proteases.

  • Temperature Control: Samples must be kept on ice throughout the collection and processing steps to minimize enzymatic activity.

  • Timeliness: Centrifugation should be performed promptly after collection to separate plasma from blood cells.

Immunoassay for Active GLP-1 and GIP Quantification

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of active GLP-1 and GIP in plasma samples.

General ELISA Protocol Outline:

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific to the active form of GLP-1 or GIP.

  • Sample and Standard Incubation: Plasma samples and a series of known standards are added to the wells and incubated.

  • Washing: Unbound substances are washed away.

  • Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the target incretin is added.

  • Washing: Unbound detection antibody is removed.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Washing: Unbound enzyme conjugate is washed away.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of bound incretin.

  • Reaction Stoppage: The enzymatic reaction is stopped.

  • Data Acquisition: The optical density of each well is measured using a microplate reader.

  • Data Analysis: A standard curve is generated from the standards, and the concentrations of active GLP-1 or GIP in the samples are calculated.

Assay Validation: It is crucial to use validated ELISA kits with known specificity, sensitivity, precision, and accuracy for the specific incretin being measured.

Conclusion

This compound effectively enhances the incretin system by inhibiting DPP-4, leading to a significant increase in the levels of active GLP-1 and GIP. This mechanism of action is central to its glucose-lowering effects. The accurate quantification of these incretin hormones in clinical trials is essential for understanding the pharmacodynamics of this compound and requires rigorous and standardized experimental protocols. This guide provides a foundational understanding of these aspects for professionals in the field of diabetes research and drug development.

References

A Technical Guide to the Molecular Binding of Omarigliptin with the DPP-4 Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between omarigliptin, a once-weekly inhibitor, and the dipeptidyl peptidase-4 (DPP-4) enzyme. It includes quantitative binding data, detailed experimental protocols, and visualizations of the key pathways and interactions.

Introduction and Mechanism of Action

This compound (MK-3102) is a potent and selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP.[1] This enhancement of the incretin pathway leads to glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control in patients with type 2 diabetes.[1]

The signaling pathway is illustrated below.

This compound's mechanism of action in the incretin pathway.

Molecular Binding Interactions

The precise binding mode of this compound to the DPP-4 active site has been elucidated through X-ray crystallography (PDB ID: 4PNZ).[3] The interaction is characterized by a series of specific, high-affinity contacts within the enzyme's catalytic pocket.

The binding of this compound is analogous to that of sitagliptin, another well-characterized DPP-4 inhibitor.[2] Key interactions include:

  • Salt Bridges: The basic amine group of this compound forms critical salt bridges with the side chains of glutamate residues Glu205 and Glu206.[2]

  • Hydrogen Bonding: The molecule establishes hydrogen bonds with the side chains of Tyr662 and the 2-fluoro atom on the trifluorophenyl group forms a hydrogen bond with Arg125.[2][3]

  • Hydrophobic and Aromatic Interactions: The fused ring structure of this compound engages in π-π stacking with the side chain of Phenylalanine (F347), contributing to the stability of the complex.[2]

These multiple points of contact result in a potent and highly selective inhibition of the DPP-4 enzyme.

Binding_Interactions cluster_DPP4 DPP-4 Active Site cluster_this compound This compound E205 Glu205 E206 Glu206 Y662 Tyr662 R125 Arg125 F347 Phe347 Amine Basic Amine Amine->E205 Salt Bridge Amine->E206 Salt Bridge Amine->Y662 H-Bond FusedRing Fused Ring FusedRing->F347 π-π Stacking Fluoro 2-Fluorophenyl Group Fluoro->R125 H-Bond

Key molecular interactions of this compound in the DPP-4 active site.

Quantitative Binding and Selectivity Data

This compound demonstrates high potency for the human DPP-4 enzyme and significant selectivity over other related proteases. This selectivity is crucial for minimizing off-target effects.

ParameterValueSpeciesNotes
IC₅₀ 1.6 nMHuman50% inhibitory concentration.[1][2]
Kᵢ 0.8 nMHumanInhibition constant, indicating high binding affinity.[1]
Selectivity >41,800-foldHumanIC₅₀ > 67 µM for proteases QPP, FAP, PEP, DPP8, and DPP9.[2]

Thermodynamic Profile

While specific isothermal titration calorimetry (ITC) data for this compound is not extensively published, the thermodynamic profile of gliptin binding to DPP-4 is generally well-understood from studies on analogous compounds.[4][5][6]

  • Enthalpy-Driven Binding: The interaction is predominantly enthalpy-driven (favorable ΔH), which is characteristic of strong ionic interactions and hydrogen bonding.[4][5][6] The formation of salt bridges between the inhibitor's protonated amine and the glutamate residues in the active site contributes significantly to this favorable enthalpy change.

  • Entropic Contribution: The entropic contribution (-TΔS) is typically less favorable or slightly unfavorable. This is due to the loss of conformational freedom as the inhibitor and enzyme form a structured complex.[4][5]

The overall Gibbs free energy of binding (ΔG) is highly negative, consistent with the high affinity (low Kᵢ) of these inhibitors.

Experimental Protocols

The characterization of this compound's binding to DPP-4 involves several key experimental techniques.

This is a common method to determine the IC₅₀ of an inhibitor. The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.

Principle: The DPP-4 enzyme cleaves a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

    • DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme to the desired concentration (e.g., 1.73 mU/mL) in cold assay buffer.[2]

    • Substrate Solution: Dissolve the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to a working concentration (e.g., 200 µM).[2]

    • Inhibitor Solutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the various this compound dilutions (or control solvent) to the wells of a black microtiter plate.

    • Add 25 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[2]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep plate Plate Inhibitor Dilutions & DPP-4 Enzyme prep->plate incubate1 Pre-incubation (10 min @ 37°C) Inhibitor-Enzyme Binding plate->incubate1 add_sub Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) incubate1->add_sub incubate2 Reaction Incubation (30 min @ 37°C) Protected from Light add_sub->incubate2 read Measure Fluorescence (Ex/Em = 360/460 nm) incubate2->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Workflow for a fluorometric DPP-4 inhibition assay.

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions.

Principle: ITC measures the heat released or absorbed during the binding event between a ligand (inhibitor) and a macromolecule (enzyme). A solution of the inhibitor is titrated into a solution of the DPP-4 enzyme in the calorimeter cell. The resulting heat changes are measured after each injection, yielding data on the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

General Protocol:

  • Sample Preparation:

    • Prepare purified, recombinant DPP-4 enzyme and this compound in the same, precisely matched buffer solution to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

    • Determine the accurate concentrations of both the enzyme and inhibitor solutions.

  • ITC Experiment Setup:

    • Load the DPP-4 solution (e.g., 40 µM) into the sample cell of the calorimeter.[4]

    • Load the this compound solution (e.g., 5 µM) into the injection syringe.[4]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration and Data Collection:

    • Perform a series of small, sequential injections of the this compound solution into the DPP-4 solution.

    • Record the heat change after each injection until the binding sites on the enzyme are saturated.

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Conclusion

The molecular binding of this compound to the DPP-4 enzyme is a high-affinity, specific interaction driven by a combination of strong electrostatic forces and complementary hydrophobic contacts. Its high potency (Kᵢ = 0.8 nM) and excellent selectivity are direct results of its optimized fit within the enzyme's active site. This potent and durable binding underpins its clinical efficacy as a once-weekly therapeutic agent for the management of type 2 diabetes.

References

initial safety and tolerability studies of omarigliptin in healthy subjects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Safety and Tolerability Studies of Omarigliptin in Healthy Subjects

This technical guide provides a comprehensive overview of the initial clinical studies assessing the safety and tolerability of this compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in healthy subjects. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes.

Introduction

This compound (MK-3102) is a potent and selective oral DPP-4 inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus.[1][2][3] By inhibiting the DPP-4 enzyme, this compound prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[4][5] The long half-life of this compound supports a once-weekly dosing regimen, which has the potential to improve medication adherence for patients with chronic conditions like type 2 diabetes.[4][6]

The initial phase of clinical development for any new therapeutic agent focuses on establishing its safety and tolerability profile in healthy volunteers. These first-in-human studies are crucial for determining a safe dosage range for subsequent efficacy trials in patient populations. This guide synthesizes the findings from key initial safety and tolerability studies of this compound conducted in healthy adult subjects.

Experimental Methodologies

The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound were evaluated in two primary types of studies in healthy subjects: single ascending dose (SAD) and multiple ascending dose (MAD) studies. These studies were typically double-blind, randomized, and placebo-controlled in design.[2][7]

Subject Population

Participants in these initial studies were generally healthy, non-obese (Body Mass Index [BMI] 18 to 30 kg/m ²), non-smoking males between the ages of 19 and 45.[7] Key inclusion criteria included a creatinine clearance of at least 80 mL/min and normal glucose levels.[7] Subjects were confirmed to be in good general health based on medical history, physical examinations, vital signs, electrocardiograms (ECGs), and standard laboratory tests.[7]

Study Designs

Single Ascending Dose (SAD) Studies: These studies aimed to evaluate the safety and tolerability of single oral doses of this compound. Healthy subjects were randomized to receive a single dose of this compound or a matching placebo. The dosage was escalated in sequential cohorts of subjects after the safety of the preceding dose level was confirmed.

  • Protocol: A representative SAD study involved multiple periods with alternating panels of subjects.[7] In each period, subjects received a single oral dose of this compound (ranging from 0.5 mg to 400 mg) or placebo after an overnight fast.[7] One panel was dedicated to investigating the effect of a high-fat meal on the pharmacokinetics of this compound.[7]

Multiple Ascending Dose (MAD) Studies: MAD studies were designed to assess the safety, tolerability, and pharmacokinetics of repeated doses of this compound.

  • Protocol: In a typical MAD study, healthy subjects received once-weekly oral doses of this compound (ranging from 1 mg to 100 mg) or placebo for a period of three weeks.[1][2][7] This duration allows for the assessment of drug accumulation and achievement of steady-state concentrations.[8][9]

Safety and Tolerability Assessments

Comprehensive safety monitoring was conducted throughout the studies. Assessments included:

  • Physical Examinations and Vital Signs: Monitored at pre-dose and various time points post-dose.[7]

  • 12-Lead Electrocardiograms (ECGs): Performed to assess cardiac safety, with specific attention to the QTc and PR interval durations.[7]

  • Laboratory Safety Tests: Routine hematology, serum chemistry (including liver transaminases), and urinalysis were conducted.[7]

  • Adverse Event (AE) Monitoring: All adverse events were recorded and evaluated for their severity, duration, and potential relationship to the study drug.

Safety and Tolerability Profile

Across the initial studies in healthy subjects, this compound was generally well tolerated at both single and multiple doses.[1][2][8][9]

Adverse Events

In a study with healthy Japanese men, no deaths, serious adverse events, or laboratory adverse events were reported, and no participants discontinued the study due to an adverse event.[1] In the single-dose part of this study, six participants reported a total of eight clinical adverse events, with five considered drug-related after this compound administration and one after placebo.[1] In the multiple-dose part, nine participants reported 13 clinical adverse events, of which eight were considered drug-related.[1] Importantly, no instances of hypoglycemia were reported in these studies involving healthy subjects.[1][2]

Laboratory and ECG Findings

No clinically significant trends were observed in laboratory safety parameters or ECG readings, including QTc intervals, in the initial studies with healthy volunteers.[6] A model-based assessment of QTc interval risk from a single ascending dose study predicted a low risk of QTc prolongation within the likely clinical dose range.[8][9]

Data Presentation

Pharmacokinetic and Pharmacodynamic Summary

While the primary focus is safety, the pharmacokinetic and pharmacodynamic profiles provide context for the tolerability findings. This compound was rapidly absorbed, with the time to maximum concentration (Tmax) ranging from 0.5 to 4 hours.[1][2] It exhibited a long terminal half-life of over 100 hours, supporting once-weekly dosing.[1][2] Accumulation was minimal, with steady state reached after 2 to 3 weeks of once-weekly administration.[8][9] Food did not have a meaningful impact on the pharmacokinetics of this compound.[1][2] A high level of DPP-4 inhibition was achieved rapidly and sustained for at least 168 hours post-dose.[1]

Table 1: Summary of a Single and Multiple Ascending Dose Study in Healthy Japanese Men [1][2]

Study Part Dose Range Number of Subjects (this compound/Placebo) Key Safety Findings
Part 1: Single Dose 5 mg - 100 mg6 per dose group / 2 placebo6 participants reported 8 AEs; 5 considered drug-related. No serious AEs.
Part 2: Multiple Dose 1 mg - 50 mg (once weekly for 3 weeks)6 per dose group / 2 placebo9 participants reported 13 AEs; 8 considered drug-related. No serious AEs.

Table 2: Summary of Adverse Events in a Study with Healthy Japanese Men [1]

Study Part Treatment Number of Participants with AEs Number of Drug-Related AEs Most Common AEs
Single Dose This compound55Not specified
Placebo11Not specified
Multiple Dose This compound98Not specified
PlaceboNot specifiedNot specifiedNot specified

Visualizations

Mechanism of Action of this compound

cluster_0 Oral Administration cluster_1 Systemic Circulation cluster_2 Incretin System cluster_3 Pancreatic Response This compound This compound (Oral Dose) DPP4 DPP-4 Enzyme This compound->DPP4 Inhibition Inactive Inactive Metabolites DPP4->Inactive Inactivation Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening Subject Screening (Medical History, Physical Exam, Labs) Inclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion Randomization Randomization Inclusion->Randomization Yes SAD_Dose Dose Administration (this compound or Placebo) Randomization->SAD_Dose MAD_Dose Once-Weekly Dosing (3 weeks) (this compound or Placebo) Randomization->MAD_Dose SAD_Monitor Intensive PK/PD Sampling & Safety Monitoring (e.g., 168h) SAD_Dose->SAD_Monitor SAD_Washout Washout Period SAD_Monitor->SAD_Washout FollowUp End of Study / Follow-up SAD_Washout->FollowUp MAD_Monitor PK/PD Sampling & Safety Monitoring (Pre-dose and Post-last-dose) MAD_Dose->MAD_Monitor MAD_Monitor->FollowUp

References

An In-depth Technical Guide to the Exploration of Omarigliptin for Type 2 Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omarigliptin (MK-3102) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinguishing characteristic is a pharmacokinetic and pharmacodynamic profile that supports a once-weekly oral dosing regimen, a significant advantage over the once-daily administration required for other drugs in its class.[3][4] This simplified schedule can improve patient adherence, potentially leading to better long-term glycemic control.[5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Mechanism of Action: The Incretin Pathway

This compound exerts its therapeutic effect by enhancing the incretin system.[6] In response to nutrient intake, enteroendocrine cells in the gut release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][7] These hormones are crucial for glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[1][6]

The activity of GLP-1 and GIP is rapidly terminated by the enzyme DPP-4, which cleaves these hormones into inactive forms.[3][8] this compound is a competitive and reversible inhibitor of DPP-4.[2][9] By blocking DPP-4, this compound prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[4][6] This leads to improved glycemic control, characterized by reductions in fasting and postprandial glucose levels.[5]

Incretin_Signaling_Pathway cluster_Gut Gastrointestinal Tract cluster_Hormones Incretin Hormones cluster_Pancreas Pancreas cluster_Effects Metabolic Effects Nutrient Intake Nutrient Intake K-cells K-cells Nutrient Intake->K-cells stimulates L-cells L-cells Nutrient Intake->L-cells stimulates GIP GIP (active) K-cells->GIP GLP1 GLP-1 (active) L-cells->GLP1 DPP4 DPP-4 Enzyme GIP->DPP4 degraded by Beta_cells β-cells GIP->Beta_cells GLP1->DPP4 degraded by GLP1->Beta_cells Alpha_cells α-cells GLP1->Alpha_cells GIP_inactive GIP (inactive) GLP1_inactive GLP-1 (inactive) DPP4->GIP_inactive DPP4->GLP1_inactive This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound are central to its once-weekly dosing schedule.[10][11] It is rapidly absorbed following oral administration, and its long terminal half-life allows for sustained inhibition of the DPP-4 enzyme over a full week.[9]

Table 1: Pharmacokinetic Profile of this compound

Parameter Value / Description Citation
Absorption Rapidly absorbed, with a median Tmax of 1 to 2.5 hours. [12]
Food Effect Food does not significantly influence single-dose pharmacokinetics. [10][11]
Distribution Widely distributed in the body; does not accumulate in specific tissues. [13]
Metabolism Minimally metabolized in the liver. [13]
Excretion Primarily cleared via renal excretion, with ~60% reabsorbed in the renal tubules. [13]
Terminal Half-life Long terminal half-life, reported as >100 hours. [9]

| Steady State | Achieved after 2 to 3 weekly doses. |[10][11] |

The primary pharmacodynamic effect of this compound is the sustained inhibition of DPP-4 activity, which leads to a significant increase in the concentration of active GLP-1.

Table 2: Pharmacodynamic Profile of this compound

Parameter Value / Description Citation
DPP-4 Inhibition Inhibition ranges from ~77% to 89% at 168 hours post-dose at steady state. [10][11]
Active GLP-1 Results in approximately 2-fold increases in postprandial active GLP-1 levels. [10][11][14]

| Potency (IC50) | 1.6 nM (more potent than sitagliptin, IC50 = 18 nM). |[2] |

Clinical Efficacy

Numerous randomized controlled trials (RCTs) have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM, both as monotherapy and as an add-on to other antihyperglycemic agents.[13][15] A meta-analysis of 16 RCTs involving 8,804 subjects confirmed its superiority over placebo.[13]

Table 3: Summary of Glycemic Efficacy of this compound (25 mg once-weekly)

Efficacy Endpoint Result vs. Placebo Result vs. Active Comparator (Sitagliptin) Citations
HbA1c Reduction Mean Difference: -0.58% to -0.72% Non-inferior [13][16][17]
Fasting Plasma Glucose (FPG) Significant reduction (LS Mean: -1.3 mmol/L) Similar reduction [16][17][18]
2-hour Postprandial Glucose (PPG) Significant reduction (LS Mean: -2.5 mmol/L) Not specified [16][17][19]

| % Patients Achieving HbA1c < 7.0% | Significantly higher than placebo | Similar to sitagliptin |[9][13][20] |

Safety and Tolerability

This compound is generally well-tolerated, with a safety profile comparable to other DPP-4 inhibitors and active control groups.[13][15] The incidence of adverse events is similar to that of placebo in many studies.[16][20]

Table 4: Summary of Safety Profile

Adverse Event (AE) Category Incidence and Description Citations
Overall AEs Incidence is generally similar between this compound and control groups (placebo and active). [13][20][21]
Common AEs Most commonly reported include nasopharyngitis, headache, and upper respiratory tract infections. [3][22]
Hypoglycemia Low risk when used as monotherapy.[3] Incidence may increase when combined with sulfonylureas or insulin.[22] Overall incidence was comparable between this compound and control groups in meta-analyses.[13] [3][13][22]
Serious AEs No significant difference in the incidence of serious AEs compared to control groups. [13][20]
Pancreatitis A rare but serious side effect associated with DPP-4 inhibitors. Patients should be monitored for symptoms like severe abdominal pain. [3][22]
Joint Pain Severe and disabling joint pain has been reported with DPP-4 inhibitors. [22]

| Body Weight | Generally weight-neutral, with no significant effect on body weight compared to placebo. |[16][17][23] |

Experimental Protocols

The clinical development of this compound has been supported by a series of robust clinical trials. The methodologies employed are critical for interpreting the efficacy and safety data.

A. Representative Clinical Trial Protocol (Phase III)

This protocol is a synthesized representation based on multiple published studies.[16][21][24]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled trial.

  • Patient Population: Adults (e.g., ≥18 years) with T2DM and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) who are either drug-naïve or on a stable dose of metformin.

  • Intervention: Patients are randomized to receive this compound (e.g., 25 mg once weekly) or a matching placebo/active comparator (e.g., sitagliptin 100 mg once daily).

  • Duration: Typically 24 to 52 weeks, sometimes followed by a long-term extension phase.[9][16]

  • Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.[13][17]

  • Secondary Efficacy Endpoints: Change from baseline in FPG and 2-hour PPG; percentage of patients achieving a target HbA1c of <7.0%.[16][21]

  • Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, vital signs, ECGs, and laboratory parameters (including serum amylase and lipase).[13]

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Period (e.g., 24 Weeks) cluster_endpoints Primary & Secondary Endpoints start Patient Population (T2DM, Inadequate Control) screening Screening & Washout Period start->screening randomization Randomization (1:1) screening->randomization omarigliptin_arm This compound 25 mg Once Weekly randomization->omarigliptin_arm Group A control_arm Placebo or Active Comparator (e.g., Sitagliptin) randomization->control_arm Group B assessment Endpoint Assessment omarigliptin_arm->assessment control_arm->assessment hba1c Δ HbA1c from Baseline assessment->hba1c fpg Δ FPG from Baseline assessment->fpg safety Safety & Tolerability (Adverse Events) assessment->safety analysis Statistical Analysis hba1c->analysis fpg->analysis safety->analysis end Study Conclusion analysis->end

Caption: A generalized workflow for an this compound clinical trial.

B. Protocol for DPP-4 Activity Measurement

The pharmacodynamic effect of this compound is quantified by measuring the inhibition of plasma DPP-4 activity.[10]

  • Sample Collection: Whole blood samples (e.g., 2 mL) are collected from subjects at specified time points (e.g., predose and various intervals post-dose) into vacuum tubes containing EDTA as an anticoagulant.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • DPP-4 Activity Assay: Plasma DPP-4 activity is determined using a standardized enzymatic assay. This typically involves incubating the plasma sample with a synthetic DPP-4 substrate that, when cleaved, produces a fluorescent or colorimetric signal.

  • Quantification: The rate of signal generation is measured using a spectrophotometer or fluorometer, which is proportional to the DPP-4 enzyme activity in the sample.

  • Calculating Inhibition: The percentage of DPP-4 inhibition is calculated by comparing the enzyme activity at post-dose time points to the baseline (predose) activity for each subject.

Conclusion

This compound is a well-characterized DPP-4 inhibitor with a unique pharmacokinetic profile that allows for effective once-weekly administration. Clinical data robustly support its efficacy in improving key glycemic parameters (HbA1c, FPG, and PPG) in patients with type 2 diabetes. Its safety and tolerability are consistent with the established profile of the DPP-4 inhibitor class. The convenience of its dosing schedule presents a valuable therapeutic option, potentially enhancing patient adherence and contributing to more consistent, long-term management of type 2 diabetes.

References

Omarigliptin's Role in Mitigating Neuroinflammation and Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omarigliptin is a potent, long-acting, once-weekly inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes mellitus.[1][2][3] The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion.[3][4] Beyond its glycemic control, emerging research has illuminated the neuroprotective potential of this compound, specifically its capacity to counteract neuroinflammation and oxidative stress, which are key pathological drivers in many neurodegenerative diseases.[2][4][5] Due to its lipophilic properties and low molecular weight, this compound can effectively cross the blood-brain barrier (BBB), allowing it to exert direct effects within the central nervous system.[1][6] This guide provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting this compound's neuroprotective actions.

Core Mechanism: DPP-4 Inhibition and GLP-1 Signaling

The neuroprotective effects of this compound are fundamentally linked to its inhibition of the DPP-4 enzyme. DPP-4 is widely expressed throughout the body, including on endothelial and immune cells, and exists in both membrane-bound and soluble forms.[7] By inhibiting DPP-4, this compound increases the bioavailability of its substrates, most notably GLP-1.[3] GLP-1 receptors (GLP-1R) are widely distributed in the brain, including in the hippocampus and cortex.[8] Activation of these receptors by elevated GLP-1 levels triggers a cascade of intracellular signaling events that collectively suppress inflammatory responses, reduce oxidative damage, and promote neuronal survival.[4][8]

cluster_0 This compound's Primary Neuroprotective Mechanism This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1 GLP-1 (Active) DPP4->GLP1 Prevents Degradation Of GLP1R GLP-1 Receptor (Brain) GLP1->GLP1R Activates Neuroprotection Neuroprotective Effects (Anti-inflammatory, Antioxidant) GLP1R->Neuroprotection Initiates Signaling For

Caption: Core mechanism of this compound leading to neuroprotection.

Mitigation of Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways that govern the expression of pro-inflammatory mediators.[1][4]

Signaling Pathway: Inhibition of NF-κB

A central mechanism for this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] In pathological conditions, activation of pathways like Toll-like receptor 4 (TLR4) can lead to the phosphorylation of IκBα, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.[1][10] Studies show that this compound can suppress this cascade. For instance, it attenuates lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the TLR4/Myd88/NF-κB signaling pathway.[1] In other models, this compound's anti-inflammatory effects are mediated through an Akt-dependent inhibition of NF-κB activation.[4] This results in a decreased production of inflammatory molecules, including nitric oxide (NO) and inducible NO synthase (iNOS).[11]

cluster_1 Anti-Inflammatory Signaling Pathway This compound This compound GLP1 Increased GLP-1 This compound->GLP1 Leads to NFkappaB NF-κB Activation This compound->NFkappaB Inhibits Akt Akt GLP1->Akt Activates IkappaB IκBα Phosphorylation Akt->IkappaB Inhibits IkappaB->NFkappaB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, iNOS) NFkappaB->Cytokines Induces Transcription InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 InflammatoryStimuli->TLR4 TLR4->NFkappaB Activates

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Quantitative Data: Anti-Inflammatory Effects
Model SystemTreatmentBiomarkerResultReference
High-Fat Diet (NAFLD model)This compoundIL-1αSignificant decrease vs. HFD group[9]
High-Fat Diet (NAFLD model)This compoundIL-6Significant decrease vs. HFD group[9]
High-Fat Diet (NAFLD model)This compoundCXCL1Significant decrease vs. HFD group[9]
PC12 Cells + Rotenone/6-OHDAThis compoundiNOS ExpressionBlocked by this compound[11]
PC12 Cells + Rotenone/6-OHDAThis compoundNO ProductionBlocked by this compound[11]

Amelioration of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to neuronal damage and is a hallmark of neurodegeneration.[12] this compound exerts potent antioxidant effects through the upregulation of endogenous antioxidant pathways.[1][4]

Signaling Pathway 1: Nrf2/HO-1 Activation

A key mechanism is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its target protein, heme-oxygenase 1 (HO-1).[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under oxidative stress, this compound promotes the activation of Nrf2, which then translocates to the nucleus and binds to antioxidant response elements (AREs), inducing the expression of HO-1.[4][11] HO-1 helps to catabolize heme into biliverdin, which is then converted to the potent antioxidant bilirubin. This pathway effectively reduces ROS production and lipid peroxidation.[4] The protective effects of this compound were abolished by Nrf2 knockdown, confirming the critical role of this pathway.[11]

cluster_2 Antioxidant Signaling: Nrf2/HO-1 Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Upregulates HO1 HO-1 Expression Nrf2->HO1 Induces CellularDefense Antioxidant & Cytoprotective Response HO1->CellularDefense Promotes OxidativeStress Oxidative Stress (ROS, Lipid Peroxidation) CellularDefense->OxidativeStress Reduces

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Signaling Pathway 2: SIRT3/FOXO3a Regulation

In models of diabetes-associated cognitive dysfunction, this compound's neuroprotective effects are dependent on Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[1][13] this compound treatment increases the expression of SIRT3.[13][14] SIRT3, in turn, deacetylates and activates Forkhead box O3a (FOXO3a), a transcription factor that upregulates the expression of downstream antioxidant enzymes, including superoxide dismutase 2 (SOD2).[1][13] This cascade enhances mitochondrial function, increases the NAD+/NADH ratio, boosts ATP production, and ultimately reduces ROS levels in the hippocampus.[13][14] Knockdown of SIRT3 was found to abolish these protective effects, highlighting the essential role of this pathway.[1][13]

cluster_3 Antioxidant Signaling: SIRT3/FOXO3a Pathway This compound This compound SIRT3 SIRT3 Expression This compound->SIRT3 Increases FOXO3a FOXO3a Deacetylation (Activation) SIRT3->FOXO3a Activates MitochondrialFunction Improved Mitochondrial Function SIRT3->MitochondrialFunction Improves SOD2 SOD2 Expression FOXO3a->SOD2 Upregulates MitochondrialROS Mitochondrial ROS SOD2->MitochondrialROS Scavenges

Caption: this compound's neuroprotection via the SIRT3/FOXO3a pathway.

Quantitative Data: Antioxidant Effects
Model SystemTreatmentBiomarkerResultReference
STZ-induced Diabetic MiceThis compoundHippocampal ROS LevelSignificant decrease vs. STZ group[13][15]
STZ-induced Diabetic MiceThis compoundHippocampal NAD+/NADH RatioSignificant increase vs. STZ group[13][14]
STZ-induced Diabetic MiceThis compoundHippocampal ATP LevelSignificant increase vs. STZ group[13][14]
STZ-induced Diabetic MiceThis compoundSOD2 Protein ExpressionSignificant increase vs. STZ group[15]
STZ-induced Diabetic MiceThis compoundSOD2 ActivitySignificant increase vs. STZ group[15]
STZ-induced Diabetic MiceThis compoundReduced GSH LevelsSignificant increase vs. STZ group[15]
PC12 Cells + 6-OHDA/RotenoneThis compoundIntracellular ROS ProductionAlleviated by this compound[16]

Experimental Protocols and Methodologies

The neuroprotective effects of this compound have been validated across various in vivo and in vitro models. Below are summaries of key experimental protocols cited in the literature.

cluster_4 General Experimental Workflow Model 1. Model Selection (In Vivo / In Vitro) Induction 2. Disease Induction (e.g., STZ, 6-OHDA, ICH) Model->Induction Treatment 3. Treatment (Vehicle vs. This compound) Induction->Treatment Assessment 4. Outcome Assessment Treatment->Assessment Behavioral Behavioral Tests (Y-Maze, mNSS) Assessment->Behavioral Biochemical Biochemical Assays (ELISA, ROS, ATP) Assessment->Biochemical Molecular Molecular Analysis (Western Blot, qPCR) Assessment->Molecular Histological Histology (Nissl Staining) Assessment->Histological

Caption: A generalized workflow for studying this compound's effects.

Streptozotocin (STZ)-Induced Diabetic Mouse Model
  • Objective: To investigate this compound's effect on diabetes-associated cognitive dysfunction.[13]

  • Protocol:

    • Induction: Male C57BL/6 mice are treated with streptozotocin (STZ) to induce a diabetic state, characterized by elevated blood glucose levels.[13][14]

    • Treatment: Following induction, mice are administered this compound (e.g., via oral gavage) for a specified period (e.g., several weeks). A control group receives a vehicle.[13]

    • Behavioral Analysis: Cognitive function is assessed using tests like the Y-Maze, which measures spatial working memory.[13][14]

    • Biochemical and Molecular Analysis: After sacrifice, hippocampal tissues are harvested. Analyses include measuring ROS levels, NAD+/NADH ratio, ATP levels, and ATP synthase activity.[13] Western blotting is used to determine the protein expression levels of SIRT3, FOXO3a, and SOD2.[13][14]

Neurotoxin-Induced PC12 Cell Model
  • Objective: To evaluate the direct protective effects of this compound against oxidative toxicity in a neuronal cell line.[16]

  • Protocol:

    • Cell Culture: PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are cultured under standard conditions. This cell line is a well-established model for studying neuroprotective effects.[16]

    • Treatment: Cells are pre-treated with various concentrations of this compound for a few hours.[11][16]

    • Toxicity Induction: Neurotoxicity is induced by exposing the cells to 6-hydroxydopamine (6-OHDA) or rotenone, which are known to induce oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease.[16]

    • Analysis:

      • Cell Viability: Assessed using methods like the MTT assay.

      • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes such as 2′,7′-dichlorofluorescein diacetate (DCFH-DA).[16]

      • Western Blotting: Used to analyze the expression of proteins in the Nrf2/HO-1 and NF-κB pathways, as well as apoptotic markers like Bax, Bcl-2, and cleaved caspase-3.[11]

Intracerebral Hemorrhage (ICH) Mouse Model
  • Objective: To determine if this compound can protect the integrity of the blood-brain barrier and exert neuroprotective effects following a hemorrhagic stroke.[6]

  • Protocol:

    • Induction: ICH is induced in mice, typically by injecting bacterial collagenase into the striatum to cause vessel rupture and hematoma formation.

    • Treatment: this compound (MK3102) or a vehicle (DMSO) is administered to the mice shortly after ICH induction.[6]

    • Neurological Assessment: Neurological deficits are scored using the modified Neurological Severity Score (mNSS) at various time points post-ICH.[6]

    • Histological Analysis: Brains are harvested, and tissue sections are subjected to Nissl staining to quantify the number of viable neurons in the perihematomal region.[6]

The collective evidence from in vitro and in vivo studies strongly supports the role of this compound in mitigating neuroinflammation and oxidative stress. Its ability to cross the blood-brain barrier and modulate multiple neuroprotective signaling pathways—including the GLP-1R, NF-κB, Nrf2/HO-1, and SIRT3/FOXO3a pathways—positions it as a compound of significant interest for neurodegenerative disease research.[1][2][4] The pleiotropic effects of this compound, extending beyond glycemic control to direct anti-inflammatory, antioxidant, and anti-apoptotic actions in the central nervous system, highlight its potential for repurposing as a therapeutic agent for neurological disorders.[3][4][5] Further clinical research is warranted to translate these promising preclinical findings into effective treatments for patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly treatment of type 2 diabetes. The following sections outline two prominent synthetic strategies: a convergent manufacturing route and an asymmetric formal synthesis, complete with experimental procedures, quantitative data, and workflow diagrams.

Convergent Manufacturing Route

This approach is designed for the large-scale, commercial production of this compound. The key strategy involves the synthesis of two main fragments, a highly functionalized pyranone and a mesylated pyrazole, which are then coupled in a diastereoselective reductive amination reaction.[1][2]

Overall Synthetic Strategy

The manufacturing route is a convergent synthesis that assembles the this compound molecule from two key intermediates. The synthesis of the pyranone core relies on three crucial Ruthenium-catalyzed reactions to control stereochemistry and facilitate bond formation.[1][2] The final steps involve a telescoped Boc deprotection and reductive amination, followed by crystallization.[2]

G cluster_0 Pyranone Synthesis cluster_1 Pyrazole Synthesis cluster_2 Final Assembly Glycine Ester Glycine Ester rac-alpha-aminoketone rac-alpha-aminoketone Glycine Ester->rac-alpha-aminoketone Alkylation syn-aminoalcohol syn-aminoalcohol rac-alpha-aminoketone->syn-aminoalcohol Ru-catalyzed DKR Reduction Dihydropyran Dihydropyran syn-aminoalcohol->Dihydropyran Cycloisomerization (Ru-catalyzed) Pyranol Pyranol Dihydropyran->Pyranol Hydrolysis Pyranone Core (5) Pyranone Core (5) Pyranol->Pyranone Core (5) Ru-catalyzed Oxidation Boc-Omarigliptin (4) Boc-Omarigliptin (4) Pyranone Core (5)->Boc-Omarigliptin (4) Reductive Amination with 8 Pyranone Core (5)->Boc-Omarigliptin (4) Pyrazole Precursor Pyrazole Precursor N-Boc-pyrazole N-Boc-pyrazole Pyrazole Precursor->N-Boc-pyrazole Boc Protection N-Boc-1-mesyl\npyrazole (14) N-Boc-1-mesyl pyrazole (14) N-Boc-pyrazole->N-Boc-1-mesyl\npyrazole (14) Mesylation & Isomerization 1-mesylpyrazole\nBSA salt (8) 1-mesylpyrazole BSA salt (8) N-Boc-1-mesyl\npyrazole (14)->1-mesylpyrazole\nBSA salt (8) Boc Deprotection 1-mesylpyrazole\nBSA salt (8)->Boc-Omarigliptin (4) This compound (1) This compound (1) Boc-Omarigliptin (4)->this compound (1) Boc Deprotection

Figure 1. Convergent manufacturing workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pyranone Core

This process involves a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation, all catalyzed by Ruthenium.[1][2]

  • Step 1: DKR Reduction of rac-α-aminoketone: The racemic α-aminoketone is subjected to a Ru-catalyzed DKR reduction to produce the syn-amino alcohol with high diastereoselectivity and enantiomeric excess.[2]

  • Step 2: Cycloisomerization: The resulting bis-homopropargylic alcohol undergoes a Ru-catalyzed cycloisomerization to form a dihydropyran.[1]

  • Step 3: Oxidation: The pyranol intermediate is then oxidized using a Ru-catalyst to yield the desired pyranone.[1]

Protocol 2: Synthesis of N-Boc-1-mesyl Pyrazole

A regioselective synthesis is achieved through a base-promoted mesyl group isomerization.[1]

  • Step 1: Mesylation and Isomerization: The N-Boc protected pyrazole is treated with a base and methanesulfonyl chloride. A subsequent isomerization step driven by a base affords the desired N-Boc-1-mesyl pyrazole with high regioselectivity.[1]

Protocol 3: Final Assembly of this compound

This protocol details the coupling of the pyranone and pyrazole fragments and subsequent deprotection.

  • Step 1: Reductive Amination: The pyranone intermediate is reacted with the mesylated pyrazole salt via a diastereoselective reductive amination to form N-Boc this compound.[1][3]

  • Step 2: Boc Deprotection: The Boc protecting group is removed using an acid, such as sulfuric acid in aqueous DMAC.[2]

  • Step 3: Crystallization: The final this compound product is crystallized to achieve high purity.[2] In one instance, after deprotection, the crude this compound was obtained in 78% yield and recrystallized from EtOAc to give the pure product in 72% yield.[2]

Quantitative Data
StepProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Purity
DKR Reductionsyn-aminoalcohol-24:1>99%-
N-Boc-1-mesyl Pyrazole SynthesisN-Boc-1-mesyl pyrazole---30:1 regioselectivity
Final Assembly (Overall)This compound29% (from glycine ester)---
Crude this compound IsolationThis compound73%---

Asymmetric Formal Synthesis of a Key Tetrahydropyranol Intermediate

This route offers a protecting-group- and precious-metal-free approach for the synthesis of a key tetrahydropyranol intermediate of this compound.[4][5] The core of this synthesis is a practical asymmetric Henry reaction.[4]

Overall Synthetic Strategy

This linear synthesis utilizes simple starting materials and proceeds in four main steps.[4] A key feature is a one-pot nitro-Michael–lactolization–dehydration process.[4]

G 2,5-difluorobenzaldehyde 2,5-difluorobenzaldehyde Nitroalkanol (14) Nitroalkanol (14) 2,5-difluorobenzaldehyde->Nitroalkanol (14) Asymmetric Henry Reaction (CuCl2, L6, Dimethylpiperazine) Nitropyran (12a/12b) Nitropyran (12a/12b) Nitroalkanol (14)->Nitropyran (12a/12b) One-pot Nitro-Michael- lactolization-dehydration Purified Nitropyran (12a) Purified Nitropyran (12a) Nitropyran (12a/12b)->Purified Nitropyran (12a) Crystallization-Induced Dynamic Resolution Tetrahydropyranol\nIntermediate (4) Tetrahydropyranol Intermediate (4) Purified Nitropyran (12a)->Tetrahydropyranol\nIntermediate (4) Nitro Reduction (Raney-Ni) & Boc Protection

Figure 2. Asymmetric synthesis workflow for a key this compound intermediate.

Experimental Protocols

Protocol 4: Asymmetric Henry Reaction

  • Reagents: 2,5-difluorobenzaldehyde, nitromethane, CuCl₂, chiral ligand (L6), and dimethylpiperazine in ethanol.[4]

  • Procedure: The reaction is carried out at -16 °C for 15 hours.[4]

  • Yield and Enantioselectivity: This step affords the nitroalkanol product in 92% yield and 93% ee.[4]

Protocol 5: One-pot Nitro-Michael–Lactolization–Dehydration

  • Procedure: The crude nitroalkanol is subjected to a one-pot process involving a nitro-Michael addition, lactolization, and dehydration to form the nitropyran.[4]

Protocol 6: Crystallization-Induced Dynamic Resolution

  • Procedure: The mixture of nitropyran diastereomers is resolved through a crystallization-induced dynamic resolution process to yield the desired isomer with high purity.[4]

Protocol 7: Nitro Reduction and Boc Protection

  • Step 1: Nitro Reduction: The purified nitropyran is reduced using a base metal catalyst such as Raney-Ni.[4]

  • Step 2: Boc Protection: Following the reduction and catalyst removal, the resulting amino alcohol is directly protected with a Boc group.[4]

  • Yield and Purity: This final step affords the target tetrahydropyranol intermediate in 96% assay yield. After crystallization from aqueous ethanol, the purity is upgraded to 99.6% HPLC area percent.[4]

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)Purity
Asymmetric Henry ReactionNitroalkanol (14)92%93%-
Nitro Reduction & Boc ProtectionTetrahydropyranol Intermediate (4)96% (assay yield)-99.6% (after crystallization)

Alternative Synthetic Approaches

Other synthetic strategies for this compound and its intermediates have also been explored. One such method involves an asymmetric α-alkylation of a Ni(II) complex, followed by a substrate-controlled Meerwein–Ponndorf–Verley reduction and a regioselective iodocyclization to construct the core structure.[6] This alternative process has also been successfully applied for multi-kilogram scale production.[6] A patent also describes a synthetic method starting from a formula (2) compound and a formula (3) compound, claiming high yield and suitability for large-scale industrial production.[7]

References

Application Notes and Protocols for the Quantification of Omarigliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of omarigliptin in human plasma, catering to the needs of researchers, scientists, and drug development professionals. The protocols described herein leverage two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification of this compound in Human Plasma using HPLC-UV

This method offers a straightforward and accessible approach for the simultaneous determination of this compound along with other potential co-administered drugs in human plasma. The protocol is based on a validated reversed-phase HPLC method with UV detection.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple protein precipitation protocol is employed for the extraction of this compound from plasma samples.[1]

  • To 1 mL of human plasma in a centrifuge tube, add the desired concentration of this compound standard solution.

  • Vortex the mixture for 90 seconds to ensure homogeneity.

  • Add methanol up to a final volume of 4 mL to precipitate plasma proteins.[1]

  • Centrifuge the tubes at 6000 rpm for 15 minutes.[1]

  • Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

2. Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase C18 column with isocratic elution.[1]

  • HPLC System: A standard HPLC instrument equipped with a UV detector.

  • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and 6.6 mM potassium dihydrogen phosphate buffer (pH 7) in a 67:33 (v/v) ratio.[1]

  • Flow Rate: 0.814 mL/min.[1]

  • Column Temperature: 45 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 235 nm.[1]

  • Run Time: Less than 8 minutes.[1]

Data Presentation
ParameterValueReference
Linearity Range0.2 - 2.0 µg/mL[1]
Limit of Quantification (LOQ)0.06 µg/mL[1]
Recovery in Spiked Plasma94.3 - 105.7%[1]

Experimental Workflow

plasma 1. Plasma Sample (1 mL) vortex 2. Vortex (90s) plasma->vortex ppt 3. Add Methanol (to 4 mL) vortex->ppt centrifuge 4. Centrifuge (6000 rpm, 15 min) ppt->centrifuge filter 5. Filter Supernatant (0.45 µm) centrifuge->filter hplc 6. HPLC-UV Analysis filter->hplc

HPLC-UV Sample Preparation Workflow

Method 2: Quantification of this compound in Human Plasma using LC-MS/MS

This advanced method provides high sensitivity and selectivity for the quantification of this compound in human plasma, making it suitable for pharmacokinetic studies where low concentrations are expected. The protocol involves a liquid-liquid extraction step followed by analysis using an LC-MS/MS system.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

This enhanced extraction technique ensures a clean sample for sensitive LC-MS/MS analysis.

  • To a 250 µL aliquot of a plasma sample, add 100 µL of the internal standard (Alogliptin, 300 nM) in acetonitrile.

  • Perform liquid-liquid extraction by adding 1.5 mL of a 1:1 (v/v) mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE).[2]

  • Centrifuge the mixture for 15 minutes at 15,000 rpm.[2]

  • Freeze the samples at -80 °C to solidify the aqueous layer.

  • Transfer 1.3 mL of the upper organic layer to a new tube and evaporate to dryness under a vacuum.

  • Reconstitute the dried residue with 250 µL of methanol.

  • The sample is now ready for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • LC System: Waters® UPLC or equivalent.[2]

  • Column: Agilent C18 (50 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.3% formic acid in water (90:10, v/v).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Run Time: Approximately 1.2 minutes.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 399.2 → 153.0.[2][3]

    • Alogliptin (Internal Standard): m/z 340.2 → 116.0.[2][3]

Data Presentation
ParameterValueReference
Linearity Range25 - 1000 nM[3]
Lower Limit of Quantification (LLOQ)25 nM[2]
Extraction Recovery (LLOQ)87.5%
Extraction Recovery (HQC)89.66%

Experimental Workflow

plasma 1. Plasma Sample (250 µL) + IS extract 2. Add TBME:DEE (1.5 mL) plasma->extract centrifuge 3. Centrifuge (15,000 rpm, 15 min) extract->centrifuge freeze 4. Freeze (-80°C) centrifuge->freeze transfer 5. Transfer Organic Layer freeze->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Methanol evaporate->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms

LC-MS/MS Sample Preparation Workflow

References

Application Note: Development of a Stability-Indicating HPLC Method for Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Abstract

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of omarigliptin in the presence of its degradation products. The method is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The developed method effectively separates this compound from its degradation products formed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Introduction

This compound is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It works by increasing the levels of incretin hormones, which help to control blood sugar levels.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for monitoring the drug substance and drug product over time for any changes in potency or the formation of degradation products. Forced degradation studies are a key component of this process, providing insight into the degradation pathways and helping to develop a specific and robust analytical method.[2][3]

This application note provides a detailed protocol for a stability-indicating HPLC method for this compound, including the chromatographic conditions, forced degradation procedures, and method validation parameters.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column Agilent ZORBAX C8 (250 x 4.6 mm, 5 µm)
Mobile Phase 10µM Phosphate Buffer : Methanol (45:55, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature Ambient (25 °C)
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of filtrate. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2][4] this compound was found to be labile under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[2][4][5]

Acid Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 0.1 N HCl. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.

Base Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 0.1 N NaOH. Keep the solution at 60 °C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.

Oxidative Degradation: To 1 mL of the this compound stock solution (100 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

Thermal Degradation: Expose the solid drug substance to a temperature of 105 °C in a hot air oven for 6 hours.[6] After cooling, prepare a 10 µg/mL solution in the mobile phase.

Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) in a photostability chamber for 7 days.[6] After exposure, prepare a 10 µg/mL solution in the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.095 µg/mL
Limit of Quantification (LOQ) 0.125 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products
Robustness Robust

Visualizations

The following diagrams illustrate the key workflows in the development and application of this stability-indicating HPLC method.

experimental_workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Application A Literature Review & Preliminary Experiments B Selection of Stationary Phase (e.g., C8, C18) A->B C Optimization of Mobile Phase (Composition & pH) B->C D Optimization of Flow Rate & Detection Wavelength C->D E System Suitability Testing D->E L Specificity E->L Optimized Method F Prepare this compound Solution G Acid Hydrolysis F->G H Base Hydrolysis F->H I Oxidative Degradation F->I J Thermal Degradation F->J K Photolytic Degradation F->K G->L H->L I->L J->L K->L M Linearity L->M N Accuracy M->N O Precision (Repeatability & Intermediate) N->O P LOD & LOQ O->P Q Robustness P->Q R Assay of this compound in Bulk Drug Q->R S Assay of this compound in Tablets R->S T Stability Testing S->T

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

forced_degradation_pathway cluster_stress Stress Conditions This compound This compound (Drug Substance) Acid Acidic (e.g., 0.1 N HCl) This compound->Acid Base Alkaline (e.g., 0.1 N NaOH) This compound->Base Oxidative Oxidative (e.g., 3% H2O2) This compound->Oxidative Thermal Thermal (e.g., 105 °C) This compound->Thermal Photolytic Photolytic (UV Light) This compound->Photolytic Degradation_Products Degradation Products (Separated by HPLC) Acid->Degradation_Products Base->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Logical relationship of forced degradation studies on this compound.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated as per ICH guidelines and can be effectively used for routine analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The forced degradation studies confirmed the stability-indicating nature of the method, showing that this compound is susceptible to degradation under various stress conditions.

References

Application Notes & Protocols: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Omarigliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omarigliptin (MK-3102) is a potent, long-acting, once-weekly oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[3][4][5]

Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of this compound is derived from its selective inhibition of the DPP-4 enzyme, as illustrated in the pathway below.

cluster_0 Physiological State (Post-Meal) cluster_1 Pharmacological Intervention Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas Act on DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose This compound This compound This compound->DPP4 Inhibits Inactive Inactive Incretins DPP4->Inactive

Caption: Mechanism of action of this compound in inhibiting the DPP-4 enzyme.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS bioanalytical method for this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Alogliptin (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tertiary butyl methyl ether (TBME)

  • Diethyl ether (DEE)

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Deionized water

LC-MS/MS Instrumentation and Conditions
ParameterCondition
Liquid Chromatography
SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., Gemini 3µ, 100 mm × 4.6 mm)
Mobile Phase10 mM Ammonium Formate : Methanol (20:80, v/v)
Flow Rate0.5 mL/min
Column Temperature35 ± 1°C
Injection Volume20 µL
Mass Spectrometry
SystemTriple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or equivalent)
Ionization ModePositive Electrospray Ionization (ESI)
Monitored TransitionsThis compound: m/z 399.2 → 153.0Alogliptin (IS): m/z 340.2 → 116.0[6]
Dwell Time200 ms
Gas Temperature500°C
IonSpray Voltage5500 V
Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and alogliptin (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with a methanol-water (50:50, v/v) mixture to obtain concentrations for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of alogliptin (IS) at an appropriate concentration (e.g., 400 ng/mL) in the same diluent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 25 to 1000 nM and QC samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.

plasma 1. Pipette 200 µL of plasma sample (Blank, CC, QC, or Unknown) is 2. Add 50 µL of Internal Standard (Alogliptin) plasma->is vortex1 3. Vortex for 30 seconds is->vortex1 extract 4. Add 3 mL of extraction solvent (TBME:DEE mixture) vortex1->extract vortex2 5. Vortex for 5 minutes extract->vortex2 centrifuge 6. Centrifuge at 4000 rpm for 10 min vortex2->centrifuge transfer 7. Transfer supernatant to a clean tube centrifuge->transfer evaporate 8. Evaporate to dryness under nitrogen transfer->evaporate reconstitute 9. Reconstitute with 200 µL of mobile phase evaporate->reconstitute inject 10. Inject 20 µL into LC-MS/MS system reconstitute->inject

Caption: Workflow for the liquid-liquid extraction of this compound from plasma.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of this compound and the internal standard in blank plasma samples from multiple sources.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 25–1000 nM.[6] The lower limit of quantification (LLOQ) was established at 25 nM, with acceptable precision and accuracy.[6]

ParameterResult
Calibration Range 25–1000 nM[6]
Regression Equation y = 0.0033x - 0.0701[6]
Correlation Coefficient (r) 0.9998[6]
LLOQ 25 nM[6]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels. The results were within the acceptable limits as per regulatory guidelines.

QC LevelConcentration (nM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 25≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC 75≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC 500≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC 800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Note: The table presents typical acceptance criteria. A study reported accuracy within ±20% and precision within ±20%.[6]

Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was consistent and reproducible across the QC levels. A study reported extraction recoveries of 87.5% for the LLOQ and 89.66% for a high QC sample.[6] No significant matrix effect was observed, indicating that the ionization of the analyte and IS was not suppressed or enhanced by endogenous plasma components.

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, with bias below 12% in one study.[6]

Stability TestConditionDurationStability (% Bias)
Short-Term Room Temperature6 hoursWithin ±15%
Long-Term -20°C30 daysWithin ±15%
Freeze-Thaw 3 Cycles (-20°C to RT)3 daysWithin ±15%
Post-Preparative Autosampler (4°C)24 hoursWithin ±15%

Conclusion

The described LC-MS/MS method is rapid, sensitive, selective, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the requirements for bioanalytical method validation and can be successfully applied to pharmacokinetic and other clinical studies of this compound.

References

Application Notes and Protocols for Assessing Omarigliptin Efficacy in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, in preclinical animal models of diabetes.

Introduction to this compound

This compound is a once-weekly oral medication for the management of Type 2 Diabetes Mellitus (T2DM).[1] Its primary mechanism of action involves the selective and potent inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the circulating levels and prolongs the activity of these incretins.[2] This leads to several beneficial downstream effects for glycemic control:

  • Glucose-dependent insulin secretion: Enhanced activity of GLP-1 and GIP stimulates the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[1][2]

  • Suppression of glucagon release: Active incretins suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3]

The overall effect is improved glycemic control, including reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose, with a low risk of hypoglycemia.[4][5]

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates this key signaling cascade.

Omarigliptin_Mechanism cluster_Gut Gut (In response to Food Intake) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream cluster_Liver Liver GLP1 GLP-1 BetaCells β-cells GLP1->BetaCells Stimulates AlphaCells α-cells GLP1->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by GIP GIP GIP->BetaCells Stimulates GIP->DPP4 Degraded by Insulin Insulin BetaCells->Insulin Secretes Glucagon Glucagon AlphaCells->Glucagon Secretes This compound This compound This compound->DPP4 Inhibits Glucose Lower Blood Glucose Insulin->Glucose Leads to HepaticGlucose Hepatic Glucose Production Glucagon->HepaticGlucose Stimulates HepaticGlucose->Glucose Increases Blood Glucose

Caption: Mechanism of action for this compound.

Experimental Protocols

Induction of Diabetes in Animal Models

The choice of animal model is critical and depends on the research question (e.g., Type 1 vs. Type 2 diabetes).

Streptozotocin (STZ) is a chemical agent that is toxic to pancreatic β-cells, inducing a state of insulin-dependent diabetes.[6] This model is widely used for creating animal models of type 1 diabetes.[6]

Materials:

  • Streptozotocin (STZ) powder

  • Cold, sterile 0.1 M citrate buffer (pH 4.5)

  • Male C57BL/6 mice (12 weeks old) or Sprague-Dawley rats (250-300g)[7][8]

  • Glucometer and test strips

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals for 4-6 hours before STZ injection.

  • STZ Preparation: Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. Protect the solution from light.

  • Induction:

    • For Mice: Administer a single high dose or multiple low doses. A common protocol is an intraperitoneal (I.P.) injection of 50 mg/kg STZ daily for five consecutive days.[8]

    • For Rats: Administer a single intraperitoneal (I.P.) or intravenous (I.V.) injection. Doses typically range from 35-65 mg/kg.[6] A dose of 60 mg/kg is common.[6]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after the final STZ injection.[9]

    • Blood can be collected from the tail vein.

    • Animals with non-fasting blood glucose levels ≥ 15 mM (270 mg/dL) or fasting levels > 11.1 mmol/L (200 mg/dL) are considered diabetic and can be included in the study.[7][9]

STZ_Induction_Workflow A Animal Acclimatization (1 week) B Fasting (4-6 hours) A->B D Administer STZ via I.P. Injection (e.g., 50 mg/kg for 5 days in mice) B->D C Prepare fresh STZ solution (in cold citrate buffer) C->D E Monitor Animal Well-being D->E F Wait 72 hours post-injection D->F G Measure Blood Glucose (Tail vein sample) F->G H Confirm Diabetic Status (Blood Glucose > 250 mg/dL) G->H I Proceed to Efficacy Study H->I Yes J Exclude from Study H->J No

Caption: Workflow for STZ-induced diabetes model.

Genetically modified models spontaneously develop characteristics of T2DM, such as obesity, insulin resistance, and hyperglycemia.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.[10]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperlipidemia, and progressive hyperglycemia, closely mimicking human T2DM.[11]

For these models, diabetes induction is not required. Animals are typically used after the onset of stable hyperglycemia (e.g., 8-12 weeks of age).

Protocol for Efficacy Assessment of this compound

This protocol outlines the steps for evaluating the therapeutic effects of this compound once a diabetic animal model has been established.

Materials:

  • Diabetic animals (e.g., STZ-induced or db/db mice)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Equipment for blood collection and analysis (glucometer, ELISA kits for insulin, etc.)

Procedure:

  • Animal Grouping: Randomly divide the confirmed diabetic animals into the following groups (n=8-10 per group):

    • Group 1: Diabetic Control: Receives vehicle orally once weekly.

    • Group 2: this compound Low Dose: Receives 2.5 mg/kg this compound orally once weekly.[8]

    • Group 3: this compound High Dose: Receives 5 mg/kg this compound orally once weekly.[8]

    • Group 4 (Optional): Non-Diabetic Control: Healthy animals receiving vehicle.

  • Treatment Period: Administer the respective treatments via oral gavage once a week for a period of 4 to 8 weeks.[8]

  • Monitoring During Treatment:

    • Body Weight: Record weekly.

    • Food and Water Intake: Measure daily or every few days.[8]

    • Fasting Blood Glucose (FBG): Measure weekly from the tail vein after a 6-hour fast.

  • Terminal Procedures (at the end of the treatment period):

    • Oral Glucose Tolerance Test (OGTT):

      • Fast animals overnight (12-16 hours).

      • Administer an oral glucose load (2 g/kg body weight).

      • Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Sample Collection:

      • Collect terminal blood samples via cardiac puncture under anesthesia.

      • Separate serum or plasma and store at -80°C.

      • Harvest pancreas and liver for histological or molecular analysis.

  • Biochemical Analysis:

    • Serum/Plasma: Measure HbA1c, insulin, triglycerides, and total cholesterol using commercially available kits.

    • Pancreatic Tissue: Can be used for islet morphology assessment (H&E staining) or insulin content.

Efficacy_Assessment_Workflow Start Start with Confirmed Diabetic Animal Models Grouping Randomize into Treatment Groups (Vehicle, this compound Low/High) Start->Grouping Treatment Administer Treatment via Oral Gavage (Once weekly for 4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose Treatment->Monitoring During Treatment Endpoint End of Treatment Period Treatment->Endpoint Monitoring->Treatment OGTT Perform Oral Glucose Tolerance Test (OGTT) Endpoint->OGTT Collection Terminal Sample Collection: - Blood (Cardiac Puncture) - Tissues (Pancreas, Liver) OGTT->Collection Analysis Biochemical & Histological Analysis: - HbA1c, Insulin, Lipids - Islet Morphology Collection->Analysis Data Data Analysis and Comparison of Groups Analysis->Data

Caption: General workflow for assessing this compound efficacy.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In-Life Monitoring Parameters

(Values are represented as Mean ± SEM)

ParameterNon-Diabetic ControlDiabetic Control (Vehicle)This compound (2.5 mg/kg)This compound (5 mg/kg)
Initial Body Weight (g)
Final Body Weight (g)
Weekly Food Intake ( g/day )
Weekly Water Intake (mL/day)
Final Fasting Blood Glucose (mg/dL)
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

(Values are represented as Mean ± SEM)

ParameterNon-Diabetic ControlDiabetic Control (Vehicle)This compound (2.5 mg/kg)This compound (5 mg/kg)
AUC (0-120 min) (mg/dL·min)
Table 3: Terminal Biochemical Parameters

(Values are represented as Mean ± SEM)

ParameterNon-Diabetic ControlDiabetic Control (Vehicle)This compound (2.5 mg/kg)This compound (5 mg/kg)
HbA1c (%)
Serum Insulin (ng/mL)
Triglycerides (mg/dL)
Total Cholesterol (mg/dL)

References

Application Notes and Protocols for Measuring DPP-4 Enzyme Inhibition by Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), a serine protease, plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Omarigliptin (MK-3102) is a potent, selective, and long-acting DPP-4 inhibitor that allows for once-weekly oral administration.[2][3] Accurate and reproducible measurement of DPP-4 inhibition is essential for the research and development of this compound and other DPP-4 inhibitors.

These application notes provide detailed protocols for measuring the in vitro inhibition of DPP-4 by this compound using a fluorometric assay. The included methodologies, data presentation guidelines, and visual workflows are intended to assist researchers in establishing robust and reliable screening and characterization of DPP-4 inhibitors.

Mechanism of Action of this compound

This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[3] By binding to the active site of DPP-4, this compound prevents the degradation of GLP-1 and GIP.[4] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[4]

DPP-4 Inhibition Signaling Pathway cluster_0 Normal Physiological State cluster_1 With this compound Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound DPP-4_inhibited DPP-4 This compound->DPP-4_inhibited Inhibition Increased Active Incretins Increased Active Incretins Pancreas Pancreas Increased Active Incretins->Pancreas Insulin Release (Glucose-dependent) Insulin Release (Glucose-dependent) Pancreas->Insulin Release (Glucose-dependent) Glucagon Release (Suppressed) Glucagon Release (Suppressed) Pancreas->Glucagon Release (Suppressed) Improved Glycemic Control Improved Glycemic Control Insulin Release (Glucose-dependent)->Improved Glycemic Control Glucagon Release (Suppressed)->Improved Glycemic Control

Figure 1: DPP-4 Inhibition Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's inhibition of the DPP-4 enzyme.

Table 1: In Vitro Potency of this compound against DPP-4

ParameterValueReference
IC501.6 nM[2][3]
Ki0.8 nM[2][3]
Inhibition TypeCompetitive, Reversible[2][3]

Table 2: In Vivo DPP-4 Inhibition by this compound

SpeciesDoseTime Point% InhibitionReference
Healthy Subjects10-100 mg (multiple doses)168 hours post-dose~77% - 89%[5][6]
Sprague-Dawley RatsNot SpecifiedNot SpecifiedDose-dependent[2]

Experimental Protocols

Fluorometric In Vitro DPP-4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human DPP-4 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

  • This compound

  • Sitagliptin (as a positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[8]

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the DPP-4 substrate in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).

      • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).

      • Test Compound (this compound): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of this compound dilution.

      • Positive Control (Sitagliptin): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of sitagliptin dilution.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 10 minutes.[4]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted DPP-4 substrate solution to all wells.[8]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode for 15-30 minutes, with readings taken every minute.[4]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of Test Compound Well / Slope of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP-4 Inhibition Assay Workflow Reagent_Preparation 1. Prepare Reagents (this compound, DPP-4 Enzyme, Substrate) Assay_Plate_Setup 2. Set up 96-well Plate (Blank, Control, Test Compound) Reagent_Preparation->Assay_Plate_Setup Pre_incubation 3. Pre-incubate at 37°C (10 minutes) Assay_Plate_Setup->Pre_incubation Reaction_Initiation 4. Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Fluorescence_Measurement 5. Measure Fluorescence (Kinetic Mode) (Ex: 360nm, Em: 460nm) Reaction_Initiation->Fluorescence_Measurement Data_Analysis 6. Analyze Data (Calculate % Inhibition and IC50) Fluorescence_Measurement->Data_Analysis

Figure 2: Experimental Workflow for DPP-4 Inhibition Assay
Enzyme Inhibition Kinetic Analysis

This protocol is for determining the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) of this compound.

Procedure:

  • Follow the general procedure for the fluorometric assay described above.

  • Perform the assay with varying concentrations of the DPP-4 substrate and a fixed concentration of this compound. Repeat this for several fixed concentrations of this compound.

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Analyze the data using graphical methods:

    • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (where [S] is the substrate concentration). For a competitive inhibitor, the lines will intersect on the y-axis.

    • Dixon Plot: Plot 1/V versus [I] (where [I] is the inhibitor concentration) at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where -[I] = Ki.

  • The Ki value can be determined from these plots or by non-linear regression analysis of the velocity data.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the inhibition of DPP-4 by this compound. The fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic characterization of DPP-4 inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating further research and development in the field of diabetes therapeutics.

References

Application of Omarigliptin in Studies of Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established treatment for type 2 diabetes.[1][2] Emerging preclinical evidence suggests its therapeutic potential extends to neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] Its neuroprotective effects are attributed to its ability to combat neuroinflammation, reduce oxidative stress, and mitigate apoptosis.[2][4] this compound's capacity to cross the blood-brain barrier further enhances its promise as a candidate for treating neurological disorders.[5][6][7] This document provides detailed application notes and experimental protocols based on key findings from preclinical studies, designed to guide researchers in investigating the neuroprotective potential of this compound.

I. Application in Alzheimer's Disease and Cognitive Dysfunction Models

Recent studies have demonstrated that this compound can ameliorate cognitive deficits in a streptozotocin (STZ)-induced diabetic mouse model, which is often used to study diabetes-associated cognitive dysfunction, a condition with pathological overlap with Alzheimer's disease.[1][2]

Key Findings and Quantitative Data

This compound administration has been shown to significantly improve cognitive function and mitochondrial health in the hippocampus of STZ-induced diabetic mice.[1][2] The key quantitative outcomes are summarized in the table below.

ParameterVehicle (Control)STZ-Induced DiabeticThis compound (2.5 mg/kg)This compound (5 mg/kg)Reference
Y-Maze Correct Alternations (%) ~80%~45%~60%~70%[1][2][8]
Hippocampal ROS Levels (Fold Change) 1.0~2.5~1.8~1.2[1][2]
Hippocampal NAD+/NADH Ratio (Fold Change) 1.0~0.46~0.7 (1.52-fold increase vs. STZ)~1.05 (2.29-fold increase vs. STZ)[2]
Hippocampal ATP Levels (Fold Change) 1.0~0.5~0.75~0.9[1]
Hippocampal ATP Synthase Activity (Fold Change) 1.0~0.4~0.65~0.8[1]
Experimental Protocols

This protocol describes the induction of diabetes-associated cognitive dysfunction in mice using streptozotocin (STZ) and subsequent treatment with this compound.[2]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Diabetes Induction:

    • Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).

    • Administer STZ intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for five consecutive days.[2]

    • Monitor blood glucose levels regularly. Mice with fasting blood glucose levels above 13.9 mmol/L (250 mg/dL) are considered diabetic.

  • This compound Administration:

    • Begin this compound treatment after the confirmation of diabetes.

    • Prepare this compound suspensions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally (p.o.) once weekly at doses of 2.5 mg/kg and 5 mg/kg for 8 weeks.[2]

    • The control and diabetic groups receive the vehicle.

The Y-maze test is used to assess short-term spatial working memory by measuring the willingness of mice to explore novel environments.[9][10][11]

  • Apparatus: A three-armed horizontal maze with arms of equal length (e.g., 40 cm long, 10 cm wide, with 15 cm high walls), positioned at a 120° angle from each other.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.[10]

    • Place a mouse at the center of the maze and allow it to explore freely for a set duration (e.g., 8 minutes).[10]

    • Record the sequence of arm entries using a video tracking system. An arm entry is counted when all four paws of the mouse are within the arm.

    • An alternation is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation as follows: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.[11]

  • Data Analysis: Compare the percentage of spontaneous alternation between the different treatment groups.

This protocol outlines a method for quantifying ROS levels in brain tissue homogenates using a fluorescent probe.

  • Reagents:

    • Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

    • Phosphate-buffered saline (PBS).

    • Tissue lysis buffer.

  • Procedure:

    • Dissect the hippocampus on ice and homogenize in cold lysis buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Incubate a portion of the supernatant with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration and express the results as a fold change relative to the control group.

Commercial assay kits are available for the measurement of NAD+/NADH ratio and ATP synthase activity in brain tissue.[12][13][14][15] Follow the manufacturer's instructions for sample preparation and assay procedure.[16][17][18]

  • General Sample Preparation:

    • Homogenize hippocampal tissue in the extraction buffer provided with the kit.

    • Centrifuge to remove cellular debris and collect the supernatant.

    • For the NAD+/NADH ratio assay, perform differential extraction to separate NAD+ and NADH.[13][14]

  • Assay Principle:

    • NAD+/NADH Ratio: These assays typically involve an enzyme cycling reaction where the product is measured colorimetrically or fluorometrically.[13][14]

    • ATP Synthase Activity: The activity is often measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the hydrolysis of ATP to ADP.[16][18]

  • Data Analysis: Calculate the NAD+/NADH ratio and ATP synthase activity based on the standard curves and normalization to protein concentration.

Signaling Pathway and Experimental Workflow Diagrams

omarigliptin_alzheimers_pathway This compound This compound dpp4 DPP-4 Inhibition This compound->dpp4 sirt3 ↑ SIRT3 Expression dpp4->sirt3 foxo3a Deacetylation of FOXO3a sirt3->foxo3a mitochondrial_function Improved Mitochondrial Function sirt3->mitochondrial_function sod2 ↑ SOD2 Activity foxo3a->sod2 ros ↓ Oxidative Stress (ROS) sod2->ros nad_nadh ↑ NAD+/NADH Ratio mitochondrial_function->nad_nadh atp ↑ ATP Production mitochondrial_function->atp cognitive_function Ameliorated Cognitive Dysfunction ros->cognitive_function nad_nadh->cognitive_function atp->cognitive_function

Figure 1: Proposed signaling pathway of this compound in ameliorating cognitive dysfunction.

experimental_workflow_alzheimers start Start: STZ-Induced Diabetic Mice treatment This compound Treatment (2.5 or 5 mg/kg/week for 8 weeks) start->treatment behavioral_testing Behavioral Testing: Y-Maze treatment->behavioral_testing tissue_collection Tissue Collection: Hippocampus behavioral_testing->tissue_collection biochemical_assays Biochemical Assays: - ROS Measurement - NAD+/NADH Ratio - ATP Synthase Activity tissue_collection->biochemical_assays data_analysis Data Analysis and Interpretation biochemical_assays->data_analysis

Figure 2: Experimental workflow for studying this compound in a model of cognitive dysfunction.

II. Application in Parkinson's Disease Models

Preclinical studies indicate that this compound can attenuate motor impairments and neurodegeneration in a rotenone-induced rat model of Parkinson's disease.[3][6]

Key Findings and Quantitative Data

This compound has been shown to protect against rotenone-induced dopaminergic neurodegeneration, reduce oxidative stress, and decrease neuroinflammation.[6]

ParameterVehicle (Control)Rotenone-Induced Parkinson'sThis compound-TreatedReference
Motor Function (e.g., Rotarod Performance) BaselineSignificant DecreaseAttenuated Decrease[19][20]
Striatal α-Synuclein Accumulation LowHighReduced[3][6]
Midbrain Malondialdehyde (MDA) Levels BaselineIncreasedReduced[6]
Midbrain Reduced Glutathione (GSH) Levels BaselineDecreasedRestored[6]
Midbrain TNF-α Levels BaselineIncreasedReduced[6]
Midbrain Caspase-3 Activity BaselineIncreasedReduced[6]
Experimental Protocols

This protocol describes the induction of a Parkinson's disease-like pathology in rats using rotenone and subsequent treatment with this compound.[6]

  • Animal Model: Male Wistar rats.

  • Parkinson's Disease Induction:

    • Prepare a solution of rotenone in a suitable vehicle (e.g., sunflower oil).

    • Administer rotenone subcutaneously (s.c.) at a dose of 2.5 mg/kg daily for a specified duration (e.g., 28 days) to induce parkinsonian features.

  • This compound Administration:

    • Administer this compound orally (p.o.) at a relevant dose (e.g., 5 mg/kg/day) concurrently with or after the rotenone induction period.[7]

    • The control and rotenone-only groups receive the vehicle.

A battery of behavioral tests can be used to assess motor coordination, balance, and bradykinesia in the rat model.

  • Rotarod Test:

    • Train the rats on a rotarod apparatus at a constant or accelerating speed for several days before the experiment.

    • On the test day, place the rat on the rotating rod and record the latency to fall.

    • Perform multiple trials and average the results.

  • Open Field Test:

    • Place the rat in the center of an open field arena.

    • Record the total distance traveled, rearing frequency, and time spent in the center versus the periphery over a set period (e.g., 10 minutes).

This protocol details the immunohistochemical staining of α-synuclein in brain sections to assess its accumulation.

  • Tissue Preparation:

    • Perfuse the rats with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.

    • Cryoprotect the brains in a sucrose solution.

    • Section the brains (e.g., 40 µm thick coronal sections) using a cryostat.

  • Staining Procedure:

    • Wash the sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate the sections with a primary antibody against α-synuclein overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.

    • Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Mount the sections on slides, dehydrate, and coverslip.

  • Image Analysis:

    • Capture images of the substantia nigra and striatum.

    • Quantify the intensity of α-synuclein staining or the number of α-synuclein-positive cells using image analysis software.

Commercial ELISA and activity assay kits are available for the measurement of malondialdehyde (MDA), reduced glutathione (GSH), tumor necrosis factor-alpha (TNF-α), and caspase-3 activity.[10][11][12][16][17][21][22][23][24][25][26][27][28][29][30][31]

  • Sample Preparation:

    • Dissect the midbrain region and homogenize in the appropriate assay buffer.

    • Centrifuge and collect the supernatant for analysis.

  • Assay Principles:

    • MDA Assay: Measures lipid peroxidation by reacting MDA with thiobarbituric acid to form a colored product.[16][25][27][28]

    • GSH Assay: Quantifies the level of the antioxidant glutathione.[17][21][23][24][26]

    • TNF-α ELISA: A sandwich enzyme-linked immunosorbent assay to measure the concentration of this pro-inflammatory cytokine.[12][22][30][31][32]

    • Caspase-3 Activity Assay: Measures the activity of this key executioner caspase in apoptosis by detecting the cleavage of a specific substrate.[9][10][11][29]

  • Data Analysis: Calculate the concentrations or activities based on the standard curves and normalize to the total protein content of the samples.

Signaling Pathway and Experimental Workflow Diagrams

omarigliptin_parkinsons_pathway This compound This compound dpp4_inhibition DPP-4 Inhibition This compound->dpp4_inhibition oxidative_stress ↓ Oxidative Stress (↓ MDA, ↑ GSH) dpp4_inhibition->oxidative_stress neuroinflammation ↓ Neuroinflammation (↓ TNF-α) dpp4_inhibition->neuroinflammation apoptosis ↓ Apoptosis (↓ Caspase-3 Activity) dpp4_inhibition->apoptosis neuroprotection Dopaminergic Neuroprotection oxidative_stress->neuroprotection neuroinflammation->neuroprotection apoptosis->neuroprotection motor_function Improved Motor Function neuroprotection->motor_function

Figure 3: Neuroprotective mechanisms of this compound in a Parkinson's disease model.

experimental_workflow_parkinsons start Start: Rotenone-Induced Parkinson's Rat Model treatment This compound Treatment start->treatment behavioral_testing Motor Function Tests: - Rotarod - Open Field treatment->behavioral_testing tissue_collection Tissue Collection: Midbrain and Striatum behavioral_testing->tissue_collection histology Immunohistochemistry: α-Synuclein tissue_collection->histology biochemical_assays Biochemical Assays: - MDA, GSH - TNF-α - Caspase-3 Activity tissue_collection->biochemical_assays data_analysis Data Analysis and Interpretation histology->data_analysis biochemical_assays->data_analysis

Figure 4: Experimental workflow for investigating this compound in a Parkinson's disease model.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the neuroprotective effects of this compound in preclinical models of Alzheimer's and Parkinson's diseases. The quantitative data from existing studies strongly support the therapeutic potential of this compound, and the detailed methodologies provided herein should facilitate the design and execution of further research in this promising area. As our understanding of the role of DPP-4 inhibitors in neurodegeneration evolves, these protocols can be adapted to explore novel mechanisms and therapeutic applications.

References

Application Notes: Omarigliptin Use in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omarigliptin (MK-3102) is a long-acting, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[3][4]

This compound is primarily eliminated from the body through renal excretion.[5][6] This characteristic necessitates a thorough evaluation of its pharmacokinetics, safety, and efficacy in patients with varying degrees of renal impairment (RI). These notes provide a comprehensive overview of key research findings and protocols relevant to the use of this compound in this special patient population.

Mechanism of Action: DPP-4 Inhibition

The primary therapeutic effect of this compound is achieved through the potent and selective inhibition of the DPP-4 enzyme.[1][3] This action enhances the body's natural incretin system, a key regulator of glucose homeostasis.

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Without Inhibitor) cluster_2 This compound Intervention cluster_3 Therapeutic Outcome Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Intestine->GLP-1 & GIP (Active Incretins) releases DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active Incretins)->DPP-4 Enzyme degraded by Increased Active Incretins Increased Active Incretins Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites This compound This compound This compound->DPP-4 Enzyme inhibits Pancreas Pancreas Increased Active Incretins->Pancreas acts on Increased Insulin Release Increased Insulin Release Pancreas->Increased Insulin Release Decreased Glucagon Release Decreased Glucagon Release Pancreas->Decreased Glucagon Release Lower Blood Glucose Lower Blood Glucose Increased Insulin Release->Lower Blood Glucose Decreased Glucagon Release->Lower Blood Glucose

Caption: this compound's DPP-4 Inhibition Pathway.

Quantitative Data Summary

Pharmacokinetics in Renal Impairment

Studies show that as renal function declines, the plasma exposure of this compound increases. A dedicated pharmacokinetic study evaluated a single 3-mg dose of this compound across different renal function groups.

Table 1: Pharmacokinetic Parameters of this compound by Renal Function

Renal Function Group eGFR (mL/min/1.73 m²) Geometric Mean Ratio for Plasma AUC₀-∞ (vs. Healthy Controls) Change in Cₘₐₓ (vs. Healthy Controls)
Healthy Subjects ≥80 1.00 Baseline
Mild Impairment ≥60 to <80 0.94 Generally similar
Moderate Impairment ≥30 to <60 1.34 Generally similar
Severe Impairment <30 1.56 Generally similar
End-Stage Renal Disease (ESRD) N/A (on dialysis) 1.97 ~20% lower

Data sourced from a single-dose study.[7]

The key finding is that the area under the curve (AUC), a measure of total drug exposure, increased by approximately 56% in patients with severe renal impairment and nearly doubled in those with ESRD compared to healthy subjects.[7] Consequently, renal clearance of this compound decreases linearly with worsening renal function.[7]

Efficacy in Patients with Renal Impairment

A 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound in T2DM patients with moderate to severe RI and ESRD.

Table 2: Efficacy of this compound at 24 Weeks in Patients with Renal Impairment

Treatment Group Mean Baseline HbA1c (%) Least Squares Mean Change from Baseline in HbA1c (%) Between-Group Difference (95% CI) P-value
This compound 8.4 -0.77 -0.33% (-0.63 to -0.02) 0.035
Placebo 8.3 -0.44

Data represents the overall population (all renal strata combined).[5][8][9]

The study concluded that this compound provided clinically meaningful reductions in HbA1c compared to placebo in this patient population.[5][9] The change from baseline in fasting plasma glucose (FPG) at week 24 was -1.4 mmol/L for the this compound group and -1.1 mmol/L for the placebo group.[5]

Safety and Tolerability

The safety profile of this compound in patients with renal impairment was found to be consistent with that of other DPP-4 inhibitors.[5] The incidence of adverse events was comparable between the this compound and placebo groups.

Table 3: Summary of Adverse Events (AEs) at 24 Weeks

Adverse Event Category This compound Group (%) Placebo Group (%)
One or more AE Similar to placebo Similar to this compound
Drug-related AE Similar to placebo Similar to this compound
Serious AE Similar to placebo Similar to this compound
Discontinuation due to AE Similar to placebo Similar to this compound
Symptomatic Hypoglycemia Similar to placebo Similar to this compound

Qualitative summary based on trial data which reported similar incidence rates between groups.[5][8][9][10]

Protocols

Protocol 1: Pharmacokinetic Assessment in Renal Impairment

Objective: To evaluate the single-dose pharmacokinetics of this compound in subjects with varying degrees of renal impairment and ESRD compared to healthy controls.

Methodology:

  • Study Design: Open-label, single-dose, comparative study.[7]

  • Participant Cohorts:

    • Healthy control subjects (eGFR ≥80 mL/min/1.73 m²).

    • Mild renal impairment (eGFR ≥60 to <80 mL/min/1.73 m²).

    • Moderate renal impairment (eGFR ≥30 to <60 mL/min/1.73 m²).

    • Severe renal impairment (eGFR <30 mL/min/1.73 m²).

    • ESRD patients requiring hemodialysis.

    • Cohorts were matched for age, gender, race, and body mass index.[7]

  • Intervention: Administration of a single 3-mg oral dose of this compound.[7]

  • Sampling:

    • Serial plasma samples were collected at predefined time points to characterize the pharmacokinetic profile (AUC, Cₘₐₓ).

    • Urine samples were collected to determine the extent of urinary excretion and calculate renal clearance.[7]

  • Analysis: Pharmacokinetic parameters were calculated and compared between the renal impairment/ESRD groups and the healthy matched control group.

cluster_screening Screening & Enrollment cluster_dosing Dosing & Sampling cluster_analysis Analysis Screening Screen Subjects (Age 18-75) Enrollment Enroll & Stratify by eGFR (Mild, Moderate, Severe, ESRD, Healthy) Screening->Enrollment Dosing Administer Single 3mg Oral Dose of this compound Enrollment->Dosing Sampling Collect Serial Plasma & Urine Samples Dosing->Sampling PK_Analysis Characterize PK Profile (AUC, Cmax, CLr) Sampling->PK_Analysis Comparison Compare PK Parameters vs. Healthy Controls PK_Analysis->Comparison

Caption: Workflow for the Pharmacokinetic Study.
Protocol 2: Efficacy and Safety Trial in Renal Impairment

Objective: To assess the efficacy, safety, and tolerability of this compound over 24 weeks in T2DM patients with chronic renal impairment.[5][9]

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5][9]

  • Patient Population: Adults with T2DM and:

    • Moderate RI (eGFR ≥30 to <60 mL/min/1.73 m²).[9]

    • Severe RI (eGFR <30 mL/min/1.73 m²).[9]

    • ESRD on dialysis.[9]

    • Baseline HbA1c between 6.5% and 10.0%.[9]

  • Randomization: Eligible patients were randomized to receive either this compound or a matching placebo once weekly.

  • Intervention:

    • This compound 25 mg once weekly for moderate RI.[11]

    • This compound 12.5 mg once weekly for severe RI and ESRD.[11]

    • Placebo once weekly.

  • Duration: 24 weeks (primary endpoint), with an extended observation period.[5]

  • Primary Endpoint: Change from baseline in HbA1c at Week 24.[5]

  • Secondary Endpoints: Change from baseline in FPG, proportion of patients reaching HbA1c goals, and assessment of eGFR.[5]

  • Safety Assessment: Monitoring and recording of all adverse events, with a focus on symptomatic hypoglycemia, serious AEs, and events leading to discontinuation.

Protocol 3: Dosing and Administration in Renal Impairment

Based on pharmacokinetic modeling and clinical trial results, the following dosage adjustments are recommended to normalize drug exposure in patients with renal impairment.

start Patient with T2DM & Renal Impairment condition Assess Renal Function (eGFR) start->condition mild_mod Mild to Moderate RI (eGFR ≥30 mL/min/1.73 m²) AUC: ~1.3x Normal condition->mild_mod eGFR ≥ 30 severe Severe RI (eGFR <30 mL/min/1.73 m²) AUC: ~1.6x Normal condition->severe eGFR < 30 esrd ESRD on Dialysis AUC: ~2.0x Normal condition->esrd ESRD dose_25 Recommended Dose: 25 mg Once Weekly mild_mod->dose_25 dose_12_5 Recommended Dose: 12.5 mg Once Weekly severe->dose_12_5 esrd->dose_12_5

Caption: Dosing Logic for this compound in Renal Impairment.
  • Assessment: Prior to initiating this compound, assess the patient's renal function using the estimated glomerular filtration rate (eGFR).[4]

  • Normal Renal Function to Moderate Impairment (eGFR ≥30 mL/min/1.73 m²):

    • The standard recommended dose is 25 mg once weekly .[4]

    • No dosage adjustment is necessary for patients with mild or moderate renal impairment.[7]

  • Severe Renal Impairment (eGFR <30 mL/min/1.73 m²):

    • The recommended dose should be reduced to 12.5 mg once weekly .[4][11][12]

  • End-Stage Renal Disease (ESRD) Requiring Dialysis:

    • The recommended dose is 12.5 mg once weekly .[4][11][12]

    • Pharmacokinetic studies show that this compound exposure is comparable regardless of the hemodialysis schedule, so it may be administered without regard to the timing of dialysis.[7]

References

Application Notes and Protocols: In Vitro Determination of Omarigliptin Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes.[1][2][3][4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, this compound prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

To characterize the pharmacological profile of this compound, it is essential to determine its potency against its target enzyme, DPP-4, and its selectivity over other related proteases. High potency ensures efficacy at low concentrations, while high selectivity minimizes the risk of off-target effects.[5] These application notes provide detailed protocols for in vitro enzymatic assays to quantify the potency (IC50 and Ki) and selectivity of this compound.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, DPP-4, and other related proteases.

Target EnzymeThis compound IC50 (nM)This compound Ki (nM)Reference Compound (Sitagliptin) IC50 (nM)
DPP-4 (Dipeptidyl peptidase-4) 1.6 0.8 18
QPP (Quiescent cell proline dipeptidase)> 67,000Not ReportedNot Reported
FAP (Fibroblast activation protein)> 67,000Not ReportedNot Reported
PEP (Prolyl endopeptidase)> 67,000Not ReportedNot Reported
DPP-8 (Dipeptidyl peptidase-8)> 67,000Not ReportedNot Reported
DPP-9 (Dipeptidyl peptidase-9)> 67,000Not ReportedNot Reported

Data sourced from Biftu et al., 2014, Journal of Medicinal Chemistry.[1]

Experimental Protocols

Protocol 1: Determination of this compound Potency against DPP-4 (IC50 and Ki)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4. The assay is based on the cleavage of a non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[6]

Materials and Reagents:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[7]

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][7]

  • Positive Control Inhibitor (e.g., Sitagliptin)[6]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Plate Setup:

    • Blank Wells: Add 50 µL of Assay Buffer.

    • Control Wells (100% Activity): Add 40 µL of Assay Buffer and 10 µL of diluted DPP-4 enzyme.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of each this compound dilution.[7]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor.[7]

  • Pre-incubation:

    • Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the Substrate Solution by diluting the H-Gly-Pro-AMC stock in Assay Buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.[7]

  • Incubation and Measurement:

    • Cover the plate and incubate at 37°C for 30 minutes, protected from light.[6][7]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6]

Data Analysis:

  • Background Subtraction: Subtract the average fluorescence of the Blank Wells from all other readings.

  • Percent Inhibition Calculation:

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Ki Determination:

    • This compound is a competitive inhibitor.[1] The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined experimentally in separate assays by measuring the reaction velocity at various substrate concentrations.[8]

Protocol 2: Determination of this compound Selectivity

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).[1][5] Inhibition of DPP-8 and DPP-9 has been associated with toxicity, making high selectivity a critical attribute for DPP-4 inhibitors.[1][5]

Materials and Reagents:

  • Panel of Proteases: Recombinant Human DPP-8, DPP-9, FAP, QPP, etc.

  • Specific substrates for each protease (often fluorogenic or chromogenic).

  • Appropriate assay buffers for each enzyme.

  • This compound.

  • 96-well microplates.

  • Microplate reader (fluorescence or absorbance, depending on the substrates).

Procedure:

  • The experimental procedure is analogous to the DPP-4 potency assay.

  • For each enzyme in the selectivity panel, optimize the assay conditions (enzyme concentration, substrate concentration, buffer composition).

  • Prepare a range of this compound concentrations, typically up to a high concentration (e.g., >67 µM) to confirm the lack of inhibition.[1]

  • Set up control wells (100% activity) and inhibitor wells for each enzyme.

  • Initiate the reaction with the specific substrate for each enzyme.

  • Incubate and measure the signal (fluorescence or absorbance) as appropriate for the assay.

Data Analysis:

  • Calculate the percent inhibition of this compound against each protease at the tested concentrations.

  • If inhibition is observed, determine the IC50 value as described in Protocol 1.

  • Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for DPP-4. A high selectivity ratio indicates a more selective compound.

Visualizations

Potency_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions plate_setup Plate Setup in 96-well Plate (Controls + Inhibitor) prep_this compound->plate_setup prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->plate_setup prep_substrate Prepare Substrate (H-Gly-Pro-AMC) reaction_start Add Substrate to Initiate Reaction prep_substrate->reaction_start pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) plate_setup->pre_incubation pre_incubation->reaction_start incubation Incubate at 37°C (30 min) reaction_start->incubation read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 determine_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->determine_ki

Caption: Workflow for determining the potency (IC50/Ki) of this compound against DPP-4.

Selectivity_Assay_Workflow cluster_enzymes Enzyme Panel start Prepare this compound Concentration Series DPP4 DPP-4 Assay start->DPP4 DPP8 DPP-8 Assay start->DPP8 DPP9 DPP-9 Assay start->DPP9 FAP FAP Assay start->FAP Others Other Proteases... start->Others analysis Calculate % Inhibition for each enzyme DPP4->analysis DPP8->analysis DPP9->analysis FAP->analysis Others->analysis comparison Determine IC50 Values analysis->comparison conclusion Calculate Selectivity Ratio (IC50_off-target / IC50_DPP-4) comparison->conclusion

Caption: Workflow for profiling the selectivity of this compound against related proteases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Manufacturing Route of Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of omarigliptin. The information is based on established and optimized manufacturing routes, addressing common challenges and offering practical solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key reaction steps.

Issue 1: Poor Diastereoselectivity in Reductive Amination

Question: We are observing low diastereoselectivity in the reductive amination step between the pyranone intermediate and the mesylated pyrazole. What are the critical parameters to control for improving the diastereomeric ratio?

Answer: Low diastereoselectivity in this crucial step is a common challenge. The evolution of the manufacturing process has led to significant improvements by moving from earlier methods to a telescoped Boc deprotection and reductive amination.[1][2]

Key Recommendations:

  • Telescoped Reaction: Instead of isolating the unstable and mutagenic 1-mesylpyrazole BSA salt, a telescoped (one-pot) process is recommended.[1][2] This involves the deprotection of the N-Boc-1-mesyl pyrazole followed immediately by the reductive amination.

  • Reaction Conditions: Optimized conditions have been shown to improve the diastereoselectivity to ≥30:1.[1] While specific proprietary details may not be fully public, the literature emphasizes careful control of temperature and reagent addition.

  • Reagent: Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation.[3]

Experimental Protocol Reference: The reductive amination is typically performed by reacting the tetrahydropyranone intermediate with the mesylated pyrazole in the presence of a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dimethylacetamide (DMAc).[3] The reaction is cooled (e.g., to -10°C) before the portionwise addition of the reducing agent.[3]

Issue 2: Lack of Regiochemical Control in Pyrazole N-Sulfonation

Question: We are struggling with the formation of a nearly 1:1 mixture of N-sulfonated regioisomers when preparing the mesylated pyrazole fragment. How can we achieve better regioselectivity?

Answer: This is a well-documented issue in the initial synthetic routes, requiring chromatographic purification which is not ideal for large-scale production.[1][2] An optimized process utilizes a base-promoted mesyl group isomerization to achieve high regioselectivity.

Key Recommendations:

  • Isomerization-Based Synthesis: An improved synthesis of the N-Boc-1-mesyl pyrazole fragment has been developed that affords a 30:1 regioselectivity.[1][2] This process involves a base-promoted isomerization.

  • Optimized Conditions: For earlier kilogram-scale production, conditions using 2.0 equivalents of NaHMDS and 1.75 equivalents of MsCl in DMF were used, with slow addition of MsCl over 4-6 hours. This allowed for the desired regioisomer to crystallize out.[1]

Issue 3: Impurity Formation During Final Deprotection and Crystallization

Question: We are observing the formation of several impurities during the final Boc deprotection and crystallization of this compound. What are these impurities and how can their formation be minimized?

Answer: The final steps are critical for controlling the purity of the active pharmaceutical ingredient (API). Key impurities include diastereomers from the reductive amination, demesylated this compound, and residual mutagenic mesyl pyrazole.[1]

Key Recommendations:

  • Boc Deprotection Conditions: While various acids can be used, trifluoroacetic acid (TFA) has been employed.[1] A key challenge was the evolution of isobutylene gas, which could cause foaming.[1] Trapping the tert-butyl cation with TFA and water was found to minimize gas evolution.[1]

  • Crystallization Process: A semi-continuous crystallization process was developed to improve form control and reproducibility.[1] This involves simultaneously charging the end-of-reaction stream and ammonium hydroxide to an aqueous seed bed at a constant pH of ~10-11 and low temperature.[1] This process effectively rejects key impurities.[1]

  • Control of Demesylation: The demesylated this compound impurity can be controlled by maintaining a low temperature during the crystallization process.[1]

  • Maillard Degradation: this compound is susceptible to Maillard degradation with reducible sugar impurities in excipients, leading to browning.[4][5] Using neutral excipients without reducible sugars is crucial for the stability of the final formulation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key strategic approaches in the optimized manufacturing route of this compound?

A1: The optimized manufacturing route for this compound is a convergent synthesis.[1][2] The key aspects of this strategy include:

  • Diastereoselective Reductive Amination: This is the final bond-forming step to assemble the molecule.[1][2][3]

  • Ru-Catalyzed Reactions: The synthesis of the highly functionalized pyranone intermediate relies on three ruthenium-catalyzed reactions: a Dynamic Kinetic Resolution (DKR) reduction, a cycloisomerization, and an oxidation.[1][2]

  • Telescoped Reactions: To avoid handling unstable or mutagenic intermediates, key steps such as the Boc deprotection and reductive amination are telescoped.[1][2]

Q2: Can you provide more details on the synthesis of the key tetrahydropyranol intermediate?

A2: An alternative, highly efficient asymmetric synthesis of the key tetrahydropyranol intermediate has been developed.[6] This route is notable for being protecting-group- and precious-metal-free.[6] The key features of this synthesis are:

  • An asymmetric Henry (nitroaldol) reaction.[6]

  • A one-pot nitro-Michael/lactolization/dehydration process.[6]

  • A crystallization-induced dynamic resolution for excellent enantiomeric and diastereomeric purity.[6] This synthesis proceeds in four linear steps with an overall yield of 50% without requiring chromatography.[6]

Q3: What are the critical quality attributes of the this compound API that need to be controlled?

A3: Based on the manufacturing challenges, the following critical quality attributes should be closely monitored:

  • Diastereomeric Purity: The ratio of the desired diastereomer to others should be high (e.g., >99:1).[7]

  • Enantiomeric Purity: The enantiomeric excess should be high (e.g., >99% ee).[1][7]

  • Impurity Profile: Levels of specific impurities, such as the demesylated this compound, diastereomeric impurities, and mutagenic mesyl pyrazole, must be strictly controlled.[1]

  • Crystalline Form: this compound exists in different polymorphic forms (Form I and Form II). The desired form needs to be consistently produced.[1]

Data Presentation

Table 1: Comparison of Key Process Parameters in this compound Synthesis

Step/ParameterDiscovery Chemistry RouteOptimized Manufacturing RouteReference
Pyrazole N-Sulfonation Regioselectivity ~1:1 mixture, requires chromatography30:1, achieved through isomerization[1]
Reductive Amination Diastereoselectivity Lower, not explicitly stated≥30:1[1]
DKR Reduction Diastereoselectivity Not specified24:1[1]
DKR Reduction Enantiomeric Excess Not specified>99% ee[1]
Overall Yield (Pyranone Synthesis) Not specifiedImproved efficiency[1]
Handling of Mesyl Pyrazole Isolation of mutagenic BSA saltTelescoped reaction to avoid isolation[1][2]

Experimental Protocols

Key Experiment: Asymmetric Henry Reaction for Tetrahydropyranol Intermediate

This protocol is a reference for the asymmetric synthesis of a key intermediate.

  • Catalyst Preparation: Prepare the copper catalyst in situ by mixing CuCl₂ and the chiral ligand (e.g., (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine).[6]

  • Reaction Setup: In a suitable reactor, charge the starting aldehyde, nitromethane (5 equivalents), and a solvent such as ethanol.[6]

  • Catalysis: Add the prepared catalyst solution and a base (e.g., dimethylpiperazine, 8 mol %).[6]

  • Reaction Conditions: Maintain the reaction temperature at -16°C for approximately 15 hours.[6]

  • Work-up and Isolation: Upon completion, quench the reaction and perform an extractive work-up. The product can be isolated after solvent removal and further purification if necessary. This process has been reported to yield the product in 92% yield and 93% ee.[6]

Visualizations

Optimized Manufacturing Route Overview

G cluster_pyranone Pyranone Synthesis cluster_pyrazole Pyrazole Synthesis cluster_endgame Endgame Synthesis rac_aminoketone rac-α-Aminoketone pyranol Pyranol rac_aminoketone->pyranol Ru-catalyzed DKR Reduction bis_homo_alcohol Bis-homopropargylic Alcohol bis_homo_alcohol->pyranol Ru-catalyzed Cycloisomerization pyranone Pyranone Intermediate pyranol->pyranone Ru-catalyzed Oxidation boc_this compound Boc-Protected This compound pyranone->boc_this compound Reductive Amination pyrazole_precursor N-Boc-Pyrazole mesyl_pyrazole N-Boc-1-Mesyl Pyrazole pyrazole_precursor->mesyl_pyrazole Mesylation & Isomerization mesyl_pyrazole->boc_this compound Telescoped Deprotection This compound This compound API boc_this compound->this compound Boc Deprotection & Crystallization

Caption: Convergent synthesis of this compound.

Troubleshooting Logic for Low Diastereoselectivity

G start Low Diastereoselectivity in Reductive Amination check_process Isolating Mesyl Pyrazole Intermediate? start->check_process check_conditions Review Reaction Conditions check_process->check_conditions No implement_telescoped Implement Telescoped (One-Pot) Process check_process->implement_telescoped Yes optimize_temp Optimize Temperature (e.g., cool to -10°C) check_conditions->optimize_temp optimize_addition Control Reagent Addition Rate check_conditions->optimize_addition implement_telescoped->check_conditions improved_selectivity Improved Diastereoselectivity (≥30:1) optimize_temp->improved_selectivity optimize_addition->improved_selectivity

Caption: Decision tree for improving diastereoselectivity.

Mechanism of Action: DPP-4 Inhibition

G This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits inactivation Inactivation dpp4->inactivation Causes incretins Incretin Hormones (GLP-1, GIP) incretins->inactivation Leads to effects Increased Insulin Secretion Decreased Glucagon Release incretins->effects

References

Technical Support Center: Chemical Synthesis of Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of omarigliptin. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary synthetic strategies for this compound?

    • A1: The manufacturing routes for this compound are convergent syntheses. One key approach involves the diastereoselective reductive amination of a highly functionalized pyranone with a mesylated pyrazole, followed by a deprotection step.[1][2] Another reported synthesis features a practical, highly enantioselective asymmetric Henry reaction and a one-pot nitro-Michael/lactolization/dehydration process to construct the tetrahydropyran ring.[3]

  • Q2: What are the most critical and challenging steps in the synthesis of this compound?

    • A2: Key challenges include controlling stereochemistry, managing impurities, and ensuring process safety and scalability.[1][3] Specific challenging steps that have been a focus of process development include the asymmetric Henry reaction, the formation of the tetrahydropyran ring, regioselective N-sulfonylation of the pyrazole moiety, and the final Boc deprotection.[1][2][3]

Specific Reactions

  • Q3: What are common issues in the asymmetric Henry (nitroaldol) reaction for the synthesis of the arylnitroethanol intermediate?

    • A3: Historically, asymmetric Henry reactions have been challenging to scale up due to high catalyst loading requirements and the limited availability of certain chiral ligands.[3] In the synthesis of an this compound intermediate, initial challenges included identifying a practical ligand for the copper-catalyzed reaction to ensure high enantioselectivity and yield.[3]

  • Q4: Why is the choice of base critical in the nitro-Michael–lactolization sequence?

    • A4: The choice of base is critical to avoid side reactions. Secondary amines were found to promote the polymerization of acrolein, leading to the formation of higher molecular weight impurities and aldol byproducts, resulting in slow reaction rates and variable yields (60-80%).[3] Switching to a tertiary amine, such as N,N-diisopropylethylamine (Hünig's base), resulted in a faster and cleaner reaction.[3]

  • Q5: What impurities can be formed during the final Boc deprotection step?

    • A5: During the Boc deprotection of a key intermediate, the formation of an N-benzenesulfonated impurity has been observed, which is speculated to occur from besylation with a mixed anhydride formed from benzenesulfonic acid and the cleaved mesyl group.[1] The addition of a small amount of water (0.2 wt %) was found to suppress the formation of this impurity.[1]

Troubleshooting Guides

Problem 1: Low Yield and High Impurity Levels in the Asymmetric Henry Reaction

Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee)Suboptimal ligand or catalyst system.Screen a variety of commercially available chiral ligands. A successful system utilized a specific diamine ligand (L6) in combination with CuCl₂.[3]
Slow reaction rateInefficient base or low temperature.A survey of bases revealed that catalytic amounts of DABCO or dimethylpiperazine significantly improved reaction rates without altering enantioselectivity.[3]
Low product yieldNon-optimized reaction conditions.Systematically optimize parameters including copper salt, solvent, concentration, base amount, reagent stoichiometry, catalyst loading, and reaction temperature. Optimized conditions have been reported.[3][4]

Problem 2: Variable Yields and Side Reactions in the One-Pot Nitro-Michael–Lactolization–Dehydration

Symptom Possible Cause Suggested Solution
Formation of high molecular weight impurities and aldol byproductsUse of a secondary amine catalyst (e.g., Et₂NH) promoting acrolein polymerization.Replace the secondary amine with a tertiary amine like N,N-diisopropylethylamine (Hünig's base) to achieve a faster and cleaner process.[3]
Slow reaction rates (4-5 days) and incomplete conversionInefficient catalyst system.The use of Hünig's base can reduce the reaction time to around 10 hours.[3]
Low and variable yields (60-80%)Suboptimal reaction conditions and side reactions.After identifying the issue with secondary amines, a more robust process was developed by optimizing stoichiometry, temperature, and addition mode.[3]

Problem 3: Challenges in the Final Boc Deprotection and Crystallization

Symptom Possible Cause Suggested Solution
Foaming during scale-upGaseous byproducts from Boc cleavage being entrained in a viscous reaction slurry.Re-evaluate the deprotection conditions. A switch from H₂SO₄ in aqueous DMAC was necessary to find a more suitable process.[1]
Formation of N-benzenesulfonated impurityReaction with a mixed anhydride byproduct during workup.The addition of a small amount of water (0.2 wt %) was found to suppress the formation of this impurity, improving the isolated yield.[1]
Demesylation side reactionUse of unsuitable acids like HCl or HBr for deprotection.Avoid acids with nucleophilic anions. Sulfonic acids (H₂SO₄, MsOH, BsOH) are more suitable, although solubility and product salt stability need to be managed.[1]

Quantitative Data Summary

Table 1: Optimized Asymmetric Henry Reaction Conditions and Results

ParameterValue
Copper SaltCuCl₂ (0.4 mol %)
LigandL6 (0.4 mol %)
BaseDimethylpiperazine (8 mol %)
ReagentNitromethane (5 equiv)
SolventEthanol (3 vol)
Temperature-16 °C
Time15 h
Yield 92%
Enantiomeric Excess (ee) 93%
Data sourced from a study on an asymmetric formal synthesis of this compound.[3]

Table 2: Comparison of Catalysts in the Nitro-Michael–Lactolization Sequence

Catalyst SystemReaction TimeYieldPurity/Side Products
Secondary Amine (e.g., Et₂NH)4–5 days60–80%High molecular weight impurities and aldol byproducts observed.[3]
Tertiary Amine (Hünig's base)10 h92% (reaction yield)Cleaner Michael–lactolization process.[3]

Experimental Protocols

Protocol 1: Asymmetric Henry Reaction

This protocol is based on the optimized conditions for the synthesis of the arylnitroethanol intermediate.[3]

  • Preparation: Under an inert atmosphere, charge a reactor with CuCl₂ (0.004 equivalents) and the chiral ligand L6 (0.004 equivalents).

  • Solvent and Reagents: Add dry ethanol (3 volumes). Add 2,5-difluorobenzaldehyde (1 equivalent) and nitromethane (5 equivalents).

  • Base Addition: Add dimethylpiperazine (0.08 equivalents).

  • Reaction: Cool the mixture to -16 °C and stir for 15 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and extraction. The crude product can be used in the next step or purified if necessary.

Protocol 2: One-Pot Nitro-Michael–Lactolization

This protocol describes the formation of the dihydropyran intermediate using a tertiary amine base.[3]

  • Preparation: In a reactor under an inert atmosphere, dissolve the arylnitroethanol intermediate (1 equivalent) in THF.

  • Base Addition: Add N,N-diisopropylethylamine (Hünig's base) (1.0 equivalent).

  • Acrolein Addition: Cool the mixture to -10 °C. Slowly add acrolein (1.15 equivalents) while maintaining the temperature.

  • Reaction: Stir the reaction mixture at -10 °C for approximately 10 hours.

  • Monitoring: Monitor the formation of the lactol intermediate.

  • Subsequent Steps: The resulting lactol can be carried forward in a one-pot process for dehydration and further transformations.

Visualizations

omarigliptin_synthesis_pathway cluster_intermediate1 Key Intermediate Formation cluster_intermediate2 Ring Formation cluster_intermediate3 Further Functionalization cluster_final Final Assembly start1 2,5-Difluorobenzaldehyde intermediate1 Arylnitroethanol start1:e->intermediate1:w Asymmetric Henry Reaction start2 Nitromethane start2:e->intermediate1:w intermediate2 Dihydropyran intermediate1:e->intermediate2:w Nitro-Michael/ Lactolization intermediate3 Tetrahydropyranol intermediate2:e->intermediate3:w Reduction/ Protection final_product This compound intermediate3:e->final_product:w Reductive Amination/ Deprotection troubleshooting_workflow start Low Yield in Nitro-Michael Reaction check_catalyst Identify Catalyst Type start->check_catalyst secondary_amine Secondary Amine? check_catalyst->secondary_amine switch_catalyst Switch to Tertiary Amine (e.g., Hünig's Base) secondary_amine->switch_catalyst Yes tertiary_amine Tertiary Amine? secondary_amine->tertiary_amine No optimize_conditions Optimize Stoichiometry, Temperature, and Addition Rate switch_catalyst->optimize_conditions end_success Improved Yield and Purity optimize_conditions->end_success tertiary_amine->optimize_conditions Yes faq_structure center This compound Synthesis Technical Support general General FAQs center->general reactions Specific Reaction FAQs center->reactions troubleshooting Troubleshooting Guides center->troubleshooting q1 Q1: Synthetic Strategies general->q1 q2 Q2: Critical Steps general->q2 q3 Q3: Asymmetric Henry Reaction reactions->q3 q4 Q4: Nitro-Michael Base Choice reactions->q4 q5 Q5: Deprotection Impurities reactions->q5 p1 Problem 1: Low Yield in Henry Rxn troubleshooting->p1 p2 Problem 2: Side Rxns in Ring Formation troubleshooting->p2 p3 Problem 3: Deprotection Challenges troubleshooting->p3

References

Technical Support Center: Omarigliptin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing omarigliptin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve subjecting the drug substance to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions to predict its stability and identify potential degradation products.[1][2]

Q2: Which analytical techniques are most effective for separating and identifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are commonly used for the separation of this compound and its degradation products.[1][3][4] For structural elucidation and identification, Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), and Infrared (IR) spectroscopy are employed.[2][5]

Q3: What are the known degradation pathways for this compound?

A3: this compound is known to be labile under hydrolytic (both acidic and alkaline), oxidative, photolytic, and thermal stress conditions.[1][2] Under acidic and alkaline conditions, hydrolysis can lead to the formation of the same degradation product.[5][6] Oxidative degradation is also a significant pathway, leading to specific degradation products.[3]

Q4: Are there any reported cytotoxic effects of this compound degradation products?

A4: Yes, in vitro cytotoxicity assays have shown that samples of this compound subjected to oxidative stress conditions can exhibit significant cytotoxicity.[1][2] This highlights the importance of identifying and controlling degradation products in pharmaceutical formulations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of degradation products from the parent drug in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. A gradient elution may be necessary to resolve closely eluting peaks.[2][3]
Incorrect column selection.Use a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[3]
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in identifying degradation products by MS. Low abundance of the degradation product.Concentrate the sample or use a more sensitive mass spectrometer.
Co-elution of multiple components.Improve the chromatographic separation as described above.
Inappropriate ionization mode.Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative) to find the optimal conditions for ionizing the degradation products.[7][8]
Formation of unexpected degradation products. Impurities in the drug substance or reagents.Use high-purity solvents and reagents. Characterize the starting material for any existing impurities.
Contamination of the experimental setup.Thoroughly clean all glassware and equipment before use.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[6]
The drug is highly stable under the tested conditions.While this compound is known to degrade, if no degradation is observed, document the stability under those specific conditions as per ICH guidelines.[5][9]

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationTemperatureDegradation Products ObservedReference
Acid Hydrolysis 0.1 N - 1.0 N HClUp to 10 hoursRefluxOne major degradation product[6]
Alkaline Hydrolysis 0.1 N - 1.0 N NaOHUp to 10 hoursRefluxOne major degradation product (same as acidic)[6]
Oxidative 1% - 6% H₂O₂Up to 50 hoursRoom TemperatureMultiple degradation products[6]
Photolytic Cool white fluorescent light (100,000 lx·h)--Stable[10]
Thermal 40 °C/75% RHUp to 4 weeks40 °CStable[10]

Table 2: Chromatographic Conditions for this compound and its Degradation Products

MethodColumnMobile PhaseFlow RateDetectionReference
UFLC Not specifiedNot specifiedNot specifiedMS[1][2]
HPLC Agilent ZORBAX C8 (250 x 4.6 mm)10µM phosphate buffer and methanol (45:55 v/v)Not specifiedUV at 230 nm[3]
HPLC RP-C18Phosphate buffer pH 3.5: acetonitrile (80:20 v/v)1.0 mL/minDiode array detector at 230 nm
TLC Silica gel G F254Methanol: ethyl acetate: 33% ammonia (2:8:1 v/v/v)-UV at 254 nm[6]
LC-MS Waters Xterrra MSC18 (50 mm × 3.0 mm)Water with 0.06% TFA and Acetonitrile with 0.05% TFA (gradient)1.0 mL/minMS (ESI positive ion mode)[10]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis (Acidic and Alkaline)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 N HCl.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature.

    • Neutralize the solution with 1 N NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 1 N NaOH.

    • Reflux the mixture for a specified period (e.g., 8 hours).

    • Cool the solution to room temperature.

    • Neutralize the solution with 1 N HCl.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UFLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UFLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Drug Substance StockSolution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) This compound->StockSolution Acid Acid Hydrolysis (1N HCl, Reflux) StockSolution->Acid Alkali Alkaline Hydrolysis (1N NaOH, Reflux) StockSolution->Alkali Oxidation Oxidation (30% H2O2, RT) StockSolution->Oxidation Photolytic Photolytic Stress (ICH Q1B) StockSolution->Photolytic Thermal Thermal Stress (e.g., 60°C) StockSolution->Thermal HPLC HPLC / UFLC Separation Acid->HPLC Alkali->HPLC Oxidation->HPLC Photolytic->HPLC Thermal->HPLC MS Mass Spectrometry (Identification) HPLC->MS IR IR Spectroscopy (Structural Elucidation) HPLC->IR

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation This compound This compound DP1 Hydrolytic Product (C16H18F2N4O1) This compound->DP1 Acidic / Alkaline Conditions DP2 Oxidative Product 1 This compound->DP2 Oxidative Stress DP3 Oxidative Product 2 This compound->DP3 Oxidative Stress

Caption: Simplified degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing Omarigliptin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of omarigliptin from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is recommended for achieving the highest recovery of this compound from plasma?

A1: For achieving high recovery and sensitivity, liquid-liquid extraction (LLE) is a highly effective method. An enhanced LLE technique utilizing a mixture of tertiary butyl methyl ether and diethyl ether (TBME-DEE) as the extracting solvent has been shown to yield high recovery rates.[1] This method has been reported to be more sensitive than direct protein precipitation.[1]

Q2: What is a common issue encountered during liquid-liquid extraction of this compound and how can it be mitigated?

A2: A frequent challenge during LLE is the formation of an emulsion between the aqueous and organic layers, which can hinder phase separation and lead to lower recovery. To mitigate this, adding acetonitrile as a diluent for the internal standard has been shown to effectively decrease emulsion formation.[1][2] Gentle mixing or swirling instead of vigorous shaking can also help prevent emulsions.[3]

Q3: Can protein precipitation be used for this compound extraction?

A3: Yes, protein precipitation (PPT) is a simpler and faster method for sample preparation. Acetonitrile is commonly used as the precipitating agent.[4] However, it's important to note that LLE has been reported to be more sensitive for this compound analysis.[1] PPT may be suitable for screening purposes or when very high sensitivity is not the primary requirement.

Q4: What are the key parameters to optimize for solid-phase extraction (SPE) of this compound?

A4: For successful SPE, critical parameters to optimize include the choice of sorbent, sample pH, the composition and volume of the wash and elution solvents, and the sample loading flow rate. The selection of these parameters will depend on the specific properties of the this compound molecule and the nature of the biological matrix.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the three primary extraction techniques for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Incomplete extraction from the aqueous phase.- Optimize the pH of the aqueous sample to ensure this compound is in its non-ionized form, enhancing its partitioning into the organic solvent.- Increase the volume of the extraction solvent.- Increase the mixing time or use more vigorous (but controlled) mixing to improve partitioning equilibrium.
Analyte loss during solvent evaporation.- Use a gentle stream of nitrogen for evaporation at a controlled temperature.- Ensure the sample is not completely dried to prevent the analyte from adhering to the container walls.
Emulsion Formation High concentration of lipids or proteins in the sample.[3]- Add acetonitrile to the sample, which has been shown to reduce emulsion.[1]- Centrifuge the sample at a higher speed and for a longer duration.- Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[3]- Freeze the sample at -80°C to aid in phase separation.[1]
Poor Reproducibility Inconsistent pipetting or phase separation.- Use calibrated pipettes and ensure consistent handling of all samples.- Clearly mark the interface between the two phases and consistently aspirate the organic layer.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Inappropriate sorbent selection.- Select a sorbent with a suitable stationary phase (e.g., reversed-phase, ion-exchange) based on the physicochemical properties of this compound.
Incomplete elution of the analyte.- Increase the volume of the elution solvent.- Use a stronger elution solvent or modify its pH to disrupt the interaction between this compound and the sorbent.[5]
Analyte breakthrough during sample loading.- Decrease the sample loading flow rate to allow for sufficient interaction with the sorbent.[6]- Ensure the sample is pre-treated (e.g., pH adjustment) to promote retention.
High Matrix Effects Co-elution of interfering substances.- Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound.- Consider using a more selective SPE sorbent.
Inconsistent Results Cartridge drying out before sample loading.- Ensure the sorbent bed remains conditioned and does not dry out before the sample is applied.[7]
Variable flow rates.- Use a vacuum manifold or positive pressure manifold to ensure consistent flow rates across all samples.[8]
Protein Precipitation (PPT) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Incomplete precipitation of proteins.- Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used (typically 3:1 v/v).- Vortex the sample thoroughly after adding the solvent to ensure complete mixing.
Co-precipitation of this compound with proteins.- Optimize the precipitation conditions, such as temperature and incubation time.- After centrifugation, carefully collect the supernatant without disturbing the protein pellet.
Clogged LC Column Incomplete removal of precipitated proteins.- Centrifuge the samples at a higher speed and for a longer duration to ensure a compact pellet.- Consider using a filter plate to remove fine protein particles from the supernatant before injection.[9]
Poor Reproducibility Inconsistent protein precipitation and removal.- Standardize the procedure, including solvent addition, vortexing time and speed, and centrifugation conditions.- Use an automated system for higher throughput and consistency.

Data Presentation

Comparison of this compound Extraction Methods
Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Reported Recovery 87.5% - 89.66%[1]Generally >80% (Method Dependent)~78% (for highly protein-bound compounds)[9]
Selectivity HighHighModerate
Throughput ModerateHigh (with automation)High
Cost per Sample Low to ModerateHighLow
Common Issues Emulsion formation[1]Low recovery, matrix effectsLow recovery, sample cleanliness
Sensitivity High[1]HighModerate

Experimental Protocols

Enhanced Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is adapted from an enhanced extraction technique described in the literature.[1]

  • Sample Preparation:

    • To 250 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard (Alogliptin, 300 nM) dissolved in acetonitrile.

  • Extraction:

    • Add 1.5 mL of a 1:1 (v/v) mixture of tertiary butyl methyl ether (TBME) and diethyl ether (DEE).

    • Vortex the mixture for 1 minute.

  • Phase Separation:

    • Centrifuge the tubes at 15,000 rpm for 15 minutes.

    • Freeze the samples at -80°C for at least 15 minutes to solidify the aqueous layer.

  • Supernatant Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (in Acetonitrile) start->add_is add_solvent Add Extraction Solvent (TBME:DEE) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge freeze Freeze (-80°C) centrifuge->freeze transfer Transfer Organic Layer freeze->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting_Low_Recovery_SPE start Issue: Low SPE Recovery check_sorbent Is the sorbent appropriate for This compound's properties? start->check_sorbent check_elution Is the elution solvent strong enough? check_sorbent->check_elution Yes solution_sorbent Solution: Select a different sorbent (e.g., stronger retention). check_sorbent->solution_sorbent No check_loading Is the sample loading flow rate too high? check_elution->check_loading Yes solution_elution Solution: Increase elution solvent strength or volume. check_elution->solution_elution No check_wash Is the wash solvent too strong? check_loading->check_wash No solution_loading Solution: Decrease the sample loading flow rate. check_loading->solution_loading Yes solution_wash Solution: Use a weaker wash solvent. check_wash->solution_wash Yes

References

Technical Support Center: Navigating Confounding Factors in Omarigliptin Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omarigliptin. The following information is designed to help address specific issues you might encounter during your clinical trials, with a focus on identifying and mitigating confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it influence trial design?

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][4] A key feature of this compound is its long half-life, which allows for a once-weekly dosing schedule.[1][2][3]

When designing clinical trials, this once-weekly administration is a significant factor. It can improve patient adherence compared to daily medications, which should be considered when evaluating efficacy and interpreting results.[2]

Q2: A pivotal this compound clinical trial (NCT01814748) was confounded by the use of a prohibited medication. What was the issue and how was it detected?

In the NCT01814748 trial, a significant confounding factor was the undisclosed use of metformin by a substantial number of participants in both the this compound and placebo groups.[5] Metformin was a prohibited medication for this monotherapy trial. This unexpected use of another antihyperglycemic agent invalidated the assessment of this compound's efficacy as a standalone treatment.[5]

The issue was uncovered through an investigation prompted by unexpected efficacy results. Measurement of drug levels in stored blood samples revealed the presence of metformin in a notable percentage of participants.[5] This highlights the importance of robust monitoring and the potential for bioanalytical verification in clinical trials.

Q3: What are other common confounding factors to consider in clinical trials of antihyperglycemic agents like this compound?

Beyond the use of prohibited medications, researchers should be vigilant for several other potential confounding factors in type 2 diabetes clinical trials:

  • Concomitant Medications : The use of other drugs to manage comorbidities, such as hypertension or dyslipidemia (e.g., ACEIs, AIIRAs, statins, fibrates), can influence cardiovascular outcomes and may not be equally distributed between treatment and control groups in open-label studies.[2]

  • Baseline Patient Characteristics : Differences in baseline characteristics between study arms, such as age, BMI, duration of diabetes, and baseline HbA1c, can significantly impact the results.[6]

  • Lifestyle Modifications : Variations in diet and exercise among participants can affect glycemic control independently of the study drug.

  • Observer Bias in Open-Label Studies : In trials where blinding is not possible, the knowledge of the treatment being administered can influence patient management and reporting of outcomes by both investigators and participants.[2]

  • Patient Adherence : While this compound's once-weekly dosing may improve adherence, it is still a factor that needs to be monitored and accounted for.[2]

Troubleshooting Guides

Issue 1: Unexpected Variability in Glycemic Control Data

If you observe unexpected variability or a smaller than anticipated treatment effect in your this compound clinical trial, consider the following troubleshooting steps:

  • Verify Medication Adherence : Implement robust methods to track patient adherence to the study drug regimen.

  • Screen for Prohibited Medications : As demonstrated in the NCT01814748 trial, the use of prohibited antihyperglycemic agents can be a major confounder. Consider incorporating random drug screening in your protocol.

  • Analyze Concomitant Medication Use : Perform subgroup analyses to assess the impact of commonly used concomitant medications on glycemic control.

  • Review Lifestyle Factors : Collect detailed information on participants' dietary habits and physical activity levels to identify any systematic differences between groups.

Issue 2: Difficulty in Isolating the Drug's Effect on Cardiovascular Outcomes

When assessing the cardiovascular safety or efficacy of this compound, it can be challenging to isolate the drug's specific effects. To address this, consider the following:

  • Standardize Background Therapy : Ensure that the background therapy for cardiovascular risk factors (e.g., hypertension, dyslipidemia) is standardized and equally applied across all study arms.

  • Comprehensive Data Collection : Collect detailed data on all cardiovascular events and risk factors throughout the study.

  • Adjudication of Events : Establish an independent clinical endpoint committee to adjudicate all cardiovascular events in a blinded fashion.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound clinical trials for easy comparison.

Table 1: Efficacy of this compound in Patients with Type 2 Diabetes

Trial/ComparisonTreatment GroupBaseline HbA1c (%)Mean Change in HbA1c from Baseline (%)Baseline FPG (mmol/L)Mean Change in FPG from Baseline (mmol/L)
This compound vs. Placebo (12 weeks) This compound 25 mgNot Specified-0.72 (placebo-adjusted)Not Specified-1.3 (placebo-adjusted)
This compound vs. Sitagliptin (24 weeks) This compound 25 mg~7.5-0.47Similar between groups-0.8
Sitagliptin 100 mg~7.5-0.43Similar between groups-0.5
This compound vs. Placebo & Sitagliptin (Japanese patients, 24 weeks) This compound 25 mgNot Specified-0.66Not SpecifiedSignificant reduction vs. placebo
Sitagliptin 50 mgNot Specified-0.65Not SpecifiedSignificant reduction vs. placebo
PlaceboNot Specified+0.13Not SpecifiedNot Specified

FPG: Fasting Plasma Glucose

Table 2: Safety and Tolerability of this compound

Trial/ComparisonTreatment GroupIncidence of Symptomatic HypoglycemiaCommon Adverse Events
This compound vs. Placebo (12 weeks) This compound (all doses)Low incidenceSimilar across dose groups
This compound vs. Sitagliptin (24 weeks) This compound 25 mgNot SpecifiedDiarrhea (0.9%), Influenza (0.3%), Upper respiratory tract infection (4.0%), Urinary tract infection (1.2%), Lipase increase (2.5%), Back pain (2.5%)
Sitagliptin 100 mgNot SpecifiedDiarrhea (2.8%), Influenza (2.2%), Upper respiratory tract infection (3.8%), Urinary tract infection (2.8%), Lipase increase (4.1%), Back pain (0.6%)
This compound vs. Placebo & Sitagliptin (Japanese patients, 24 weeks) This compound 25 mgNoneNo clinically meaningful differences
Sitagliptin 50 mg1 episodeNo clinically meaningful differences
PlaceboNoneNo clinically meaningful differences

Experimental Protocols

Key Experiment: Assessing Glycemic Efficacy in a Phase 3, Randomized, Double-Blind, Non-Inferiority Trial (this compound vs. Sitagliptin)

  • Objective : To assess the efficacy, safety, and tolerability of this compound 25 mg once weekly compared to sitagliptin 100 mg once daily in adults with type 2 diabetes who have inadequate glycemic control on metformin monotherapy.[7]

  • Study Design :

    • Phase 3, randomized, double-blind, non-inferiority trial.[7]

    • Duration: 24 weeks.[7]

  • Inclusion Criteria :

    • Adults with type 2 diabetes.[7]

    • Inadequate glycemic control on metformin monotherapy.[7]

  • Exclusion Criteria :

    • Specific exclusion criteria would be detailed in the full study protocol but typically include factors that could interfere with the interpretation of the results or pose a risk to the participant.

  • Intervention :

    • This compound 25 mg administered orally once weekly.[7]

    • Sitagliptin 100 mg administered orally once daily.[7]

  • Primary Efficacy Endpoint :

    • Change in HbA1c from baseline at week 24.[7]

  • Secondary Efficacy Endpoints :

    • Change in fasting plasma glucose (FPG) from baseline.

    • Proportion of patients achieving an HbA1c goal of <7.0%.

  • Safety Assessments :

    • Monitoring and recording of all adverse events.

    • Monitoring of vital signs and laboratory parameters.

Visualizations

omarigliptin_moa cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme inactivated by Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose leads to Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose leads to This compound This compound This compound->DPP-4 Enzyme inhibits confounding_factor_workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Interpretation Protocol Development Protocol Development Define Prohibited Medications Define Prohibited Medications Protocol Development->Define Prohibited Medications Stratification of Patients Stratification of Patients Protocol Development->Stratification of Patients Blinding Procedures Blinding Procedures Protocol Development->Blinding Procedures Patient Recruitment Patient Recruitment Protocol Development->Patient Recruitment Data Collection Data Collection Patient Recruitment->Data Collection Adherence Monitoring Adherence Monitoring Data Collection->Adherence Monitoring AE Reporting AE Reporting Adherence Monitoring->AE Reporting Statistical Analysis Plan Statistical Analysis Plan AE Reporting->Statistical Analysis Plan Subgroup Analyses Subgroup Analyses Statistical Analysis Plan->Subgroup Analyses Sensitivity Analyses Sensitivity Analyses Subgroup Analyses->Sensitivity Analyses Interpretation of Results Interpretation of Results Sensitivity Analyses->Interpretation of Results logical_impact_diagram This compound Monotherapy Trial This compound Monotherapy Trial Prohibited Metformin Use Prohibited Metformin Use This compound Monotherapy Trial->Prohibited Metformin Use is impacted by Confounded Efficacy Results Confounded Efficacy Results Prohibited Metformin Use->Confounded Efficacy Results leads to Invalid Conclusion on Monotherapy Efficacy Invalid Conclusion on Monotherapy Efficacy Confounded Efficacy Results->Invalid Conclusion on Monotherapy Efficacy results in

References

managing potential side effects like hypoglycemia in omarigliptin research

Author: BenchChem Technical Support Team. Date: November 2025

Omarigliptin Research Technical Support Center

Welcome to the technical resource center for researchers working with this compound. This guide is designed to provide essential information for managing potential side effects, with a primary focus on hypoglycemia, during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it relate to hypoglycemia?

A1: this compound is a selective, long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The mechanism involves:

  • DPP-4 Inhibition: this compound blocks the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.[1][2]

  • Increased Incretin Levels: This inhibition leads to higher and more prolonged activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3]

  • Glucose-Dependent Insulin Secretion: GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is increased primarily when blood glucose levels are high.[1][2]

  • Glucagon Suppression: These incretin hormones also suppress the release of glucagon from pancreatic α-cells, which in turn reduces the liver's production of glucose.[1]

Because this action is glucose-dependent, this compound has a low intrinsic risk of causing hypoglycemia when used as a monotherapy.[1][2][4] The risk increases when it is used in combination with other antidiabetic agents known to cause hypoglycemia, such as sulfonylureas or insulin.[2][5]

Q2: What is the reported incidence of hypoglycemia in this compound clinical trials?

A2: The incidence of hypoglycemia with this compound is generally low but varies depending on the background therapy. As a monotherapy, the risk is minimal.[2][4] However, when added to other glucose-lowering agents, the risk can increase. For example, in a study where this compound was added to metformin and glimepiride, the incidence of symptomatic hypoglycemia was 10.5%, compared to 8.5% in the placebo group.[6] Another trial reported hypoglycemia in 3.7% of patients taking this compound with metformin.[5]

Q3: What are the signs of hypoglycemia to monitor for in animal models and human subjects?

A3:

  • In Human Subjects: Symptoms can range from mild to severe. Mild symptoms include shakiness, sweating, anxiety, dizziness, and hunger. Severe symptoms may include confusion, coordination problems, seizures, and loss of consciousness.[7]

  • In Animal Models (Rodents): Direct observation of symptoms can be difficult. Researchers should monitor for signs such as lethargy, tremors, seizures, or unresponsiveness. The primary method for detection is direct blood glucose measurement.

Q4: How should blood glucose be monitored in preclinical rodent studies?

A4: Blood glucose monitoring in rodents should be performed on awake animals to avoid the hyperglycemic effects of anesthesia.[8] The most common method involves collecting a small blood sample from the tail tip or lateral tail vein.[8][9] A calibrated glucometer is typically used for measurement.[9] For serial sampling, it is recommended to allow a recovery period between measurements.[8]

Data on Hypoglycemia Incidence

The following tables summarize quantitative data on the incidence of hypoglycemia from key clinical trials involving this compound.

Table 1: Incidence of Symptomatic Hypoglycemia in Clinical Trials

Trial Context This compound Group Comparator/Placebo Group Citation
Add-on to Metformin & Glimepiride 10.5% 8.5% (Placebo) [6]
Add-on to Metformin 3.7% 4.7% (Sitagliptin) [5]

| Dose-Ranging Study (Monotherapy) | 5 reported episodes (pooled doses) | 3 reported episodes (Placebo) |[10] |

Experimental Protocols

Protocol: Monitoring for Hypoglycemia in Rodent Models

This protocol outlines a standard procedure for monitoring blood glucose in mice or rats during an experiment with this compound.

1. Animal Preparation:

  • Acclimate animals to handling and the restraint procedure to minimize stress-induced hyperglycemia.[8]

  • Fasting may be required depending on the experimental design. A typical fast is 6-16 hours.[11][12]

2. Baseline Glucose Measurement:

  • Gently restrain the rodent using an appropriate commercial restrainer.[8]

  • Warm the tail using a heat lamp or warm compress to dilate the blood vessels.[9]

  • For mice, make a small nick (<2 mm) at the distal tip of the tail. For rats, prick the lateral tail vein with a sterile needle.[8]

  • Collect a small drop of blood onto a glucose test strip and measure with a calibrated glucometer.[9] Record this as the baseline (T=0) reading.

3. This compound Administration:

  • Administer this compound via the planned route (e.g., oral gavage).

4. Post-Dose Monitoring:

  • Measure blood glucose at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-dose, and then at longer intervals as needed).[12]

  • To obtain subsequent samples, gently remove any scab from the initial nick and massage the tail to produce a blood drop.[8][9]

5. Defining Hypoglycemia:

  • Hypoglycemia in rodents is typically defined as a blood glucose level below 50 mg/dL, although this threshold can vary.

6. Intervention for Severe Hypoglycemia:

  • If an animal displays signs of severe hypoglycemia (e.g., seizures, unresponsiveness), administer an intraperitoneal (i.p.) injection of a sterile glucose solution (e.g., 20% glucose) and document the event.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Action(s)
Unexpectedly high rate of hypoglycemia in the this compound group. 1. Interaction with other administered compounds.[13]2. Incorrect dosing or formulation.3. Strain or species-specific sensitivity.1. Review all co-administered drugs for known interactions that increase hypoglycemia risk.2. Verify dose calculations, stock solution concentration, and administration technique.3. Consult literature for sensitivity of the specific animal model. Consider a dose-response study.
High variability in blood glucose readings. 1. Stress during handling and blood collection.[8]2. Inconsistent fasting times.3. Glucometer or test strip error.1. Ensure consistent and minimal handling. Acclimate animals to the procedure before the study begins.2. Standardize the fasting period for all animals.3. Calibrate the glucometer daily and check the expiration date of test strips.
Animal shows signs of severe hypoglycemia (seizure, coma). The administered dose exceeds the animal's tolerance, potentially due to rapid absorption or metabolic factors.1. Immediate Intervention: Administer an i.p. injection of warm, sterile glucose solution.[14]2. Record and Report: Document the event, the intervention, and the animal's response in detail. Report to the institutional animal care and use committee (IACUC) as required.3. Review Protocol: Re-evaluate the dose level for subsequent experiments.
Difficulty obtaining a blood sample from the tail. 1. Poor vasodilation.2. Dehydration of the animal.3. Clot formation at the sampling site.1. Ensure the tail is adequately warmed before attempting to sample.[9]2. Ensure animals have access to water, unless fasting is required.3. Gently remove the scab to re-initiate blood flow.[9]

Visualizations: Pathways and Workflows

Omarigliptin_Mechanism cluster_0 This compound Action cluster_1 Incretin Hormones cluster_2 Pancreatic Response (Glucose-Dependent) cluster_3 Systemic Effect This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits incretins Active GLP-1 & GIP (Increased Levels) beta_cell Pancreatic β-Cells incretins->beta_cell Stimulates alpha_cell Pancreatic α-Cells incretins->alpha_cell Suppresses insulin ↑ Insulin Secretion beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose hypoglycemia Low Risk of Hypoglycemia glucose->hypoglycemia

Caption: Mechanism of this compound action on glucose homeostasis.

Hypoglycemia_Monitoring_Workflow start Start Experiment acclimate Acclimate Animal to Handling start->acclimate fasting Fast Animal (if required) acclimate->fasting baseline Measure Baseline Blood Glucose (T=0) fasting->baseline administer Administer this compound baseline->administer monitor Monitor Glucose at Predetermined Intervals administer->monitor decision Blood Glucose < 50 mg/dL? monitor->decision severe_symptoms Severe Symptoms (Seizure, Coma)? decision->severe_symptoms Yes continue_monitoring Continue Monitoring per Protocol decision->continue_monitoring No intervention Administer Glucose (i.p.) Record Event severe_symptoms->intervention Yes severe_symptoms->continue_monitoring No intervention->continue_monitoring continue_monitoring->monitor end End of Experiment continue_monitoring->end

References

troubleshooting variability in omarigliptin pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omarigliptin. The information is designed to address specific issues that may arise during pharmacokinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[1][2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1][2]

Q2: What are the key pharmacokinetic characteristics of this compound?

This compound is rapidly absorbed after oral administration, with the time to maximum concentration (Tmax) typically observed between 0.5 and 4 hours.[4][5] It exhibits a biphasic pharmacokinetic profile with a long terminal half-life of over 100 hours, which supports its once-weekly dosing regimen.[4][5] Steady-state concentrations are generally achieved after the first dose.[4] The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine.[6]

Q3: Does food intake affect the pharmacokinetics of this compound?

The administration of this compound with food does not have a clinically meaningful effect on its pharmacokinetics.[2][7] While a high-fat meal may slightly delay the time to maximum concentration (Tmax), it does not significantly alter the overall exposure (AUC) to the drug.[3] Therefore, this compound can be administered without regard to meals.

Q4: What is the expected pharmacokinetic variability of this compound?

A population pharmacokinetic/pharmacodynamic analysis has indicated a moderate magnitude of inter-subject variability for the this compound plasma concentration required to achieve 50% of the maximal DPP-4 inhibition (IC50), with a coefficient of variation (%CV) of 37.3%.[8] The inter-subject variability for baseline DPP-4 activity was found to be 22.5% (%CV).[8] Accumulation of this compound upon multiple once-weekly dosing is minimal.[4]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)

Possible Causes:

  • Renal Impairment: Since this compound is primarily cleared by the kidneys, variations in renal function among study participants can significantly impact its exposure.[8]

  • Concomitant Medications: The use of other medications, even over-the-counter drugs, can alter the pharmacokinetics of this compound. For instance, drugs that affect renal function could influence its clearance.

  • Genetic Polymorphisms: Although not extensively studied for this compound specifically, genetic variations in drug transporters could theoretically contribute to variability in its disposition.

  • Patient Compliance: In multi-dose studies, inconsistent adherence to the dosing schedule can lead to significant variability in plasma concentrations.

  • Sample Handling and Processing: Inconsistencies in blood sample collection, processing, or storage can introduce variability in measured drug concentrations.

Troubleshooting Steps:

  • Stratify Subjects by Renal Function: Analyze pharmacokinetic data based on subjects' baseline estimated glomerular filtration rate (eGFR) to assess the impact of renal function on variability.

  • Thorough Concomitant Medication Review: Obtain and review a detailed list of all medications, including supplements, taken by study participants. In a notable clinical trial of this compound, unexpected results were attributed to the undisclosed use of metformin by a significant number of participants.[9]

  • Standardize Procedures: Ensure strict adherence to standardized protocols for sample collection, handling, and storage across all study sites and personnel.

  • Monitor Compliance: In multi-dose studies, implement measures to monitor and encourage patient compliance with the dosing regimen.

Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays

Possible Causes:

  • Matrix Effects in LC-MS/MS: Endogenous components in biological matrices like plasma can interfere with the ionization of this compound and its internal standard, leading to ion suppression or enhancement and inaccurate quantification.

  • Issues with Sample Preparation: Inefficient extraction of this compound from the plasma matrix or the presence of interfering substances can lead to erroneous results. Protein precipitation, a common sample preparation technique, is particularly susceptible to matrix effects.

  • Instability of the Analyte: this compound may degrade in biological samples if not handled and stored under appropriate conditions.

  • Instrumental Issues: Problems with the liquid chromatography or mass spectrometry system, such as a contaminated ion source or incorrect instrument settings, can affect the accuracy of measurements.

Troubleshooting Steps:

  • Evaluate Matrix Effects: During method development and validation, thoroughly assess for matrix effects from different lots of the biological matrix.

  • Optimize Sample Preparation: If matrix effects are significant, consider alternative sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample extract.

  • Assess Analyte Stability: Conduct stability studies of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure its integrity during the entire analytical process.

  • Implement Robust Quality Control: Regularly run quality control samples at multiple concentration levels to monitor the performance of the bioanalytical method and the instrument.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Multiple Once-Weekly Doses in Healthy Japanese Men

DoseParameterDay 1 (Geometric Mean, %CV)Day 15 (Geometric Mean, %CV)Accumulation Ratio (Day 15/Day 1)
1 mg AUC0-168h (ng·h/mL)1,030 (21.5)1,110 (22.5)1.08
Cmax (ng/mL)26.5 (21.2)25.1 (27.9)0.95
10 mg AUC0-168h (ng·h/mL)11,300 (15.5)12,300 (13.7)1.09
Cmax (ng/mL)276 (20.3)277 (18.1)1.00
25 mg AUC0-168h (ng·h/mL)27,800 (17.3)31,400 (15.0)1.13
Cmax (ng/mL)652 (21.6)681 (17.0)1.04
50 mg AUC0-168h (ng·h/mL)61,000 (17.9)70,000 (15.7)1.15
Cmax (ng/mL)1,360 (23.5)1,460 (16.4)1.07

Data adapted from a study in healthy Japanese men. AUC0-168h: Area under the plasma concentration-time curve from time 0 to 168 hours. Cmax: Maximum plasma concentration. %CV: Percent coefficient of variation.

Experimental Protocols

Protocol 1: Bioanalytical Method for this compound in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of this compound in human plasma. Specific parameters should be optimized and validated for individual laboratory settings.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimize for best chromatographic separation and peak shape.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Assessment of Plasma DPP-4 Activity

  • Sample Collection and Preparation:

    • Collect blood samples in EDTA-containing tubes at specified time points.[2]

    • Centrifuge the samples to separate plasma.[2]

    • Store plasma samples at -70°C until analysis.

  • DPP-4 Activity Assay:

    • DPP-4 activity can be measured using a continuous spectrophotometric or fluorometric assay.

    • The assay typically involves the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin) by the DPP-4 enzyme in the plasma sample.

    • The rate of product formation is proportional to the DPP-4 activity and is monitored over time.

    • The percentage inhibition of DPP-4 activity at each post-dose time point is calculated relative to the pre-dose baseline activity.

Mandatory Visualizations

omarigliptin_moa cluster_gut Gut cluster_bloodstream Bloodstream cluster_pancreas Pancreas cluster_outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP4 DPP-4 Enzyme Active Incretins->DPP4 degraded by Pancreatic β-cells Pancreatic β-cells Active Incretins->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells Active Incretins->Pancreatic α-cells inhibits Inactive Incretins Inactive Incretins DPP4->Inactive Incretins This compound This compound This compound->DPP4 inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Lower Blood Glucose Lower Blood Glucose Insulin Secretion->Lower Blood Glucose Glucagon Secretion->Lower Blood Glucose contributes to

Caption: Mechanism of action of this compound.

troubleshooting_workflow Start Variability in PK Data CheckRenal Consistent Renal Function? Start->CheckRenal CheckMeds Concomitant Meds Accounted For? CheckRenal->CheckMeds Yes Stratify Stratify data by eGFR CheckRenal->Stratify No CheckCompliance Compliance Issues? CheckMeds->CheckCompliance Yes ReviewMeds Review concomitant medications CheckMeds->ReviewMeds No CheckSampleHandling Standardized Sample Handling? CheckCompliance->CheckSampleHandling Yes MonitorCompliance Implement compliance monitoring CheckCompliance->MonitorCompliance No CheckAssay Bioanalytical Assay Issues? CheckSampleHandling->CheckAssay Yes ReviewProtocols Review and reinforce sample handling protocols CheckSampleHandling->ReviewProtocols No TroubleshootAssay Troubleshoot bioanalytical assay (matrix effects, stability) CheckAssay->TroubleshootAssay Yes End Identify Source of Variability CheckAssay->End No Stratify->CheckMeds ReviewMeds->CheckCompliance MonitorCompliance->CheckSampleHandling ReviewProtocols->CheckAssay TroubleshootAssay->End

References

refinement of omarigliptin dosage for specific patient populations in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the refinement of omarigliptin dosage for specific patient populations based on clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dosage of this compound for adult patients with type 2 diabetes?

The usual recommended dose of this compound is 25 mg taken orally once weekly.[1] This dosage can be used as monotherapy or as an add-on to other antihyperglycemic agents to improve glycemic control.[1]

Q2: Are there specific dosage adjustments required for elderly patients, or based on sex or body mass index (BMI)?

No, clinical studies have shown that there are no clinically significant differences in the pharmacokinetics of this compound based on age, sex, or BMI. Therefore, dosage adjustments for these specific populations are not required.[2]

Q3: How should the this compound dosage be adjusted for patients with renal impairment?

Dosage adjustments for this compound are necessary for patients with severe renal impairment and those with end-stage renal disease (ESRD). Since this compound is primarily eliminated through renal excretion, its clearance is reduced in patients with impaired kidney function.[3][4]

  • Severe Renal Impairment: The recommended dose is 12.5 mg once weekly.[1][5]

  • End-Stage Renal Disease (ESRD) requiring hemodialysis: The recommended dose is 12.5 mg once weekly.[1][5] this compound may be administered without regard to the timing of hemodialysis.[4]

  • Mild to Moderate Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment.[4]

Q4: What is the pharmacokinetic profile of this compound in patients with renal impairment?

A study evaluating the pharmacokinetics of a single 3-mg dose of this compound in patients with varying degrees of renal impairment found that plasma exposure (AUC) increases as renal function declines.[4] The geometric mean ratios for plasma exposure (AUC0-∞) compared to healthy subjects were as follows:

  • Mild renal impairment: 0.94

  • Moderate renal impairment: 1.34

  • Severe renal impairment: 1.56

  • End-stage renal disease (ESRD): 1.97

The renal clearance of this compound was also observed to decrease with worsening renal function.[4]

Q5: What is the guidance for this compound dosage in patients with hepatic impairment?

While specific pharmacokinetic studies for this compound in patients with hepatic impairment are not detailed in the provided search results, Dipeptidyl peptidase-4 (DPP-4) inhibitors, as a class, are generally considered to be minimally metabolized by the liver and are relatively safe for use in patients with cirrhosis.[6] However, for any investigational use, it is crucial to consult specific study protocols and exercise caution.

Troubleshooting Guide

Issue: Unexpected variability in patient response to the standard 25 mg weekly dose.

  • Assess Renal Function: The most critical factor influencing this compound exposure is renal function.[3][4][7] Ensure that the patient's estimated glomerular filtration rate (eGFR) has been recently and accurately assessed. Undiagnosed renal impairment can lead to higher than expected drug exposure.

  • Review Concomitant Medications: While specific drug-drug interaction studies were not detailed in the provided results, it is always prudent to review all concomitant medications to rule out potential interactions that could affect this compound's pharmacokinetics or pharmacodynamics.

  • Investigate Adherence: For a once-weekly formulation, non-adherence can lead to significant fluctuations in glycemic control. If a dose is missed, it should be taken as soon as remembered, up to and including the day before the next scheduled dose.[7]

Issue: Higher than expected incidence of hypoglycemia in a clinical trial cohort.

  • Concomitant Hypoglycemic Agents: The risk of hypoglycemia is increased when this compound is used in combination with insulin or sulfonylureas.[3] Review the protocol's guidelines for dose reduction of these concomitant medications when initiating this compound.

  • Patient Population: While age itself does not necessitate a dose adjustment, elderly patients may have reduced renal function, which could increase this compound exposure and, consequently, the risk of hypoglycemia when used with other agents.[3]

Data Presentation

Table 1: this compound Dosage Recommendations for Specific Patient Populations

Patient PopulationRecommended DosageRationale / Remarks
Adults with Type 2 Diabetes 25 mg once weeklyStandard therapeutic dose.[1]
Elderly, by Sex, or BMI No adjustment requiredNo clinically significant impact on pharmacokinetics.[2]
Mild Renal Impairment No adjustment requiredPlasma exposure is not meaningfully altered.[4]
Moderate Renal Impairment No adjustment requiredPlasma exposure is not meaningfully altered.[4]
Severe Renal Impairment 12.5 mg once weeklyReduced renal clearance leads to increased plasma exposure.[1][5]
End-Stage Renal Disease (ESRD) 12.5 mg once weeklySignificantly increased plasma exposure due to lack of renal clearance. Can be administered without regard to hemodialysis timing.[1][4][5]

Table 2: Pharmacokinetic Parameters of this compound in Renal Impairment (Single 3-mg Dose)

Renal Function GroupGeometric Mean Ratio for Plasma AUC0-∞ (vs. Healthy Subjects)Cmax (vs. Healthy Subjects)
Mild Impairment 0.94Generally similar
Moderate Impairment 1.34Generally similar
Severe Impairment 1.56Generally similar
End-Stage Renal Disease (ESRD) 1.97~20% lower

Data sourced from a study evaluating the pharmacokinetics of this compound in patients with renal impairment.[4]

Experimental Protocols

Protocol: Pharmacokinetic Assessment in Patients with Renal Impairment

  • Study Design: Open-label, single-dose study.[4]

  • Participants: Male and female subjects, aged 18-75 years, were enrolled into one of five groups based on their estimated glomerular filtration rate (eGFR):

    • Mild renal impairment (≥60 to <80 mL/min/1.73 m²)

    • Moderate renal impairment (≥30 to <60 mL/min/1.73 m²)

    • Severe renal impairment (<30 mL/min/1.73 m² not on dialysis)

    • End-stage renal disease (ESRD) requiring hemodialysis

    • Healthy control subjects (≥80 mL/min/1.73 m²) matched by age, gender, race, and body mass index.[4]

  • Intervention: A single 3-mg oral dose of this compound was administered to all participants.[4]

  • Data Collection: Plasma and urine samples were collected at predefined time points to characterize the pharmacokinetic profile of this compound.[4]

  • Primary Endpoints: The primary pharmacokinetic parameters assessed were the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) and the maximum plasma concentration (Cmax).[4] Renal clearance of this compound was also determined.[4]

Visualizations

omarigliptin_moa Ingestion Meal Ingestion Intestine Intestine Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Release (Glucose-dependent) Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose promotes glucose uptake Glucagon->Blood_Glucose reduces hepatic glucose output Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of Action of this compound.

dosage_adjustment_workflow Start Patient with T2DM Candidate for this compound Assess_Renal Assess Renal Function (eGFR) Start->Assess_Renal Mild_Mod Mild to Moderate Impairment (eGFR ≥30 to <80) Assess_Renal->Mild_Mod eGFR ≥30 Severe Severe Impairment (eGFR <30) Assess_Renal->Severe eGFR <30 ESRD ESRD on Dialysis Assess_Renal->ESRD Dialysis Dose_25 Prescribe this compound 25 mg Once Weekly Mild_Mod->Dose_25 Dose_12_5 Prescribe this compound 12.5 mg Once Weekly Severe->Dose_12_5 ESRD->Dose_12_5 End Monitor Glycemic Control and Renal Function Dose_25->End Dose_12_5->End

Caption: this compound Dosage Adjustment Workflow.

References

strategies to prevent use of prohibited medications in omarigliptin trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the use of prohibited medications in clinical trials, with a specific focus on experiences from omarigliptin trials.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Efficacy Results

If your clinical trial is producing unexpected or inconsistent efficacy results, consider the possibility of undisclosed use of prohibited medications by participants. A notable case involved an this compound monotherapy trial where unexpected efficacy findings led to the discovery of widespread metformin use among participants, ultimately invalidating the trial's results.[1][2]

Troubleshooting Steps:

  • Review Participant Data: Scrutinize glycemic parameters and other relevant biomarkers for patterns that deviate from the expected effects of the investigational product and placebo. In the this compound trial, this included levels of glycosylated hemoglobin (HbA1c), 2-hour post-meal glucose, and fasting plasma glucose.[1]

  • Conduct Unannounced Drug Screening: If feasible and ethically approved, perform targeted or random screening for prohibited medications in stored biological samples (e.g., blood, urine). The this compound investigation measured drug levels of both this compound and metformin in blood samples.[1][2]

  • Interview Participants: Conduct non-judgmental interviews with participants to inquire about the use of any outside medications, including over-the-counter drugs and supplements.

  • Analyze by Subgroups: If prohibited medication use is identified, stratify the analysis by users and non-users to assess the impact on the study outcomes. In the this compound trial, metformin was used by a higher percentage of patients in the placebo group (57%) compared to the this compound group (29%).[1][2]

Issue: Protocol Deviations Related to Concomitant Medications

Protocol deviations involving the use of prohibited concomitant medications are a common challenge in clinical trials.[3][4] These deviations can impact patient safety and data integrity.

Troubleshooting Steps:

  • Root Cause Analysis: Investigate the reasons for the protocol deviation. Was it intentional or unintentional? Was the participant aware of the prohibition? Was the site staff's communication clear?

  • Impact Assessment: Determine the potential effect of the prohibited medication on the trial's endpoints and the participant's safety. Consider potential drug-drug interactions.[5][6]

  • Reporting and Documentation: Report the protocol deviation to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) in accordance with the study protocol and regulatory requirements.[5][7]

  • Corrective and Preventive Actions (CAPA): Develop and implement a CAPA plan to prevent similar deviations from occurring in the future. This may include retraining site staff, re-educating participants, or revising study materials.

Frequently Asked Questions (FAQs)

Q1: What are prohibited medications in the context of a clinical trial?

A1: Prohibited medications are drugs or substances that are explicitly forbidden for use by participants during a clinical trial. The list of prohibited medications is defined in the study protocol and is based on the potential for these substances to interfere with the investigational product's efficacy or safety assessment, or to pose a risk to the participant.[4][8]

Q2: Why is it critical to prevent the use of prohibited medications?

Q3: What was the key issue discovered in the this compound monotherapy trial regarding prohibited medication?

A3: A significant number of participants in an this compound monotherapy trial were found to be secretly taking metformin, an antihyperglycemic agent that was prohibited by the protocol. This undisclosed use of metformin was a major confounding factor that invalidated the results of the trial.[1][2]

Q4: What proactive strategies can be implemented to prevent the use of prohibited medications?

A4:

  • Thorough Participant Education: Clearly and repeatedly communicate the list of prohibited medications and the reasons for their restriction during the informed consent process and at each study visit.[9]

  • Comprehensive Screening: During the screening phase, meticulously review each potential participant's medical history and current medication use.

  • Regular Reminders: Provide participants with a wallet card or a mobile app listing the prohibited medications for easy reference.

  • Open Communication: Foster a trusting relationship between participants and study staff to encourage open disclosure of any medication use.

Q5: What reactive measures can be taken if the use of a prohibited medication is suspected or confirmed?

A5:

  • Drug Screening: Implement random or for-cause screening for prohibited substances in biological samples.

  • Data Monitoring: Closely monitor clinical and laboratory data for any unexpected results that could indicate the use of a prohibited medication.

  • Protocol Deviation Management: Follow a predefined process for documenting, reporting, and managing protocol deviations related to prohibited medication use.[3][7]

Data Presentation

Table 1: Prohibited Metformin Use in the this compound Monotherapy Trial [1][2]

GroupNumber of Patients with SamplesNumber of Patients Using MetforminPercentage of Patients Using Metformin
This compound 481429%
Placebo 442557%
Total 923942.4%

Experimental Protocols

Methodology for Detection of Prohibited Medications in Biological Samples

This protocol provides a general framework for the detection of prohibited substances, such as metformin, in plasma or urine samples. Specific parameters will need to be optimized based on the analyte and the available laboratory equipment.

Objective: To identify and quantify the presence of prohibited medications in participant samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Analytical column appropriate for the analyte of interest

  • Reference standards for the prohibited medication(s)

  • Solvents and reagents of appropriate purity

  • Participant plasma or urine samples

Procedure:

  • Sample Preparation:

    • Thaw frozen samples at room temperature.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis. Urine samples may require dilution but often need less extensive preparation.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC or LC-MS/MS system.

    • Separate the analyte of interest from other components in the sample using a suitable mobile phase and gradient on the analytical column.

  • Detection and Quantification:

    • Detect the analyte using a UV detector (HPLC) or a mass spectrometer (LC-MS/MS).

    • Identify the analyte by comparing its retention time and/or mass-to-charge ratio to that of the reference standard.

    • Quantify the amount of the analyte in the sample by comparing the peak area or height to a calibration curve generated from the reference standards.

  • Data Analysis and Reporting:

    • Analyze the data to determine the concentration of the prohibited medication in each sample.

    • Report the findings, noting any concentrations above the lower limit of quantification.

Visualizations

Prohibited_Medication_Management_Workflow cluster_Proactive Proactive Strategies cluster_Reactive Reactive Strategies Informed_Consent Informed Consent & Participant Education Screening Thorough Medication History Screening Informed_Consent->Screening Reminders Provide Participant Reminder Tools Screening->Reminders Communication Foster Open Communication Reminders->Communication Suspicion Suspicion of Prohibited Medication Use Communication->Suspicion May lead to disclosure Investigation Investigate: - Data Review - Drug Screening Suspicion->Investigation Confirmation Confirmation of Use Investigation->Confirmation PD_Management Protocol Deviation Management Confirmation->PD_Management CAPA Implement CAPA PD_Management->CAPA

Caption: Workflow for managing prohibited medication use in clinical trials.

Omarigliptin_Trial_Investigation_Pathway Start Unexpected Efficacy Results in this compound Trial Investigation Initiate Investigation Start->Investigation Data_Analysis Re-analyze Glycemic Parameter Data Investigation->Data_Analysis Sample_Testing Test Stored Blood Samples for Prohibited Drugs Investigation->Sample_Testing Conclusion Trial Results Invalidated due to Confounding by Metformin Data_Analysis->Conclusion Finding_Metformin Detection of Metformin Sample_Testing->Finding_Metformin Quantification Quantify Metformin Levels in This compound vs. Placebo Groups Finding_Metformin->Quantification Quantification->Conclusion

Caption: Logical flow of the investigation in the this compound trial.

References

Technical Support Center: Enhancing the Long-Term Stability of Omarigliptin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of omarigliptin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Oxidation: The molecule can be oxidized, leading to the formation of degradation products.

  • Hydrolysis: Degradation can occur under both acidic and basic conditions.[1][2] Complete degradation has been observed in acidic and alkaline environments.[1]

  • Maillard Reaction: The primary amine group on this compound can react with reducing sugars present as impurities in excipients, leading to browning and the formation of degradants.[3][4]

Q2: Which excipients should be avoided in this compound formulations?

A2: To enhance stability, it is crucial to avoid excipients that can promote degradation. Specifically, reducible sugars such as lactose, glucose, and maltose should be avoided due to the risk of the Maillard reaction.[4] Additionally, strongly acidic or basic excipients and those with high levels of reactive impurities or peroxides should be used with caution.

Q3: What are the recommended excipients for a stable this compound formulation?

A3: Stable oral pharmaceutical formulations of this compound have been developed using neutral excipients, which should constitute at least 75% by weight of the formulation.[3] Non-reducible sugar diluents are particularly recommended.[3][4] Examples of suitable excipients include:

  • Diluents: Mannitol and microcrystalline cellulose.[3][4]

  • Disintegrant: Croscarmellose sodium.[3]

  • Lubricant: Magnesium stearate.[3]

Q4: Can the use of a salt form of this compound improve its stability?

A4: Yes, using this compound as a pharmaceutically acceptable acid addition salt can enhance its stability.[4] The protonation of the primary amine group in the salt form can slow down the kinetics of the Maillard degradation reaction.[4]

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in properly labeled containers, protected from heat, flames, and sparks.[5][6] It is also advisable to avoid storing it with strong oxidizing agents.[5][6] For long-term storage of the active pharmaceutical ingredient (API), -20°C is recommended, with a stability of at least 4 years under these conditions.[7] Anhydrous crystalline free base this compound is chemically and physically stable at 40°C/75% RH for up to 4 weeks.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products due to hydrolysis, oxidation, or Maillard reaction.[2][3]- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify the retention times of potential degradants.[9][10][11][12] - Characterize the unknown peaks using mass spectrometry (MS).[2][9][10][11][12] - If Maillard reaction is suspected, ensure the use of non-reducing sugars in the formulation.[3][4]
Discoloration (browning) of the formulation upon storage. Maillard reaction between this compound and reducing sugar impurities in the excipients.[3]- Replace reducing sugar excipients (e.g., lactose) with non-reducing ones (e.g., mannitol, microcrystalline cellulose).[3][4] - Use a pharmaceutically acceptable acid addition salt of this compound to slow the Maillard reaction.[4]
Poor reproducibility of stability data. Inconsistent storage conditions (temperature and humidity fluctuations). Inhomogeneous mixing of the formulation. Issues with the analytical method.- Ensure calibrated and controlled environmental chambers are used for stability studies. - Validate the blending process to ensure uniform distribution of this compound. - Validate the stability-indicating analytical method according to ICH guidelines for specificity, linearity, accuracy, and precision.[9]
Decreased assay value of this compound over time. Chemical degradation of the active pharmaceutical ingredient.- Review the formulation composition for incompatible excipients. - Evaluate the packaging for its ability to protect against moisture and oxygen. - Investigate the use of antioxidants if oxidative degradation is identified as the primary pathway.

Quantitative Stability Data

Table 1: Solubility of this compound at Different pH Values

pHConcentration (mg/mL)
2>20[8]
6>20[8]
86.2[8]

Table 2: Example of a Stable this compound Formulation

ComponentAmount per Tablet (mg)Percentage by Weight (%)
This compound25.015.6
Mannitol95.859.9
Microcrystalline Cellulose32.020.0
Croscarmellose Sodium3.22.0
Magnesium Stearate4.02.5
Total 160.0 100.0

Data adapted from patent WO2015031228A1.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its degradation products.

  • Chromatographic System:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Column: RP-C18 or Agilent ZORBAX C8 (250 x 4.6 mm).[9][10]

    • Detector Wavelength: 230 nm.[9][10]

  • Mobile Phase:

    • A mixture of phosphate buffer (pH 3.5) and acetonitrile (80:20, v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., a mixture of the mobile phase) to obtain a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution into the chromatograph.

    • Run the chromatogram for a sufficient time to allow for the elution of this compound and all potential degradation products.

    • Identify and quantify this compound and its degradants based on their retention times and peak areas compared to reference standards.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the degradation profile and demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

  • Thermal Degradation:

    • Expose the solid drug substance or formulation to dry heat (e.g., 105°C) for a defined duration.

  • Photolytic Degradation:

    • Expose the drug substance or formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For all stress conditions, analyze the samples at appropriate time points using the validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Data Analysis & Characterization excipient Excipient Selection (Non-reducing sugars) process Process Optimization (e.g., Dry Granulation) excipient->process forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) process->forced_degradation Provides Samples hplc_method Stability-Indicating HPLC Method Development forced_degradation->hplc_method Identifies Degradants long_term Long-Term Stability Study (ICH Conditions) hplc_method->long_term Monitors Stability characterization Degradant Characterization (LC-MS) long_term->characterization Quantifies Degradants pathway Degradation Pathway Elucidation characterization->pathway maillard_reaction_pathway This compound This compound (Primary Amine) schiff_base Schiff Base Formation This compound->schiff_base + reducing_sugar Reducing Sugar (e.g., Lactose Impurity) reducing_sugar->schiff_base amadori Amadori Rearrangement schiff_base->amadori degradation_products Advanced Glycation End-products (AGEs) (Brown Pigments) amadori->degradation_products Further Reactions omarigliptin_moa food Food Intake incretins Incretins (GLP-1, GIP) food->incretins Stimulates Release pancreas Pancreas incretins->pancreas inactivation Inactivation incretins->inactivation insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose ↓ Hepatic Glucose Production dpp4 DPP-4 Enzyme dpp4->inactivation This compound This compound This compound->dpp4 Inhibits

References

Validation & Comparative

Omarigliptin vs. Sitagliptin: A Head-to-Head Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the efficacy and safety profiles of the once-weekly omarigliptin versus the once-daily sitagliptin for the treatment of type 2 diabetes.

This guide provides a comprehensive comparison of the clinical trial results for two dipeptidyl peptidase-4 (DPP-4) inhibitors, this compound and sitagliptin. The data presented is based on head-to-head studies in patients with type 2 diabetes, offering researchers, scientists, and drug development professionals a concise overview of their comparative performance.

Efficacy Data

The primary measure of efficacy in the key clinical trials was the change in glycated hemoglobin (HbA1c) from baseline. The studies were designed to assess the non-inferiority of once-weekly this compound to once-daily sitagliptin.

Primary Efficacy Outcome: Change in HbA1c

A pivotal phase 3, randomized, double-blind, non-inferiority trial evaluated the efficacy of this compound compared to sitagliptin in adults with type 2 diabetes who had inadequate glycemic control on metformin.[1] After 24 weeks of treatment, this compound demonstrated a similar reduction in HbA1c levels from baseline compared to sitagliptin, meeting the pre-specified non-inferiority criterion.[1][2]

Table 1: Change in HbA1c from Baseline at Week 24

Treatment GroupMean Baseline HbA1cMean Change from BaselineBetween-Group Difference (95% CI)
This compound 25 mg once weekly7.5%[2]-0.47%[1][2]-0.03% (-0.15, 0.08)[1][2]
Sitagliptin 100 mg once daily7.5%[2]-0.43%[1][2]

In a sub-group of patients with a higher baseline HbA1c of ≥8.0%, this compound treatment led to a reduction of -0.79%, compared to -0.71% for sitagliptin.[1]

Another study in Japanese patients with type 2 diabetes also demonstrated the non-inferiority of this compound 25 mg once weekly to sitagliptin 50 mg once daily over a 24-week period.[3]

Table 2: Change in HbA1c from Baseline at Week 24 (Japanese Patients)

Treatment GroupMean Change from BaselineBetween-Group Difference (95% CI)
This compound 25 mg once weekly-0.66%[3]-0.02% (-0.15, 0.12)[3]
Sitagliptin 50 mg once daily-0.65%[3]
Secondary Efficacy Outcomes

Secondary endpoints, including the change in fasting plasma glucose (FPG) and the percentage of patients achieving specific HbA1c goals, were also assessed.

Table 3: Secondary Efficacy Outcomes at Week 24

ParameterThis compound 25 mg once weeklySitagliptin 100 mg once daily
Change in FPG from Baseline -0.8 mmol/L[1][4]-0.5 mmol/L[1][4]
Patients Achieving HbA1c <7.0% 51%[1][4]49%[1][4]
Patients Achieving HbA1c <6.5% 27%[1]23%[1]

Safety and Tolerability

Both this compound and sitagliptin were generally well tolerated in the clinical trials.[2] The incidence of adverse events was comparable between the two treatment groups.

Table 4: Overview of Adverse Events

ParameterThis compound 25 mg once weeklySitagliptin 100 mg once daily
Incidence of Adverse Events 36.3%[4][5]40.6%[4][5]
Incidence of Symptomatic Hypoglycemia Low and similar in both groups[2]Low and similar in both groups[2]
Drug-related Adverse Events Similar frequency between groups[4]Similar frequency between groups[4]
Serious Adverse Events Similar frequency between groups[4]Similar frequency between groups[4]
Discontinuations due to Adverse Events Similar frequency between groups[4]Similar frequency between groups[4]

In the study of Japanese patients, there was one episode of symptomatic hypoglycemia in the sitagliptin group and none in the this compound group.[3]

Experimental Protocols

The head-to-head comparisons of this compound and sitagliptin were conducted through phase 3, randomized, double-blind, non-inferiority trials.[1]

Key Study Design Elements:

  • Patient Population: Adults with type 2 diabetes who had inadequate glycemic control (HbA1c between 6.5% and 9.0%) while on a stable dose of metformin (≥1500 mg/day).[2][5]

  • Randomization: Patients were randomly assigned in a double-blind manner to receive either this compound or sitagliptin.[2]

  • Treatment Arms:

    • This compound 25 mg administered orally once weekly.[2]

    • Sitagliptin 100 mg administered orally once daily.[2]

    • In the trial with Japanese patients, the sitagliptin dose was 50 mg once daily.[3]

  • Duration: The primary efficacy and safety assessments were conducted over a 24-week period.[2][3] Some studies included longer-term open-label extensions.[3]

  • Primary Endpoint: The primary analysis was designed to assess whether this compound was non-inferior to sitagliptin in reducing HbA1c at week 24.[2] The non-inferiority margin was typically set with an upper bound of the 95% confidence interval for the between-group difference of less than 0.3%.[2]

  • Secondary Endpoints: These included the change from baseline in fasting plasma glucose and the proportion of patients achieving HbA1c targets of <7.0% and <6.5%.[6]

  • Safety Assessments: Included the monitoring and reporting of all adverse events, with a particular focus on symptomatic hypoglycemia.[2]

Visualizations

Signaling Pathway of DPP-4 Inhibitors

Both this compound and sitagliptin are DPP-4 inhibitors. They work by blocking the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[8]

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Outcome Outcome Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Degradation Pancreatic Beta-cells Pancreatic Beta-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-cells Inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Increases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Decreases Glucagon Secretion->Improved Glycemic Control

Caption: DPP-4 Inhibitor Mechanism of Action.

Clinical Trial Workflow

The logical flow of the head-to-head clinical trials comparing this compound and sitagliptin followed a standard, rigorous methodology.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Eligible Treatment Arm A This compound 25 mg Once Weekly Randomization->Treatment Arm A Treatment Arm B Sitagliptin 100 mg Once Daily Randomization->Treatment Arm B Double-Blind Treatment (24 Weeks) Double-Blind Treatment (24 Weeks) Treatment Arm A->Double-Blind Treatment (24 Weeks) Treatment Arm B->Double-Blind Treatment (24 Weeks) Efficacy & Safety Assessment Efficacy & Safety Assessment Double-Blind Treatment (24 Weeks)->Efficacy & Safety Assessment Data Analysis Data Analysis Efficacy & Safety Assessment->Data Analysis Non-inferiority Conclusion Non-inferiority Conclusion Data Analysis->Non-inferiority Conclusion

Caption: Head-to-Head Clinical Trial Workflow.

References

A Comparative Analysis of Omarigliptin and Other Once-Daily DPP-4 Inhibitors for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms, and clinical trial methodologies of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on the once-weekly agent omarigliptin.

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These oral antihyperglycemic agents enhance the body's own incretin system to improve glycemic control. While most DPP-4 inhibitors are administered once daily, this compound is distinguished by its once-weekly dosing regimen, aiming to improve patient adherence. This guide provides an objective comparison of the efficacy of this compound against other widely used once-daily DPP-4 inhibitors, supported by experimental data from clinical trials.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting the DPP-4 enzyme, these drugs increase the circulating levels of active GLP-1 and GIP.[1][2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from α-cells, ultimately resulting in lower blood glucose levels with a low intrinsic risk of hypoglycemia.[3]

IncretinSignalingPathway cluster_gut Intestinal L-cells cluster_circulation Circulation cluster_pancreas Pancreatic Islets Food Intake Food Intake GLP-1/GIP Active GLP-1 & GIP Food Intake->GLP-1/GIP DPP-4 Enzyme DPP-4 Enzyme GLP-1/GIP->DPP-4 Enzyme Degradation Beta-cell Beta-cell GLP-1/GIP->Beta-cell Stimulates Alpha-cell Alpha-cell GLP-1/GIP->Alpha-cell Inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4 Enzyme->Inactive GLP-1/GIP Insulin Secretion Insulin Secretion Beta-cell->Insulin Secretion Increase Glucagon Secretion Glucagon Secretion Alpha-cell->Glucagon Secretion Decrease Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces DPP-4 Inhibitors DPP-4 Inhibitors (this compound, etc.) DPP-4 Inhibitors->DPP-4 Enzyme Inhibition

Mechanism of Action of DPP-4 Inhibitors.

Comparative Efficacy in Glycemic Control

Clinical trials have demonstrated that this compound has a comparable glycemic efficacy to the widely prescribed once-daily DPP-4 inhibitors.[4] Meta-analyses of multiple randomized controlled trials have shown no major differences in the improvements in glycemic control among the various DPP-4 inhibitors.[5]

Head-to-Head Comparison: this compound vs. Sitagliptin

A key head-to-head clinical trial compared the efficacy and safety of once-weekly this compound (25 mg) with once-daily sitagliptin (100 mg) in patients with T2DM inadequately controlled on metformin.[6][7] The study found that this compound was non-inferior to sitagliptin in reducing HbA1c levels at 24 weeks.[6][7]

Efficacy EndpointThis compound 25 mg once-weekly (n=322)Sitagliptin 100 mg once-daily (n=320)Between-group Difference (95% CI)
Baseline HbA1c (mean) 7.5%7.5%-
Change in HbA1c at Week 24 (LS mean) -0.47%-0.43%-0.03% (-0.15, 0.08)
Patients achieving HbA1c <7.0% at Week 24 51%49%-
Patients achieving HbA1c <6.5% at Week 24 27%23%-
Change in Fasting Plasma Glucose at Week 24 (LS mean) -0.8 mmol/L-0.5 mmol/L-0.2 mmol/L

Data from a 24-week, randomized, double-blind, non-inferiority trial.[6][7] LS mean: Least Squares mean.

Efficacy in Patients with Renal Impairment

A study in patients with T2DM on maintenance hemodialysis compared the efficacy of this compound (12.5 mg/week) to linagliptin (5 mg/day). After 24 weeks, the this compound group showed a significantly greater reduction in HbA1c compared to the linagliptin group, demonstrating its feasibility for glycemic control in this specific patient population.

Efficacy EndpointThis compound 12.5 mg once-weeklyLinagliptin 5 mg once-dailyp-value
Change in HbA1c at 24 weeks -0.2% ± 0.6%+0.4% ± 0.8%0.024

Data from a prospective, randomized, open-label, multicenter study.

General Efficacy of DPP-4 Inhibitors

Across the class, DPP-4 inhibitors typically lead to a reduction in HbA1c of approximately 0.5% to 1.0% when used as monotherapy or in combination with other oral antihyperglycemic agents.[8] Their efficacy is dependent on the baseline HbA1c of the patient population.[8]

Experimental Protocols: Key Clinical Trial Methodologies

The following provides a summary of the typical methodologies employed in Phase 3 clinical trials evaluating the efficacy and safety of DPP-4 inhibitors.

Study Design: this compound vs. Sitagliptin Head-to-Head Trial
  • Design: A multinational, randomized, double-blind, placebo-controlled, non-inferiority trial.[9]

  • Patient Population: Adults (≥18 years) with a diagnosis of T2DM and inadequate glycemic control (HbA1c between 6.5% and 9.0%) while on a stable dose of metformin (≥1500 mg/day).[7]

  • Intervention: Patients were randomized to receive either this compound 25 mg once weekly or sitagliptin 100 mg once daily, in addition to their ongoing metformin therapy.[7]

  • Duration: The primary efficacy endpoint was assessed at 24 weeks.[7]

  • Primary Efficacy Endpoint: The primary hypothesis was to assess whether this compound was non-inferior to sitagliptin in reducing HbA1c from baseline. The non-inferiority margin was set at an upper bound of the 95% confidence interval for the between-group difference of less than 0.3%.[7]

  • Secondary Efficacy Endpoints: Included the change from baseline in fasting plasma glucose and the percentage of patients achieving HbA1c goals of <7.0% and <6.5%.[9]

  • Safety Assessments: Adverse events, including the incidence of symptomatic hypoglycemia, were monitored throughout the study.[6][7]

ExperimentalWorkflow Screening Patient Screening (T2DM on Metformin, HbA1c 6.5-9.0%) Randomization Randomization Screening->Randomization GroupA This compound 25mg QW + Metformin Randomization->GroupA 1:1 GroupB Sitagliptin 100mg QD + Metformin Randomization->GroupB FollowUp 24-Week Double-Blind Treatment GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis: Change in HbA1c FollowUp->Endpoint Safety Safety Assessment: Adverse Events, Hypoglycemia FollowUp->Safety SecondaryEndpoints Secondary Endpoint Analysis: FPG, % achieving target HbA1c Endpoint->SecondaryEndpoints

Typical Phase 3 Clinical Trial Workflow.

Safety and Tolerability

This compound and other DPP-4 inhibitors are generally well-tolerated.[4] The incidence of adverse events is comparable to placebo, with the most common being nasopharyngitis.[8] A key advantage of this class of drugs is the low risk of hypoglycemia, as their mechanism of action is glucose-dependent.[3] The safety profile of once-weekly this compound has been found to be comparable to that of once-daily DPP-4 inhibitors and placebo.[4]

Conclusion

The available evidence from head-to-head clinical trials and meta-analyses indicates that the once-weekly DPP-4 inhibitor, this compound, offers comparable glycemic efficacy to once-daily DPP-4 inhibitors such as sitagliptin. The primary advantage of this compound lies in its less frequent dosing schedule, which may improve patient adherence to therapy. The safety and tolerability profile of this compound is consistent with the established safety of the DPP-4 inhibitor class. For researchers and drug development professionals, the choice between these agents may be influenced by factors such as patient preference, adherence considerations, and cost, as the overall efficacy in lowering blood glucose appears to be similar across the class.

References

A Comparative Guide to Non-Inferiority Studies of Omarigliptin Versus Active Comparators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other active oral antihyperglycemic agents based on data from key non-inferiority clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic profile.

Mechanism of Action: DPP-4 Inhibition

This compound functions by selectively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the intestines after a meal and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1][2] By inhibiting DPP-4, this compound increases the concentration and prolongs the activity of active incretins, leading to improved glycemic control.[1][3] Its long half-life allows for a once-weekly dosing regimen.[1][2]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action cluster_2 This compound Intervention cluster_3 Therapeutic Outcome Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) stimulates DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme is degraded by Increased Active Incretins Increased & Prolonged Active Incretins Incretin Release (GLP-1, GIP)->Increased Active Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound This compound This compound->DPP-4 Enzyme inhibits Increased Insulin Secretion\n(glucose-dependent) Increased Insulin Secretion (glucose-dependent) Increased Active Incretins->Increased Insulin Secretion\n(glucose-dependent) leads to Decreased Glucagon Secretion Decreased Glucagon Secretion Increased Active Incretins->Decreased Glucagon Secretion leads to Reduced Hepatic Glucose Production Reduced Hepatic Glucose Production Decreased Glucagon Secretion->Reduced Hepatic Glucose Production

Caption: Signaling pathway of this compound as a DPP-4 inhibitor.

This compound vs. Sitagliptin

A Phase 3, randomized, double-blind, non-inferiority trial was conducted to compare the efficacy and safety of once-weekly this compound to once-daily sitagliptin in patients with type 2 diabetes inadequately controlled on metformin.[4][5]

Quantitative Data Summary
EndpointThis compound 25 mg Once-WeeklySitagliptin 100 mg Once-DailyBetween-Group Difference (95% CI)
Baseline HbA1c 7.5%7.5%N/A
Mean Change in HbA1c at Week 24 -0.47%-0.43%-0.03% (-0.15, 0.08)
Incidence of Symptomatic Hypoglycemia Low and similar between groupsLow and similar between groupsNo notable difference
Adverse Events 36.3%40.6%N/A

Data compiled from multiple sources.[4][5][6]

A separate study in Japanese patients with type 2 diabetes compared this compound 25 mg once-weekly to sitagliptin 50 mg once-daily, also demonstrating non-inferiority.[7][8]

Endpoint (Japanese Population)This compound 25 mg Once-WeeklySitagliptin 50 mg Once-DailyBetween-Group Difference (95% CI)
Mean Change in HbA1c at Week 24 -0.66%-0.65%-0.02% (-0.15, 0.12)
Symptomatic Hypoglycemia 0 episodes1 episodeN/A

Data compiled from multiple sources.[7][8]

Experimental Protocol: this compound vs. Sitagliptin
  • Study Design : A Phase 3, multinational, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.[4][9]

  • Participants : 642 adults with type 2 diabetes and inadequate glycemic control (HbA1c ≥6.5% to ≤9.0%) on a stable dose of metformin (≥1500 mg/day).[4][5]

  • Treatment Arms :

    • This compound 25 mg once-weekly (n=322).[5]

    • Sitagliptin 100 mg once-daily (n=320).[5]

  • Duration : 24 weeks.[4][5]

  • Primary Endpoint : The primary hypothesis was that this compound is non-inferior to sitagliptin in reducing HbA1c from baseline at week 24.[4][5]

  • Non-Inferiority Margin : Non-inferiority was declared if the upper bound of the 95% confidence interval for the difference in mean HbA1c change was less than 0.3%.[5][9]

cluster_arms 24-Week Double-Blind Treatment Screening Patient Screening (T2DM on Metformin ≥1500mg/day) HbA1c 6.5% - 9.0% Randomization Randomization (n=642) Screening->Randomization ArmA Arm A (n=322) This compound 25 mg Once-Weekly + Metformin Randomization->ArmA ArmB Arm B (n=320) Sitagliptin 100 mg Once-Daily + Metformin Randomization->ArmB Endpoint Primary Endpoint Assessment at Week 24 Change from Baseline in HbA1c ArmA->Endpoint ArmB->Endpoint

Caption: Experimental workflow for the this compound vs. Sitagliptin trial.

This compound vs. Glimepiride

A randomized, double-blind, non-inferiority trial was conducted to evaluate the efficacy and safety of adding this compound or the sulfonylurea glimepiride to the treatment regimen of patients with type 2 diabetes inadequately controlled on metformin monotherapy.[10][11]

Quantitative Data Summary
EndpointThis compound 25 mg Once-WeeklyGlimepiride up to 6 mg Once-DailyBetween-Group Difference (95% CI)
Baseline HbA1c 7.5%7.4%N/A
Mean Change in HbA1c at Week 54 -0.30%-0.48%0.18% (0.06, 0.30)
Incidence of Symptomatic Hypoglycemia 5.3%26.7%N/A
Mean Change in Body Weight -0.4 kg+1.5 kgN/A

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocol: this compound vs. Glimepiride
  • Study Design : A multi-national, double-blind, double-dummy, randomized, active-controlled, non-inferiority study.[11]

  • Participants : Patients with type 2 diabetes and HbA1c ≥6.5% to ≤9.0% while on a stable dose of metformin (≥1500 mg/day).[10][11]

  • Treatment Arms :

    • This compound 25 mg once-weekly (n=376).[10]

    • Glimepiride up to 6 mg once-daily (n=375).[10]

  • Duration : 54 weeks.[10][11]

  • Primary Endpoint : The primary hypothesis was that this compound is non-inferior to glimepiride in reducing HbA1c from baseline at week 54.[10][11]

  • Non-Inferiority Margin : Non-inferiority was met if the upper bound of the two-sided 95% confidence interval for the mean difference between treatments was less than 0.35%.[11][13]

cluster_arms 54-Week Double-Blind Treatment Screening Patient Screening (T2DM on Metformin ≥1500mg/day) HbA1c 6.5% - 9.0% PlaceboRunIn 2-Week Single-Blind Placebo Run-in Screening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization ArmA Arm A (n=376) This compound 25 mg Once-Weekly + Metformin Randomization->ArmA ArmB Arm B (n=375) Glimepiride up to 6 mg Once-Daily + Metformin Randomization->ArmB Endpoint Primary Endpoint Assessment at Week 54 Change from Baseline in HbA1c ArmA->Endpoint ArmB->Endpoint

Caption: Experimental workflow for the this compound vs. Glimepiride trial.

Conclusion

Clinical trial data demonstrates that once-weekly this compound is non-inferior to once-daily sitagliptin in improving glycemic control for patients with type 2 diabetes on metformin.[4][5] When compared to glimepiride as an add-on to metformin, this compound also met the non-inferiority criterion for HbA1c reduction over 54 weeks.[10][11] Notably, the trial against glimepiride showed that this compound was associated with a significantly lower incidence of symptomatic hypoglycemia and resulted in a mean weight loss, compared to a mean weight gain with glimepiride.[10][11][13] Both this compound and its active comparators were generally well-tolerated in these studies.[5][10]

References

Validating the Long-Term Safety and Efficacy of Omarigliptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other therapeutic alternatives for the management of type 2 diabetes mellitus (T2DM). The information presented is collated from peer-reviewed clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.

Executive Summary

This compound, administered once-weekly, has demonstrated comparable long-term efficacy and safety to the once-daily DPP-4 inhibitor, sitagliptin. Clinical data up to 52 weeks show that this compound is non-inferior to sitagliptin in glycemic control, as measured by HbA1c reduction. The safety profiles of both drugs are similar, with a low incidence of adverse events and hypoglycemia. This guide provides a detailed breakdown of the available data, experimental protocols of key studies, and a visualization of the underlying signaling pathway.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from long-term clinical trials comparing this compound with other DPP-4 inhibitors.

Table 1: Comparison of Glycemic Efficacy of this compound vs. Sitagliptin (O-QWEST Trial)[1][2][3][4][5]
Efficacy EndpointThis compound 25 mg Once-Weekly (n=322)Sitagliptin 100 mg Once-Daily (n=320)Between-Group Difference (95% CI)
Mean Change in HbA1c from Baseline at Week 24 -0.47%-0.43%-0.03% (-0.15, 0.08)
Mean Change in Fasting Plasma Glucose (FPG) from Baseline at Week 24 -0.8 mmol/L-0.5 mmol/L-0.2 mmol/L
Patients Achieving HbA1c <7.0% at Week 24 51%49%Not Statistically Significant
Patients Achieving HbA1c <6.5% at Week 24 27%23%Not Statistically Significant
Table 2: Long-Term Safety and Tolerability of this compound vs. Sitagliptin (up to 52 weeks)[6][7]
Safety EndpointThis compoundSitagliptin
Overall Adverse Events Incidence similar to sitagliptin[1]Incidence similar to this compound[1]
Serious Adverse Events Similar frequency to sitagliptin[1]Similar frequency to this compound[1]
Drug-Related Adverse Events Similar frequency to sitagliptin[1]Similar frequency to this compound[1]
Symptomatic Hypoglycemia Low incidence, similar to sitagliptin[1]One episode reported in a 24-week trial[2]
Body Weight No meaningful effect[3][2]No meaningful effect
Table 3: Comparison of this compound vs. Linagliptin in Patients with T2DM on Hemodialysis (24 Weeks)[6]
Efficacy EndpointThis compoundLinagliptinp-value
Mean Change in HbA1c -0.2% ± 0.6%+0.4% ± 0.8%0.024
Mean Change in Blood Glucose after a single HD session -18.4 ± 31.4 mg/dL+25.2 ± 59.5 mg/dL0.019
Hypoglycemia No subjectsNot reported-

Experimental Protocols

O-QWEST (this compound Q Weekly Efficacy and Safety in Type 2 Diabetes) Trial[1][2][3][8]
  • Study Design: This was a Phase 3, multicenter, randomized, double-blind, non-inferiority trial with a 24-week treatment period.[4][5][6]

  • Patient Population: The study enrolled adults with type 2 diabetes who had inadequate glycemic control (HbA1c between 6.5% and 9.0%) on stable metformin monotherapy (≥1500 mg/day).[5][7]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 25 mg once-weekly (with a daily placebo for sitagliptin) or sitagliptin 100 mg once-daily (with a weekly placebo for this compound).[7]

  • Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at week 24. Non-inferiority was declared if the upper bound of the 95% confidence interval for the difference in HbA1c between the two groups was less than 0.3%.[5]

  • Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in fasting plasma glucose (FPG) and the proportion of patients achieving HbA1c goals of <7.0% and <6.5% at week 24.[7]

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and episodes of hypoglycemia throughout the study.[5]

This compound Dose-Ranging and Long-Term Extension Study[9][10]
  • Study Design: This was a multicenter, double-blind, randomized, placebo-controlled, dose-ranging study over 12 weeks, followed by a 66-week extension study to evaluate long-term safety and tolerability.[8][9]

  • Patient Population: The study included 685 oral antihyperglycemic agent-naïve or washed-out subjects with type 2 diabetes.[9]

  • Intervention: In the initial 12-week phase, patients were randomized to one of five once-weekly doses of this compound (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo.[9] In the 66-week extension, subjects on this compound doses other than 25 mg were switched to 25 mg once-weekly. Patients initially on placebo were switched to blinded pioglitazone, which was later amended to blinded metformin.[8]

  • Primary Efficacy Endpoint (12-week study): The primary endpoint was the change from baseline in HbA1c.[9]

  • Secondary Efficacy Endpoints (12-week study): Secondary endpoints included changes in 2-hour postmeal glucose (PMG) and fasting plasma glucose (FPG).[9]

  • Primary Objective (Extension Study): The primary objective of the extension study was to assess the safety and tolerability of this compound 25 mg after 78 weeks of treatment.[8]

  • Secondary Objectives (Extension Study): Secondary objectives included assessing the changes from baseline in HbA1c, 2-h PMG, and FPG after 78 weeks of treatment with this compound 25 mg.[8]

Mandatory Visualization

DPP-4 Inhibitor Signaling Pathway

The primary mechanism of action of this compound and other DPP-4 inhibitors is the potentiation of the incretin system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[10][11] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.[10][11]

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_circulation Circulation cluster_effects Physiological Effects Food Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food->GLP1_GIP stimulates release of Beta_Cell β-Cell Insulin ↑ Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon GLP1_GIP->Beta_Cell stimulates GLP1_GIP->Alpha_Cell inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites This compound This compound (DPP-4 Inhibitor) This compound->DPP4 inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: DPP-4 inhibitor mechanism of action.

O-QWEST Trial Workflow

The following diagram illustrates the workflow of the O-QWEST clinical trial, a key head-to-head comparison of this compound and sitagliptin.

OQWEST_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization (1:1) cluster_treatment 24-Week Double-Blind Treatment cluster_endpoints Endpoint Analysis Screening Patient Screening (T2DM on Metformin) Inclusion Inclusion Criteria Met (HbA1c 6.5-9.0%) Screening->Inclusion Randomization Randomization Inclusion->Randomization Group_A This compound 25mg Once-Weekly + Daily Placebo Randomization->Group_A Group_B Sitagliptin 100mg Once-Daily + Weekly Placebo Randomization->Group_B Primary Primary Endpoint: Change in HbA1c at Week 24 Group_A->Primary Secondary Secondary Endpoints: Change in FPG, % Achieving HbA1c goals Group_A->Secondary Safety Safety Assessment: Adverse Events, Hypoglycemia Group_A->Safety Group_B->Primary Group_B->Secondary Group_B->Safety

Caption: O-QWEST clinical trial workflow.

References

Omarigliptin Demonstrates Superior HbA1c Reduction Compared to Placebo in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, omarigliptin, significantly lowers glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes mellitus when compared to placebo. A meta-analysis of 16 randomized controlled trials, encompassing 8,804 participants, showed a mean difference of -0.58% in HbA1c reduction for this compound-treated patients versus those receiving placebo.[1][2][3][4]

This substantial improvement in glycemic control highlights the efficacy of this compound in the management of type 2 diabetes. The drug was also found to be superior to placebo in reducing fasting plasma glucose and 2-hour postprandial glucose.[1][2][3][4] While a higher incidence of hypoglycemic events was observed in the this compound group compared to the placebo group, the overall rates of adverse events, serious adverse events, and severe hypoglycemia were comparable between the two groups.[1][2][3]

Quantitative Analysis of HbA1c Reduction

The following table summarizes the key findings from placebo-controlled clinical trials evaluating the efficacy of this compound in reducing HbA1c levels.

Study/AnalysisTreatment GroupPlacebo GroupMean Difference in HbA1c Reduction (95% CI)p-value
Meta-analysis of 16 RCTs[1][2][3][4]This compoundPlacebo-0.58% (-0.75 to -0.40)<0.00001
Gantz et al. (2017)[5][6]-0.66%+0.13%-0.80%<0.001
Chacra et al. (2017)[7][8]-0.67%-0.06%-0.61% (-0.85 to -0.38)Not Reported

Mechanism of Action: Enhancing Incretin Hormone Activity

This compound functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10][11] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] By blocking DPP-4, this compound increases the levels and prolongs the action of these incretin hormones.[9][10] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[9][10]

cluster_0 Food Intake cluster_1 Intestine cluster_2 Pancreas cluster_3 Bloodstream cluster_4 Outcome Food Intake Food Intake GLP1_GIP Release of Incretin Hormones (GLP-1, GIP) Food Intake->GLP1_GIP Stimulates Beta_Cells β-cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control (↓ HbA1c) Insulin->Glucose_Control Glucagon->Glucose_Control Inactivation Inactivation of Incretin Hormones DPP4->Inactivation This compound This compound This compound->DPP4 Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The findings presented are based on a systematic review and meta-analysis of randomized controlled trials (RCTs). The general methodology for these trials is outlined below.

Study Design

The included studies were primarily randomized, double-blind, placebo-controlled, parallel-group phase 3 clinical trials.[1] The duration of these trials was typically 24 weeks, with some including longer open-label extension periods.[5][6]

Participant Population

The participants were adults diagnosed with type 2 diabetes mellitus who had inadequate glycemic control despite being on a stable dose of metformin, or a combination of metformin and glimepiride.[7][8][12] Baseline HbA1c levels for participants were generally in the range of 7.5% to 8.6%.[7][8]

Intervention

Participants were randomly assigned to receive either this compound (typically a 25 mg once-weekly dose) or a matching placebo.[1][5][6][7][8]

Outcome Measures

The primary efficacy endpoint in these trials was the change in HbA1c from baseline to the end of the study period (e.g., 24 weeks).[1][7][8] Secondary endpoints often included changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving specific HbA1c targets (e.g., <7.0%).[1][7][8] Safety and tolerability were assessed by monitoring adverse events, including hypoglycemia.[1]

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms (24 Weeks) cluster_3 Endpoint Analysis Patients Patients with Type 2 Diabetes (Inadequate Glycemic Control) Randomization Randomization (Double-Blind) Patients->Randomization This compound This compound (25 mg once-weekly) Randomization->this compound Placebo Placebo Randomization->Placebo Analysis Primary Endpoint: Change in HbA1c from Baseline This compound->Analysis Placebo->Analysis

Caption: Generalized experimental workflow for this compound clinical trials.

References

A Comparative Analysis of Omarigliptin Clinical Trial Data for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other treatment alternatives for type 2 diabetes mellitus. The information is compiled from a comprehensive review of published Phase II and Phase III clinical trial data, focusing on efficacy, safety, and experimental methodologies to support evidence-based evaluation.

Executive Summary

This compound, administered as a 25 mg once-weekly oral dose, has demonstrated significant glycemic control in patients with type 2 diabetes. Clinical trial data consistently show its superiority over placebo in reducing HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (2-h PMG).[1][2] Head-to-head trials have established its non-inferiority to the once-daily DPP-4 inhibitor sitagliptin.[3][4][5] Furthermore, a meta-analysis of 16 randomized controlled trials (RCTs) involving 8,804 subjects concluded that this compound has a favorable glycemic efficacy and safety profile, comparable to other active comparators in the DPP-4 inhibitor class.[2][6] The primary appeal of this compound lies in its once-weekly dosing regimen, which may improve patient adherence compared to daily medications.[2][6]

Efficacy Data

The efficacy of this compound has been evaluated in various clinical trials, both as monotherapy and as an add-on to other antihyperglycemic agents. The primary endpoint in these studies was the change in HbA1c from baseline.

Comparison with Placebo

In a 12-week, dose-ranging Phase II study, this compound 25 mg once-weekly resulted in a placebo-adjusted least-squares mean reduction in HbA1c of -0.72%.[1] This study also demonstrated significant reductions in 2-h PMG and FPG.[1] A meta-analysis of 16 RCTs further solidified these findings, showing a mean difference in HbA1c reduction of -0.58% for this compound compared to placebo.[6][7]

Head-to-Head Comparison with Sitagliptin

A 24-week, double-blind, non-inferiority Phase III trial compared this compound 25 mg once-weekly with sitagliptin 100 mg once-daily in patients inadequately controlled on metformin. The study met its primary endpoint, with a mean change in HbA1c from baseline of -0.47% for this compound and -0.43% for sitagliptin, demonstrating non-inferiority.[3][4][5]

Efficacy EndpointThis compound 25 mg once-weeklySitagliptin 100 mg once-dailyPlacebo
Mean Change in HbA1c from Baseline -0.47%[3][4]-0.43%[3][4]+0.13% to +0.14%
Placebo-Adjusted HbA1c Reduction -0.72%[1]Not Directly ComparedN/A
Mean Change in FPG from Baseline (mmol/L) -0.8[4]-0.5[4]Not Reported
Patients Achieving HbA1c <7.0% 51%[4]49%[4]Not Reported
Patients Achieving HbA1c <6.5% 27%[4]23%[4]Not Reported

Table 1: Comparison of Efficacy Endpoints for this compound, Sitagliptin, and Placebo.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with a safety profile consistent with the DPP-4 inhibitor class.

The incidence of adverse events with this compound has been shown to be similar to both placebo and other active comparators like sitagliptin.[1][8] Importantly, the risk of hypoglycemia, a common concern with many antidiabetic agents, is low with this compound, consistent with the glucose-dependent mechanism of action of DPP-4 inhibitors.[1][8] No notable effect on body weight has been observed.[1][8]

A dedicated cardiovascular safety study, although terminated early for business reasons, showed that this compound did not increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart failure compared to placebo.[9]

Safety EndpointThis compoundSitagliptinPlacebo
Overall Adverse Events Similar to placebo and active comparators[1][8]Similar to this compound[8]Similar to this compound[1]
Symptomatic Hypoglycemia Low incidence, similar to placebo and sitagliptin[1][8]Low incidence, similar to this compound[8]Low incidence, similar to this compound[1][8]
Severe Hypoglycemia Rare[8]Not ReportedNot Reported
Effect on Body Weight Neutral[1][8]NeutralNeutral[1][8]
Cardiovascular Events (MACE) No increased risk vs. placebo[9]Not Directly Compared in cited CV trialN/A
Hospitalization for Heart Failure No increased risk vs. placebo[9]Not Directly Compared in cited CV trialN/A

Table 2: Summary of Safety and Tolerability Profile.

Experimental Protocols

The clinical trials for this compound have followed rigorous, standardized methodologies. Below is a generalized summary of the key experimental protocols.

Study Design

Most pivotal trials were multicenter, randomized, double-blind, placebo- or active-controlled studies.[1][4] Study durations ranged from 12 weeks for initial dose-finding studies to over a year for long-term safety and efficacy assessments.[1]

Patient Population

Eligible participants were typically adults (18 years or older) with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%).[5] Key exclusion criteria often included a history of type 1 diabetes, diabetic ketoacidosis, and significant renal or hepatic impairment.[8]

Interventions and Assessments

Patients were randomized to receive this compound (typically 25 mg once-weekly), a placebo, or an active comparator (e.g., sitagliptin 100 mg once-daily).[3][4] Efficacy assessments, including HbA1c, FPG, and 2-h PMG, were performed at baseline and at specified intervals throughout the study. Safety was monitored through the recording of adverse events, clinical laboratory tests, and vital sign measurements.

Signaling Pathway and Experimental Workflow

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors, including this compound, exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. The diagram below illustrates this signaling cascade.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas cluster_outcome Therapeutic Outcome Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP-1 GLP-1 Incretin Release->GLP-1 GIP GIP Incretin Release->GIP DPP-4 DPP-4 GLP-1->DPP-4 Degraded by Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1->Pancreatic α-cells Inhibits GIP->DPP-4 Degraded by GIP->Pancreatic β-cells Stimulates This compound This compound This compound->DPP-4 Inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Clinical Trial Workflow

The typical workflow of a clinical trial evaluating this compound is depicted in the diagram below. This process ensures a systematic and controlled evaluation of the drug's efficacy and safety.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm: this compound Treatment Arm: this compound Randomization->Treatment Arm: this compound Control Arm: Placebo/Active Comparator Control Arm: Placebo/Active Comparator Randomization->Control Arm: Placebo/Active Comparator Data Collection Data Collection Treatment Arm: this compound->Data Collection Control Arm: Placebo/Active Comparator->Data Collection Efficacy & Safety Analysis Efficacy & Safety Analysis Data Collection->Efficacy & Safety Analysis Results Reporting Results Reporting Efficacy & Safety Analysis->Results Reporting

Caption: A generalized workflow of this compound clinical trials.

References

Omarigliptin and Body Weight: A Comparative Analysis Against Other Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effect of omarigliptin on body weight relative to other classes of antidiabetic drugs. The information is supported by experimental data from clinical trials and meta-analyses, with detailed methodologies for cited experiments.

This compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to be an effective and well-tolerated treatment for type 2 diabetes.[1] A key consideration in the selection of antidiabetic therapy is its effect on body weight, as many patients with type 2 diabetes are overweight or obese. This guide evaluates the existing evidence on this compound's impact on body weight in comparison to other commonly prescribed antidiabetic medications.

Comparative Efficacy on Body Weight: A Quantitative Overview

Clinical studies have consistently demonstrated that this compound is weight-neutral, a characteristic it shares with other DPP-4 inhibitors.[1][2] This contrasts with other classes of antidiabetic drugs which can be associated with either weight gain or weight loss. The following table summarizes the comparative effects on body weight based on available clinical trial data.

Drug ClassSpecific Drug(s)Mean Change in Body WeightKey Findings & Citations
DPP-4 Inhibitors This compound Neutral / Very small reductions A meta-analysis of 16 randomized controlled trials found that changes in body weight were similar between the this compound group and active control groups (mean difference of -0.54 kg, with high heterogeneity).[3][4] Short-duration studies have also reported no meaningful effect on body weight.[5][6]
SitagliptinNeutral / Very small reductions / Slight gainHead-to-head trials with this compound showed very small reductions in body weight with both drugs and no meaningful differences between them. A meta-analysis found a modest weight gain of 0.55 kg associated with sitagliptin.
LinagliptinNeutral / Weight lossIn a 104-week study, linagliptin was associated with a mean difference of –2.9 kg in body weight change compared to glimepiride.[7]
AlogliptinWeight gainA 12-week study showed that alogliptin significantly increased body weight (from 66.5 ± 19.2 kg to 67.6 ± 19.3 kg).[8][9]
Biguanides MetforminModest weight lossMetformin is generally associated with mild weight loss. When compared to alogliptin, metformin had no significant effect on body composition, whereas alogliptin led to an increase in body weight and fat mass.[8]
Sulfonylureas GlimepirideWeight gain / VariableA meta-analysis reported a weight gain of 2.1 kg associated with glimepiride. However, another study showed a mean weight loss of -2.04 kg with glimepiride over 12 months, which was greater than the weight loss observed with glibenclamide.[10] Sulfonylureas are generally associated with a 1.5 to 2.5 kg weight gain.
GlibenclamideWeight gainA retrospective study showed a mean weight loss of -0.58 kg over 12 months, which was less than that observed with glimepiride.[10]
GlipizideWeight gainA meta-analysis reported a weight gain of 2.2 kg associated with glipizide.
GLP-1 Receptor Agonists Liraglutide, ExenatideWeight lossThese agents are known to promote weight loss by decreasing appetite and enhancing satiety.
SGLT2 Inhibitors DapagliflozinWeight lossDapagliflozin has been shown to lead to significantly greater weight loss compared to placebo when added to metformin (-2.96 kg vs. -0.88 kg).[9]
Thiazolidinediones (TZDs) PioglitazoneWeight gainA meta-analysis found a weight gain of 2.6 kg associated with pioglitazone.

Experimental Protocols of Key Comparative Trials

The data presented above are derived from rigorously designed clinical trials. Below are the typical methodologies employed in these studies.

Study Design: Most of the pivotal trials are randomized, double-blind, non-inferiority or placebo-controlled studies.[5][11][12] For instance, the O-QWEST study was a head-to-head, non-inferiority trial comparing once-weekly this compound to once-daily sitagliptin.[11][13]

Patient Population: The studies typically enroll adults with type 2 diabetes who have inadequate glycemic control on their current therapy (e.g., diet and exercise alone or metformin monotherapy).[11][12] Baseline characteristics such as age, duration of diabetes, and HbA1c are generally well-matched between treatment groups.[11]

Treatment and Dosage:

  • This compound: 25 mg once weekly.[5][11]

  • Sitagliptin: 100 mg once daily or 50 mg once daily.[5][11]

  • Metformin: Often used as a background therapy at a stable dose of ≥1500 mg/day.[12]

  • Glimepiride: 1 to 4 mg daily as an add-on to metformin.[7]

Duration: The duration of these trials varies, with primary endpoints often assessed at 24 weeks, and some studies extending up to 52 or 104 weeks to evaluate long-term efficacy and safety.[5][11][7]

Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in HbA1c.[3][14] Secondary endpoints often include changes in fasting plasma glucose, 2-hour postprandial glucose, and body weight.[3][14][15]

Statistical Analysis: Non-inferiority is assessed based on a pre-specified margin for the confidence interval of the difference in the primary endpoint between the treatment groups.[12] Changes in body weight are typically analyzed as a secondary or exploratory endpoint.[2][15]

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.

cluster_0 Experimental Workflow: this compound vs. Active Comparator p Patient Screening (T2DM, inadequate control) r Randomization (Double-blind) p->r t1 Treatment Group 1: This compound 25mg once-weekly + Placebo for comparator r->t1 t2 Treatment Group 2: Active Comparator (e.g., Sitagliptin 100mg daily) + Placebo for this compound r->t2 f Follow-up Period (e.g., 24 weeks) t1->f t2->f a Data Analysis: - Primary Endpoint (HbA1c) - Secondary Endpoint (Body Weight) f->a

Caption: A typical double-blind, double-dummy clinical trial design comparing this compound to an active comparator.

cluster_1 Signaling Pathway of DPP-4 Inhibition food Food Intake gut Gut food->gut incretins Incretins (GLP-1, GIP) gut->incretins releases pancreas Pancreas incretins->pancreas act on dpp4 DPP-4 Enzyme incretins->dpp4 inactivated by insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose This compound This compound This compound->dpp4 inhibits

Caption: Mechanism of action of this compound via DPP-4 inhibition to improve glycemic control.

Conclusion

The available evidence from numerous clinical trials and meta-analyses consistently indicates that this compound is weight-neutral.[1] This positions it as a favorable option for patients with type 2 diabetes where weight management is a key concern, especially when compared to agents known to cause weight gain, such as sulfonylureas and thiazolidinediones. Its effect on body weight is comparable to other DPP-4 inhibitors like sitagliptin. For patients who require significant weight loss, other classes of antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors, may be more appropriate. The choice of therapy should be individualized based on the patient's overall clinical profile, including glycemic targets, comorbidities, and weight management goals.

References

safety profile comparison between omarigliptin and other gliptins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of the once-weekly DPP-4 inhibitor, omarigliptin, in comparison to other widely-used gliptins, supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of the safety profile of this compound, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other daily-dosed gliptins such as sitagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data on adverse events, cardiovascular safety, and other key safety parameters.

Executive Summary

This compound has demonstrated a safety profile that is generally comparable to that of other DPP-4 inhibitors and placebo in numerous clinical trials.[1][2] The incidence of overall adverse events, serious adverse events, and hypoglycemia with this compound is similar to that observed with daily-dosed gliptins like sitagliptin.[3][4] Key areas of interest for the gliptin class, including cardiovascular outcomes, pancreatitis, joint pain, and renal safety, have been extensively studied for this compound. Cardiovascular safety trials have shown that this compound does not increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart failure compared to placebo.[5][6] The risk of pancreatitis and joint pain with this compound appears to be low and consistent with the known safety profile of the DPP-4 inhibitor class.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, including this compound and other gliptins, exert their glucose-lowering effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, gliptins increase the circulating levels of active incretins, thereby augmenting their glucoseregulatory effects.[7][8]

Mechanism of Action of DPP-4 Inhibitors Food_Intake Food Intake Intestinal_Cells Intestinal L-cells & K-cells Food_Intake->Intestinal_Cells stimulates Active_Incretins Active Incretins (GLP-1, GIP) Intestinal_Cells->Active_Incretins release DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme substrate for Pancreatic_Beta_Cells Pancreatic β-cells Active_Incretins->Pancreatic_Beta_Cells stimulate Pancreatic_Alpha_Cells Pancreatic α-cells Active_Incretins->Pancreatic_Alpha_Cells inhibit Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins degrades to Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP4_Inhibitors DPP-4 Inhibitors (e.g., this compound) DPP4_Inhibitors->DPP4_Enzyme inhibit

Caption: Incretin hormone signaling pathway and the mechanism of DPP-4 inhibition.

Comparative Safety Data

The following tables summarize the key safety findings for this compound in comparison to placebo and other gliptins from major clinical trials.

Table 1: Overall Adverse Events and Hypoglycemia
Study (Trial ID)Treatment ArmsOverall AEs (%)Serious AEs (%)Hypoglycemia (%)Severe Hypoglycemia (%)
This compound vs. Placebo (NCT01703208) [5]This compound (n=2092)Similar to PlaceboSimilar to PlaceboHigher than PlaceboNot Reported
Placebo (n=2100)
This compound vs. Sitagliptin (NCT01703221) [2]This compound 25 mg (n=~207)No meaningful differenceNo meaningful difference00
Sitagliptin 50 mg (n=~207)No meaningful differenceNo meaningful difference1 episode (symptomatic)0
Placebo (n=~207)No meaningful differenceNo meaningful difference00
This compound in Renal Impairment (NCT01822542) [9]This compound (n=106)66.0Similar to PlaceboSimilar to PlaceboNot Reported
Placebo (n=106)69.8Similar to PlaceboSimilar to PlaceboNot Reported
Table 2: Cardiovascular Safety Outcomes
Study (Trial ID)Treatment ArmsMACE (Hazard Ratio, 95% CI)Hospitalization for Heart Failure (Hazard Ratio, 95% CI)
This compound (NCT01703208) [5]This compound vs. Placebo1.00 (0.77, 1.29)0.60 (0.35, 1.05)
Saxagliptin (SAVOR-TIMI 53) [10]Saxagliptin vs. Placebo1.00 (0.89, 1.12)1.27 (1.07, 1.51)
Alogliptin (EXAMINE) [11]Alogliptin vs. Placebo0.96 (upper boundary 1.16)1.19 (0.90, 1.58)
Sitagliptin (TECOS) Sitagliptin vs. Placebo0.98 (0.88, 1.09)1.00 (0.83, 1.20)
Linagliptin (CARMELINA) [12]Linagliptin vs. Placebo1.02 (0.89, 1.17)0.90 (0.74, 1.08)
Table 3: Pancreatitis
DrugIncidence of Pancreatitis
This compound In a large cardiovascular safety study (NCT01703208), there were 6 cases of acute pancreatitis in the this compound group (n=2092) and 3 in the placebo group (n=2100).[10]
Other Gliptins A combined analysis of three large trials (SAVOR-TIMI 53, EXAMINE, TECOS) showed a significantly increased risk of acute pancreatitis with gliptin treatment compared to placebo (Odds Ratio 1.79), although the absolute risk was small (0.13%).[2]

Experimental Protocols

The safety and efficacy of this compound have been evaluated in a comprehensive clinical development program. The methodologies of key Phase 3 trials are outlined below.

Cardiovascular Safety Study (NCT01703208)[5][6]
  • Study Design: This was a randomized, double-blind, placebo-controlled, multicenter study in patients with type 2 diabetes and established cardiovascular disease.

  • Patient Population: 4,202 patients with a history of coronary artery disease, ischemic cerebrovascular disease, or peripheral arterial disease.

  • Intervention: Patients were randomized to receive this compound 25 mg once weekly or a matching placebo, in addition to their existing diabetes therapy.

  • Safety Assessments: Safety was monitored through the collection of all adverse events (AEs) and serious adverse events (SAEs). All major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well as hospitalization for heart failure, were prospectively adjudicated by an independent clinical events committee. Standard laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.

  • Statistical Analysis: The primary safety endpoint was the time to the first occurrence of a MACE. A Cox proportional hazards model was used to estimate the hazard ratio and its 95% confidence interval for this compound relative to placebo. The study was designed to demonstrate non-inferiority.

Head-to-Head Trial vs. Sitagliptin in Japanese Patients (NCT01703221)[2][13]
  • Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial followed by a 28-week open-label extension.

  • Patient Population: 414 Japanese patients with type 2 diabetes.

  • Intervention: Patients were randomized to this compound 25 mg once weekly, sitagliptin 50 mg once daily, or placebo.

  • Safety Assessments: The incidence and severity of adverse events were monitored throughout the study. Hypoglycemic events were specifically documented. Standard safety monitoring, including laboratory tests and vital signs, was conducted.

  • Statistical Analysis: The incidence rates of adverse events were compared among the treatment groups.

Study in Patients with Renal Impairment (NCT01822542)[9][14]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with type 2 diabetes and moderate to severe renal impairment, or end-stage renal disease on dialysis.

  • Intervention: Patients received dose-adjusted this compound (25 mg or 12.5 mg once weekly) or placebo.

  • Safety Assessments: The primary safety endpoints were the overall incidence of adverse events and discontinuations due to adverse events. Symptomatic and asymptomatic hypoglycemia were also key safety measures.

  • Statistical Analysis: The incidence of adverse events was summarized and compared between the this compound and placebo groups.

Conclusion

The available data from a robust clinical trial program indicate that this compound has a safety and tolerability profile consistent with the DPP-4 inhibitor class. In direct comparisons, its safety appears similar to that of sitagliptin. Importantly, a large cardiovascular outcomes trial did not show an increased risk of MACE or hospitalization for heart failure with this compound treatment. As with all gliptins, continued post-marketing surveillance will be crucial to further characterize its long-term safety profile in a broader patient population. This comparative guide provides a valuable resource for researchers and clinicians in understanding the safety of this compound relative to other available gliptins.

References

Comparative Guide to Validated Analytical Methods for the Simultaneous Estimation of Omarigliptin with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the simultaneous determination of omarigliptin in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of these drug combinations in various matrices.

Method 1: Simultaneous Estimation of this compound, Metformin, and Ezetimibe by RP-HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of the anti-diabetic drugs this compound and metformin, along with the anti-hyperlipidemic drug ezetimibe.[1][2] This method is particularly useful for the quality control of combination pharmaceutical formulations and for conducting pharmacokinetic studies.

Quantitative Data Summary
ParameterThis compoundMetforminEzetimibe
Linearity Range (µg/mL) 0.2 - 2.00.5 - 25.00.1 - 2.0
Limit of Quantification (LOQ) (µg/mL) 0.060.500.06
Retention Time (min) Approx. 4.5Approx. 2.5Approx. 6.0
% Recovery in Tablets 96.8 - 102.92%96.8 - 102.92%96.8 - 102.92%
% Recovery in Spiked Human Plasma 94.3 - 105.7%94.3 - 105.7%94.3 - 105.7%
Experimental Protocol

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of methanol and 6.6 mM potassium dihydrogen phosphate buffer (pH 7) in a ratio of 67:33 (v/v).[1][2]

  • Flow Rate: 0.814 mL/min.[1][2]

  • Detection Wavelength: 235 nm.[1][2]

  • Column Temperature: 45 °C.[1][2]

  • Injection Volume: 20 µL.

Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound, metformin, and ezetimibe (100 µg/mL) by dissolving the accurately weighed standards in methanol.

  • From the stock solutions, prepare a series of working standard solutions of different concentrations by appropriate dilution with the mobile phase to cover the linearity range for each drug.

Sample Preparation:

  • For Pharmaceutical Formulations (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients.

    • Dissolve the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter the solution to remove any insoluble excipients.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.

  • For Spiked Human Plasma:

    • To a known volume of human plasma, add specific volumes of the standard stock solutions of the drugs to achieve the desired concentrations.

    • Perform a protein precipitation step by adding a precipitating agent like acetonitrile or methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Standard Stock Solutions Working_Std Prepare Working Standards Standard->Working_Std HPLC_Injection Inject into HPLC System Working_Std->HPLC_Injection Sample_Tablet Weigh & Dissolve Tablet Powder Sample_Tablet->HPLC_Injection Sample_Plasma Spike Plasma & Precipitate Proteins Sample_Plasma->HPLC_Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) HPLC_Injection->Separation Detection DAD Detection at 235 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Rat Plasma Sample Add_IS Add Internal Standard (Sitagliptin) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UHPLC-MS/MS Supernatant_Transfer->Injection Chromatography UHPLC Separation (C18, Gradient) Injection->Chromatography Ionization ESI+ Ionization Chromatography->Ionization MSMS_Detection MRM Detection Ionization->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Concentration_Calculation Calculate Concentration Peak_Integration->Concentration_Calculation

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Omarigliptin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring personal and environmental safety is paramount when handling potent pharmaceutical compounds like Omarigliptin. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to operational and disposal plans, to foster a secure research environment.

Hazard Identification and Occupational Exposure Limits

This compound is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] The primary hazards associated with handling this compound include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.[4] Prolonged or repeated oral exposure may cause damage to organs, specifically the stomach, blood, and kidneys.[5][6] Furthermore, fine dust particles of this compound may form combustible dust concentrations in the air.[5][7]

To mitigate these risks, adherence to established occupational exposure limits is crucial. The following table summarizes the available exposure limits for this compound.

Exposure Limit TypeValueSource
Time-Weighted Average (TWA)10 µg/m³Merck
Wipe Limit100 µ g/100 cm²Merck

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.

Body PartRecommended Protection
Respiratory A NIOSH/MSHA approved respirator is recommended, especially where dust generation is likely. General and local exhaust ventilation should be used to maintain exposure below recommended limits.[4][5]
Eyes Safety goggles with side-shields are mandatory to protect against dust and splashes.[4]
Hands Chemical-resistant protective gloves should be worn. It is important to change gloves frequently and to clarify the resistance of the chosen gloves with the manufacturer for specific applications.[4][7]
Body Impervious clothing or a lab coat should be worn to prevent skin contact.[4] Skin should be washed thoroughly after any contact.[5][7]

Operational Handling and Storage Procedures

Safe handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation to minimize dust concentrations.[4][5][7]

  • Systems for handling dust, such as exhaust ducts and dust collectors, should be designed to prevent the escape of dust into the work area.[5][8]

  • Measures to prevent dust explosions, such as electrical grounding and bonding of equipment, should be implemented.[5][7]

  • Accessible safety showers and eye wash stations are required in the immediate work area.[4][7]

Safe Handling Practices:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available and in good condition.

  • Dispensing: Minimize dust generation during weighing and transferring of the compound.

  • During Use: Avoid breathing dust and prevent contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[4][5]

  • Spills: In case of a spill, use personal protective equipment and sweep or vacuum the spillage into a suitable, labeled container for disposal.[5] Avoid dispersal of dust into the air.[5]

Storage:

  • Store this compound in properly labeled, tightly closed containers.[4][5]

  • Keep in a well-ventilated place, away from heat and sources of ignition.[5][7]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. Seek medical attention if symptoms occur.[4][5][6]
Skin Contact Wash the affected area with soap and water. Seek medical attention if irritation develops.[4][5][6]
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5][6]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused product and contaminated PPE, should be collected in a designated, sealed, and properly labeled container.

  • Disposal Method: The container should be sent to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for pharmaceutical waste disposal.

  • Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[5]

  • Household Trash (for trace amounts): For very small residual amounts, if no take-back program is available, mix the material with an unpalatable substance like coffee grounds or kitty litter, place it in a sealed plastic bag, and then in the household trash.[9][10][11] Scratch out all personal information on any prescription labels.[9][11]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep1->prep2 handling1 Weighing & Dispensing prep2->handling1 handling2 Experimental Use handling1->handling2 spill Spill Response handling1->spill Spill exposure Exposure Response handling1->exposure Exposure cleanup1 Decontaminate Work Area handling2->cleanup1 handling2->spill handling2->exposure cleanup2 Doff PPE cleanup1->cleanup2 disposal Segregate & Dispose Waste cleanup2->disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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